2-Ketodoxapram
Description
Properties
IUPAC Name |
4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCHHQQQMSDZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962591 | |
| Record name | 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42595-88-0 | |
| Record name | 2-Ketodoxapram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042595880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AHR-5955 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SY5VUG7T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Anti-Arrhythmic Mechanism of 2-Ketodoxapram in Atrial Fibrillation: Targeting the Atrial-Specific TASK-1 Potassium Channel
Abstract
Atrial fibrillation (AF) remains the most prevalent cardiac arrhythmia, yet current therapeutic options are often limited by incomplete efficacy and significant pro-arrhythmic ventricular side effects. A promising, atrial-selective therapeutic strategy involves the modulation of two-pore-domain potassium (K2P) channels, which are critical regulators of cardiac electrophysiology. This guide synthesizes the current understanding and presents a core hypothesis on the mechanism of action of 2-Ketodoxapram, an active metabolite of the respiratory stimulant Doxapram, as a novel anti-arrhythmic agent for AF. We posit that this compound exerts its primary effect through the targeted inhibition of the TWIK-related acid-sensitive K+ (TASK-1) channel, an atrial-predominant ion channel implicated in AF pathophysiology. This document details the molecular basis for this hypothesis, outlines rigorous experimental protocols for its validation, and provides a framework for interpreting the electrophysiological consequences of TASK-1 modulation in atrial cardiomyocytes.
Part 1: The Therapeutic Challenge and a Novel Target
The Unmet Need in Atrial Fibrillation Management
Atrial fibrillation is characterized by chaotic and rapid electrical impulses in the atria, leading to an irregular and often fast heartbeat. The pathophysiology is complex, involving electrical and structural remodeling of the atrial tissue. A key feature of the electrical remodeling in AF is the shortening of the atrial action potential duration (APD), which promotes the maintenance of re-entrant circuits that sustain the arrhythmia.[1][2] Current anti-arrhythmic drugs often lack atrial specificity, targeting ion channels that are also present in the ventricles, thereby carrying a risk of life-threatening ventricular arrhythmias.[3] This creates a significant clinical need for atrial-selective therapies that can restore normal sinus rhythm without adverse ventricular effects.
The Emergence of K2P Channels as Atrial-Selective Targets
The two-pore-domain potassium (K2P) channel family is responsible for conducting background or "leak" potassium currents, which are fundamental in setting the resting membrane potential and shaping the action potential in various cell types, including cardiomyocytes.[4][5] Within this family, the TASK-1 channel (encoded by the KCNK3 gene) has emerged as a particularly attractive target for AF therapy.[3][6]
Key characteristics of TASK-1 that underscore its therapeutic potential include:
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Atrial-Predominant Expression: In the human heart, TASK-1 is expressed more abundantly in the atria compared to the ventricles.[7][8] This atrial specificity suggests that its pharmacological inhibition could achieve targeted effects on atrial electrophysiology with minimal impact on ventricular function.[9]
-
Role in Repolarization: TASK-1 channels contribute to the plateau phase of the cardiac action potential.[6] Their inhibition leads to a prolongation of the atrial APD.
-
Upregulation in Atrial Fibrillation: Studies have shown that TASK-1 channels are significantly upregulated in patients with AF, contributing to the pathological shortening of the APD.[2][10][11]
Therefore, inhibiting TASK-1 in AF patients is hypothesized to counteract this APD shortening, thereby disrupting the re-entrant circuits and terminating the arrhythmia.[10]
Doxapram and its Metabolite, this compound
Doxapram is a well-known respiratory stimulant.[12][13] Recent research has repurposed it as a potent inhibitor of the TASK-1 channel, demonstrating its ability to suppress AF in preclinical models.[10][11] Doxapram is metabolized in the body to this compound, an active metabolite that is readily detected in plasma.[12][14] While much of the initial research has focused on the parent compound, emerging evidence suggests that this compound itself is a promising anti-arrhythmic agent, with research at Ghent University specifically investigating its use for AF in horses, citing its action on TASK-1 channels.[15][16] This guide will focus on the mechanism of this compound, built upon the foundational knowledge gained from its parent compound, Doxapram.
Part 2: The Core Mechanism of Action of this compound
Primary Hypothesis: Direct Inhibition of the TASK-1 Channel
The central hypothesis is that this compound directly binds to and inhibits the pore of the atrial TASK-1 potassium channel. In the healthy state, the outward potassium current through TASK-1 contributes to the repolarization of the atrial action potential. In atrial fibrillation, an increased TASK-1 current accelerates this repolarization, shortening the APD and the effective refractory period (ERP). This shortening facilitates the propagation of chaotic re-entrant electrical waves.
By inhibiting the upregulated TASK-1 channels, this compound is proposed to reduce the repolarizing potassium current. This leads to a prolongation of the APD back towards a normal duration, which in turn increases the ERP. An extended ERP makes the atrial tissue less susceptible to re-entrant excitation, thereby terminating the arrhythmia and restoring sinus rhythm.[10][17]
Molecular Signaling Pathway
The proposed mechanism is a direct drug-channel interaction rather than a complex signaling cascade. This compound acts as an external blocker of the channel pore, reducing potassium ion (K+) efflux during the plateau phase of the action potential.
Caption: Proposed mechanism of this compound in terminating atrial fibrillation.
Part 3: Experimental Validation Framework
To rigorously test the hypothesis that this compound acts as an atrial-selective anti-arrhythmic by inhibiting TASK-1, a multi-tiered experimental approach is required.
Tier 1: In Vitro Target Engagement & Cellular Electrophysiology
The initial step is to confirm direct interaction with the target ion channel and characterize the effect on isolated atrial cardiomyocytes.
Experimental Protocol 1: Patch-Clamp Electrophysiology on Human Atrial Cardiomyocytes
-
Objective: To quantify the inhibitory effect of this compound on TASK-1 currents and its impact on the action potential of human atrial myocytes.
-
Methodology:
-
Cell Isolation: Obtain human atrial tissue samples (e.g., from atrial appendages of patients undergoing cardiac surgery). Isolate single atrial myocytes using enzymatic digestion.
-
Whole-Cell Patch-Clamp:
-
Use the whole-cell patch-clamp technique to record ionic currents and action potentials.
-
To isolate the TASK-1 current (IK,TASK), use a voltage ramp protocol (e.g., -50 mV to +30 mV). The TASK-1 current can be identified as the component that is sensitive to known blockers (like methanandamide) or changes in pH.[18]
-
-
Drug Application: Perfuse the isolated myocyte with increasing concentrations of this compound to determine a dose-response relationship and calculate the IC₅₀ (half-maximal inhibitory concentration).
-
Action Potential Recording: In current-clamp mode, record action potentials at a physiological pacing frequency (e.g., 1 Hz). Apply this compound and measure changes in APD at 50% and 90% repolarization (APD₅₀ and APD₉₀) and the resting membrane potential.
-
Ventricular Comparison (Selectivity): Repeat the protocol using isolated human ventricular myocytes to confirm atrial-selective effects. A significantly lower potency in ventricular cells would support the hypothesis.
-
| Parameter | Expected Outcome with this compound | Rationale |
| IK,TASK (Atrial) | Dose-dependent inhibition | Confirms direct channel blockade |
| Atrial APD₉₀ | Significant prolongation | Demonstrates reversal of AF-like electrical remodeling |
| Atrial Resting Potential | Minimal change or slight depolarization | TASK-1 contributes to resting potential[19] |
| Ventricular APD₉₀ | Minimal to no change | Confirms atrial-selective action |
Tier 2: Ex Vivo & In Vivo Preclinical Models
The next stage involves assessing the drug's efficacy in a more complex biological system that mimics the clinical condition.
Experimental Protocol 2: In Vivo Electrophysiology Study in a Large Animal Model of AF
-
Objective: To evaluate the efficacy of this compound in terminating induced AF and to assess its systemic electrophysiological effects in a clinically relevant model (e.g., porcine or equine).
-
Methodology:
-
Animal Model: Establish a model of persistent AF in a large animal, such as a pig, via intermittent atrial burst stimulation using an implanted pacemaker.[10][17]
-
Electrophysiological Study: Perform catheter-based electrophysiological investigations before and after drug administration.
-
AF Induction & Drug Administration: Induce sustained AF. Administer an intravenous bolus or infusion of this compound.
-
Data Acquisition: Continuously record intracardiac ECGs to monitor for cardioversion to sinus rhythm. Measure atrial and ventricular effective refractory periods (AERP and VERP) before and after drug administration.
-
Data Analysis: Quantify the AF burden (percentage of time in AF) and the time to cardioversion. A significant increase in AERP with a minimal change in VERP would be a key indicator of atrial-selective action.
-
Workflow Visualization
The overall validation process follows a logical cascade from molecular target to whole-organism efficacy.
Caption: A streamlined workflow for the preclinical validation of this compound.
Part 4: Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound, an active metabolite of Doxapram, functions as an anti-arrhythmic agent for atrial fibrillation through the selective inhibition of the atrial-predominant TASK-1 potassium channel. This mechanism directly counteracts the pathological shortening of the atrial action potential, a hallmark of AF. The proposed experimental framework provides a robust pathway to validate this mechanism, from the single-cell level to in vivo proof-of-concept.
Future research should focus on detailed pharmacokinetic and pharmacodynamic modeling of this compound to establish optimal dosing regimens. Furthermore, safety pharmacology studies will be critical to ensure the absence of off-target effects before advancing to human clinical trials. The targeted inhibition of TASK-1 by this compound represents a promising and innovative atrial-selective strategy that could address a major unmet need in the management of atrial fibrillation.
References
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Decher, N., et al. (2014). The role of acid-sensitive two-pore domain potassium channels in cardiac electrophysiology: focus on arrhythmias. PubMed. Available at: [Link]
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Liang, B., et al. (2014). TASK-1 potassium channel mutations in atrial fibrillation. Oxford Academic. Available at: [Link]
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Limberg, S. H., et al. (2018). TASK-1 current is inhibited by phosphorylation during human and canine chronic atrial fibrillation. National Institutes of Health. Available at: [Link]
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Schmidt, C., et al. (2022). Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy. PubMed. Available at: [Link]
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Schmidt, C., et al. (2022). Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy. Oxford Academic. Available at: [Link]
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Limberg, S. H., et al. (2011). TASK-1 Channels May Modulate Action Potential Duration of Human Atrial Cardiomyocytes. Karger. Available at: [Link]
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Wiedmann, F., et al. (2020). Pharmacologic TWIK-Related Acid-Sensitive K+ Channel (TASK-1) Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model. PubMed. Available at: [Link]
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Schmidt, C., et al. (2019). Doxapram is a promising new antiarrhythmic drug for an atrial-specific therapy of atrial fibrillation. European Heart Journal. Available at: [Link]
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Gonzalez de la Fuente, A., et al. (2022). Unraveling the Role of K2P Channels in Atrial Fibrillation. IMR Press. Available at: [Link]
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Morotti, S., et al. (2023). Dual effects of the small-conductance Ca2+-activated K+ current on human atrial electrophysiology and Ca2+-driven arrhythmogenesis: an in silico study. National Institutes of Health. Available at: [Link]
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What is the pharmacology of 2-Ketodoxapram?
An In-Depth Technical Guide to the Pharmacology of 2-Ketodoxapram
Prepared by a Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of the pharmacology of this compound, the principal active metabolite of the respiratory stimulant doxapram. Formed via hepatic metabolism, this compound contributes to the overall therapeutic effect of its parent compound. It functions as a ventilatory stimulant, although it is generally less potent and has a shorter duration of action than doxapram.[1][2] Notably, it appears to lack the pressor and significant neuro-behavioral effects associated with doxapram, suggesting a potentially safer cardiovascular profile.[1] This document delves into the metabolic pathways, pharmacodynamics, and pharmacokinetic profile of this compound, supported by established preclinical data. Furthermore, it outlines key experimental methodologies essential for its continued investigation, providing a critical resource for researchers in pharmacology and drug development.
Introduction: The Significance of a Bioactive Metabolite
Doxapram hydrochloride is a well-established analeptic agent used to address respiratory depression in postoperative and intensive care settings.[3][4] Its clinical utility is primarily attributed to its potent stimulation of ventilation.[5] However, the pharmacological activity of doxapram is not solely derived from the parent molecule. The body rapidly metabolizes doxapram into several compounds, the most significant of which is this compound (also known as AHR 5955).[6][7] This metabolite is not an inert byproduct; it is pharmacologically active and readily detected in plasma following doxapram administration.[3][6]
Understanding the specific pharmacology of this compound is critical for several reasons:
-
Defining the Total Therapeutic Effect: The metabolite's activity contributes to the overall respiratory stimulation observed after doxapram administration. Quantifying this contribution is essential for accurate dose-response modeling.
-
Explaining Clinical Variability: Inter-individual differences in metabolic rates could lead to varying ratios of doxapram to this compound, potentially explaining variability in patient responses and side effect profiles.[8]
-
Informing Therapeutic Monitoring: During continuous infusions of doxapram, this compound can accumulate, necessitating the monitoring of both compounds to optimize therapy and avoid potential toxicity.[5]
-
Potential for New Drug Development: Given its distinct pharmacological profile—particularly its reduced cardiovascular effects—this compound could be explored as a therapeutic agent in its own right.[1]
This guide synthesizes the current knowledge on this compound, providing a foundational resource for its scientific and clinical evaluation.
Metabolic Genesis: From Doxapram to this compound
The biotransformation of doxapram is a rapid and extensive process primarily occurring in the liver.[9][10] this compound is the product of ring hydroxylation or oxidation of the morpholine ring of the parent doxapram molecule.[6][10][11]
Enzymatic Pathway: This conversion is mediated by the cytochrome P450 (CYP) enzyme system. Specific isozymes identified as crucial for this metabolic step include CYP3A4 and, to a lesser extent, CYP1A2 and CYP3A5 .[9][11] The efficiency of these enzymes can be influenced by genetic polymorphisms, co-administered drugs, and the patient's age and physiological state, leading to variations in metabolite formation.[9] For instance, the maturation of CYP enzymes in premature neonates plays a significant role in doxapram pharmacokinetics.[11]
Caption: Metabolic conversion of Doxapram to this compound.
Pharmacodynamics: A Profile of Modulated Activity
While sharing the core respiratory stimulant properties of its parent compound, this compound exhibits a distinct and more refined pharmacodynamic profile.
Mechanism of Action
The precise molecular targets of this compound have not been elucidated directly but are inferred from the well-studied mechanisms of doxapram.[11] The primary mechanism is the stimulation of peripheral chemoreceptors located in the carotid bodies.[4][5] This action is believed to involve the inhibition of specific potassium channels, leading to depolarization of chemoreceptor cells and an increased firing rate of afferent nerves to the medullary respiratory center.[12][13]
-
Potassium Channel Inhibition: Doxapram is a known inhibitor of TWIK-related acid-sensitive K+ (TASK) channels, specifically TASK-1 and TASK-3, which are crucial for regulating neuronal excitability.[13] It is highly probable that this compound shares this mechanism, though likely with a different affinity, which would explain its reduced potency.
Caption: Proposed mechanism of this compound at peripheral chemoreceptors.
Comparative Physiological Effects
Preclinical studies, particularly in newborn lambs, have provided a clear comparison between the physiological effects of this compound and doxapram.[1]
-
Ventilatory Stimulation: Both compounds are effective respiratory stimulants. However, doxapram produces a significantly greater and more sustained increase in minute ventilation compared to this compound.[1] At a dose of 2.5 mg/kg IV in lambs, doxapram's effect lasted for 20 minutes, whereas the effect of this compound diminished after 5 minutes.[1]
-
Cardiovascular Effects: This is a key point of differentiation. Doxapram administration leads to an increase in systolic blood pressure, a pressor response attributed to improved cardiac output and catecholamine release.[1][10] In contrast, This compound does not cause a significant change in blood pressure , suggesting a more favorable cardiovascular safety profile.[1]
-
CNS Effects: Doxapram is associated with generalized CNS stimulation, which can manifest as changes in neuro-behavior.[1] These effects were not observed following the administration of this compound in animal models.[1]
Pharmacokinetics: A Metabolite's Journey (ADME)
The pharmacokinetic profile of this compound is characterized by its formation from a parent drug, high protein binding, limited CNS penetration, and a relatively rapid elimination rate.
-
Absorption (Formation): As a metabolite, its appearance in the bloodstream is dependent on the administration and metabolism of doxapram. It is readily detected in plasma, with concentrations that can be comparable to the parent compound.[3][7]
-
Distribution: this compound is highly bound to plasma proteins, with studies in pigs showing a bound fraction of 98.4% .[14] This is even higher than doxapram's protein binding (95.5%).[14] This extensive binding limits the free fraction of the drug available to exert a pharmacological effect. Crucially, its ability to cross the blood-brain barrier is significantly lower than that of doxapram. The brain-to-plasma concentration ratio in pigs was found to be 0.12 for this compound , compared to 0.58 for doxapram, indicating poor CNS penetration.[14] This likely contributes to its lack of significant neuro-behavioral effects.[1]
-
Metabolism and Excretion: this compound is further metabolized before excretion. The primary routes of elimination for doxapram and its metabolites are urine and feces.[10] this compound generally has a faster elimination rate and a shorter half-life than doxapram in some species, though one human study noted a similar half-life to the parent compound.[1][2][7]
Comparative Pharmacokinetic Parameters
| Parameter | Species | This compound | Doxapram | Reference |
| Elimination Half-Life (t½) | Newborn Lambs | 2.3 h | 5.2 h | [2] |
| Pigs | 2.42 h | 1.38 h | [14] | |
| Plasma Protein Binding | Pigs | 98.4 ± 0.3% | 95.5 ± 0.9% | [14] |
| Brain-to-Plasma Ratio | Pigs | 0.12 ± 0.02 | 0.58 ± 0.24 | [14] |
| Apparent Volume of Distribution (Vd) | Newborn Lambs | 1.1 L/kg | 1.2 L/kg | [2] |
Methodologies for Pharmacological Assessment
To further characterize the pharmacology of this compound, specific, validated experimental protocols are required. The following sections describe workflows for key investigations.
Protocol 1: In Vitro Metabolic Stability and Formation Rate
-
Objective: To quantify the rate of this compound formation from doxapram and assess its subsequent metabolic stability using a subcellular liver fraction.
-
Rationale: Pooled human liver microsomes (HLM) are the industry standard for in vitro metabolism studies. They contain a high concentration of CYP enzymes, allowing for the reliable prediction of in vivo metabolic pathways and clearance. LC-MS/MS provides the necessary sensitivity and specificity to simultaneously quantify the parent drug and its metabolite.
-
Methodology:
-
Preparation: Thaw pooled HLM on ice. Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and doxapram (test substrate, e.g., at 1 µM).
-
Pre-incubation: Equilibrate the mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Start the enzymatic reaction by adding a pre-warmed NADPH-regenerating system.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated tubes by adding ice-cold acetonitrile containing an internal standard (e.g., doxapram-d5, this compound-d5).[14]
-
Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for doxapram, this compound, and the internal standard.
-
Data Analysis: Plot the concentration of doxapram disappearance and this compound formation over time. Calculate the rate of formation and the intrinsic clearance of the parent compound.
-
Caption: Workflow for in vitro metabolic stability assay.
Protocol 2: Comparative Pharmacodynamics in an Animal Model
-
Objective: To directly compare the in vivo effects of equimolar doses of doxapram and this compound on ventilation and hemodynamics.
-
Rationale: The newborn lamb model has been successfully used to differentiate the pharmacodynamic profiles of these two agents.[1] It allows for the stable, continuous measurement of key physiological parameters in an awake, unsedated state, providing clinically relevant data.
-
Methodology:
-
Animal Preparation: Surgically implant catheters in the femoral artery and vein of newborn lambs for blood pressure monitoring, blood sampling, and drug administration. Place electrodes to monitor EEG, EOG, and EMG for sleep state assessment.
-
Acclimatization: Allow animals to recover fully from surgery. Conduct studies in a quiet, controlled environment.
-
Baseline Measurement: Place a snug-fitting mask over the lamb's nose and mouth, connected to a pneumotachograph to measure respiratory airflow. Record baseline minute ventilation, respiratory rate, tidal volume, heart rate, and arterial blood pressure for at least 30 minutes.
-
Drug Administration: Administer an intravenous infusion of this compound (e.g., 2.5 mg/kg) over 1 minute.
-
Post-Infusion Monitoring: Continuously record all physiological parameters for at least 60 minutes post-infusion. Collect arterial blood samples at set intervals for blood gas analysis and pharmacokinetic profiling.
-
Washout and Crossover: After a suitable washout period (e.g., >24 hours), repeat the experiment in the same animals using an equimolar dose of doxapram.
-
Data Analysis: Compare the peak change and duration of effect for all measured parameters between the two drug treatment groups using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
Conclusion and Future Directions
The pharmacology of this compound is that of an active metabolite that mirrors the primary respiratory stimulant effect of its parent drug, doxapram, but with a more benign safety profile. Key takeaways include:
-
Efficacy: It is a proven, albeit less potent and shorter-acting, ventilatory stimulant.[1]
-
Safety: It lacks the pressor and CNS side effects of doxapram, making it an intriguing compound.[1]
-
Pharmacokinetics: Its high plasma protein binding and poor blood-brain barrier penetration are defining features that likely underpin its favorable safety profile.[14]
The study of this compound is essential for a complete understanding of doxapram therapy. Future research should focus on:
-
Direct Receptor/Channel Binding Assays: To confirm its mechanism of action and affinity for TASK channels compared to doxapram.
-
Human Pharmacokinetic/Pharmacodynamic Studies: To validate the findings from animal models and understand its contribution to clinical outcomes in different patient populations, such as premature infants.
-
Evaluation as a Standalone Therapeutic: Given its unique profile, investigating this compound as a potential new chemical entity for respiratory stimulation, where cardiovascular stability is paramount, is a logical next step.
References
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Drugs.com. (2024). Doxapram: Package Insert / Prescribing Information. [Link][6]
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RxList. (2022). Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings. [Link][3]
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Flint, R. B., et al. (2020). The bioavailability and maturing clearance of doxapram in preterm infants. ResearchGate. [Link][9]
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Bairam, A., et al. (1990). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs. Pediatric Research, 28(2), 142-6. [Link][1]
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Robson, R. H., & Prescott, L. F. (1979). A pharmacokinetic study of doxapram in patients and volunteers. British Journal of Clinical Pharmacology, 7(1), 81-7. [Link][7]
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Sams, R. A., & Lakritz, J. (1993). Pharmacokinetics and metabolism of intravenous doxapram in horses. Journal of Veterinary Pharmacology and Therapeutics, 16(3), 289-301. [Link][15]
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Robson, R. H., & Prescott, L. F. (1979). A pharmacokinetic study of doxapram in patients and volunteers. British Journal of Clinical Pharmacology, 7(1), 81-87. [Link][16]
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Drugs.com. (2024). Doxapram Monograph for Professionals. [Link][10]
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Bruce, R. B., et al. (1965). Excretion, Distribution, and Metabolism of Doxapram Hydrochloride. Journal of Medicinal Chemistry, 8(2), 157-164. [Link][17]
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Coutts, R. T., et al. (1991). Urinary metabolites of doxapram in premature neonates. Xenobiotica, 21(10), 1407-18. [Link][8]
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ResearchGate. (n.d.). Pharmacodynamic Effects and Pharmacokinetic Profiles of Keto-Doxapram and Doxapram in Newborn Lambs. [Link][11]
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European Medicines Agency. (1998). Doxapram Summary Report. [Link][2]
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Misawa, M., et al. (1983). Effect of doxapram on the action of other drugs and the hepatic drug-metabolizing system in mice. Nippon Yakurigaku Zasshi, 81(5), 365-73. [Link][18]
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Seidel, M., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Molecules, 27(7), 2217. [Link][14]
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Medscape. (n.d.). Dopram (doxapram) dosing, indications, interactions, adverse effects, and more. [Link][19]
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Wright, P. D., et al. (2020). Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels. Acta Physiologica, 228(1), e13342. [Link][13]
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The In Vivo Genesis of 2-Ketodoxapram: A Technical Guide to its Formation from Doxapram
This guide provides an in-depth technical exploration of the in vivo metabolic conversion of doxapram to its primary active metabolite, 2-Ketodoxapram. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biochemical pathways, and details the experimental methodologies requisite for the rigorous study of this biotransformation.
Introduction: Doxapram's Clinical Significance and Metabolic Fate
Doxapram is a well-established central and peripheral respiratory stimulant.[1] Administered intravenously, it enhances respiratory rate and tidal volume by stimulating chemoreceptors in the carotid arteries and the respiratory center in the brainstem.[1] Its clinical applications include the treatment of respiratory depression in postoperative patients and in those who have experienced drug-induced respiratory compromise.[1] However, the therapeutic and pharmacological profile of doxapram is not solely attributable to the parent compound. Its in vivo biotransformation leads to the formation of metabolites, with this compound being of principal interest due to its own pharmacological activity. Understanding the dynamics of this metabolic conversion is paramount for a comprehensive grasp of doxapram's overall clinical effect and for the development of safer and more effective therapeutic strategies.
The Metabolic Pathway: From Doxapram to this compound
The journey from doxapram to this compound is a phase I metabolic reaction, specifically an oxidation. This biotransformation is primarily orchestrated by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use.[2]
The Key Enzymatic Players: CYP3A4 and CYP3A5
Research has identified the specific CYP isozymes responsible for the oxidation of doxapram. Studies have shown that doxapram is metabolized predominantly by CYP3A4 and, to a lesser extent, CYP3A5.[3] These enzymes are abundantly expressed in the liver, the primary site of drug metabolism, as well as in the small intestine.[2] The oxidative pathway that produces this compound is more active than other metabolic routes, such as de-ethylation.[4][5]
The following diagram illustrates the metabolic conversion of doxapram to this compound, highlighting the central role of the CYP3A4/5 enzymes.
Caption: Metabolic Conversion of Doxapram to this compound.
Investigating the In Vivo Formation: Experimental Methodologies
A multi-faceted approach is necessary to thoroughly investigate the in vivo formation of this compound from doxapram. This involves a combination of in vivo animal studies, in vitro metabolic assays, and robust bioanalytical techniques.
In Vivo Animal Studies: Rationale and Protocol
The selection of an appropriate animal model is a critical first step in preclinical drug development, aiming to provide data that is translatable to human physiology.[4][6] Rodents are often used in initial studies due to their well-characterized genetics and physiology. For doxapram, pharmacokinetic studies have been conducted in various species, including pigs, horses, and lambs, providing valuable comparative data.[6][7]
Experimental Protocol: In Vivo Pharmacokinetic Study in a Porcine Model
The following protocol is a representative example for an in vivo study to characterize the pharmacokinetics of doxapram and the formation of this compound.
-
Animal Model Selection: German Landrace pigs are a suitable model due to physiological similarities to humans.[7]
-
Acclimatization: House the animals in a controlled environment for a minimum of one week prior to the study to allow for acclimatization.
-
Catheterization: Surgically implant central venous catheters for stress-free blood sampling.
-
Dosing: Administer a single intravenous bolus of doxapram (e.g., 1 mg/kg).[7]
-
Blood Sampling: Collect blood samples into heparinized tubes at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
In Vitro Metabolic Assays: Mechanistic Insights
In vitro assays using liver microsomes are invaluable for elucidating the specific enzymes involved in a drug's metabolism and for determining its metabolic stability.[8]
Experimental Protocol: Microsomal Stability Assay
This assay determines the rate of doxapram metabolism by liver microsomes.
-
Reagent Preparation:
-
Prepare a stock solution of doxapram in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm a solution of HLM and phosphate buffer to 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system and doxapram to the microsomal solution. The final concentration of doxapram should be in a range that allows for accurate quantification over time.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for bioanalysis.
-
Experimental Protocol: CYP Inhibition Assay
To confirm the role of CYP3A4/5, a specific inhibitor can be used in the microsomal stability assay.
-
Follow the Microsomal Stability Assay protocol with the following modification:
-
Inhibitor Addition: In a separate set of incubations, pre-incubate the microsomes with a known CYP3A4 inhibitor (e.g., ketoconazole) for a short period before adding doxapram.
-
Comparison: Compare the rate of doxapram metabolism in the presence and absence of the inhibitor. A significant reduction in metabolism in the presence of the inhibitor confirms the involvement of that CYP isozyme.
The following diagram outlines the workflow for these in vitro investigations.
Caption: In Vitro Experimental Workflow for Doxapram Metabolism.
Bioanalytical Quantification: UPLC-MS/MS Method
The simultaneous and accurate quantification of doxapram and this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and speed.[7][9]
Sample Preparation: The Critical First Step
The choice of sample preparation technique is vital for removing interfering substances from the biological matrix.[10] Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used. While PPT is faster and simpler, LLE often provides a cleaner extract, minimizing matrix effects.[9][10] For the analysis of doxapram and this compound, LLE has been shown to be effective.[3]
Experimental Protocol: Liquid-Liquid Extraction of Plasma Samples
-
Sample Aliquoting: Pipette a known volume of plasma (e.g., 100 µL) into a clean tube.
-
Internal Standard Addition: Add a solution of a suitable internal standard (e.g., deuterated doxapram and this compound) to all samples except for the blanks.
-
pH Adjustment: Add a buffer to adjust the pH of the sample (e.g., 0.2 M borate buffer, pH 9) to ensure the analytes are in a non-ionized state, which enhances their extraction into an organic solvent.[3]
-
Extraction: Add an immiscible organic solvent (e.g., tert-butyl methyl ether) and vortex vigorously to facilitate the transfer of the analytes from the aqueous to the organic phase.[3]
-
Phase Separation: Centrifuge the samples to achieve a clear separation of the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for the UPLC-MS/MS analysis.
UPLC-MS/MS Instrumental Parameters
The following table provides a summary of typical UPLC-MS/MS parameters for the analysis of doxapram and this compound.
| Parameter | Setting | Rationale |
| UPLC System | ||
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and separation of moderately lipophilic compounds like doxapram and this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier aids in the protonation of the analytes, which is beneficial for positive ion electrospray ionization. |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase chromatography that provides good elution strength. |
| Gradient Elution | A time-programmed gradient from a low to a high percentage of Mobile Phase B | Allows for the efficient separation of the analytes from each other and from any remaining matrix components. |
| Flow Rate | 0.4 - 0.5 mL/min | A typical flow rate for UPLC systems that provides a balance between analysis time and chromatographic resolution. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Mass Spectrometer | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Doxapram and this compound contain basic nitrogen atoms that are readily protonated in the ESI source. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. |
| MRM Transitions | Doxapram: m/z 379.5 > 292.3this compound: m/z 393.4 > 214.3 | These transitions are specific to the fragmentation patterns of doxapram and this compound, ensuring accurate identification and quantification.[3] |
| Collision Energy | Optimized for each analyte | The collision energy is adjusted to maximize the signal of the product ions for each MRM transition. |
Data Analysis and Interpretation
The data obtained from these studies allow for a comprehensive understanding of the in vivo formation of this compound.
Pharmacokinetic Parameters
From the in vivo study, key pharmacokinetic parameters for both doxapram and this compound can be calculated.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| t1/2 | Elimination half-life |
| AUC | Area under the plasma concentration-time curve |
| CL | Clearance |
| Vd | Volume of distribution |
A comparison of the pharmacokinetic profiles of doxapram and this compound provides insights into the rate and extent of the metabolic conversion and the subsequent elimination of the metabolite.
In Vitro Metabolic Rate
The data from the microsomal stability assay is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of doxapram. A shorter half-life and higher intrinsic clearance indicate more rapid metabolism.
Conclusion
The in vivo formation of this compound from doxapram is a critical metabolic pathway mediated primarily by CYP3A4/5 enzymes. A thorough investigation of this biotransformation requires a synergistic approach, combining in vivo animal studies, in vitro metabolic assays, and sensitive bioanalytical methods. The detailed experimental protocols and rationale provided in this guide serve as a robust framework for researchers and drug development professionals to elucidate the intricacies of doxapram metabolism, ultimately contributing to a more complete understanding of its pharmacology and the optimization of its clinical use.
References
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Heid, F., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics, 14(4), 762. Available at: [Link]
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European Medicines Agency (EMA). (1998). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - DOXAPRAM HYDROCHLORIDE - SUMMARY REPORT. Available at: [Link]
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Robson, R. H., & Prescott, L. F. (1979). A pharmacokinetic study of doxapram in patients and volunteers. British journal of clinical pharmacology, 7(1), 81–87. Available at: [Link]
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Pike, E. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. Available at: [Link]
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Suzuki, Y., et al. (2017). Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. Bioanalysis, 9(6), 503–515. Available at: [Link]
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Ou-Yang, H., et al. (2018). Decoding the selective chemical modulation of CYP3A4. Nature communications, 9(1), 1796. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available at: [Link]
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Pharmacological profile of 2-Ketodoxapram
An In-depth Technical Guide to the Pharmacological Profile of 2-Ketodoxapram
Introduction
This compound is the principal active metabolite of doxapram, a well-established central and peripheral respiratory stimulant.[1][2] Formed through the hydroxylation of its parent compound, this compound contributes to the overall pharmacological effects observed after doxapram administration.[2] Understanding the distinct pharmacological profile of this metabolite is crucial for researchers, scientists, and drug development professionals, as it informs the comprehensive evaluation of doxapram's efficacy, safety, and therapeutic window. This guide provides a detailed examination of this compound's mechanism of action, pharmacodynamics, pharmacokinetics, and the analytical methodologies required for its quantification, grounded in field-proven insights and authoritative references.
Section 1: Mechanism of Action
The respiratory stimulant effects of this compound are understood to mirror those of its parent compound, doxapram, primarily through the stimulation of peripheral chemoreceptors.[3][4] The primary site of action is the carotid bodies, which are crucial sensory organs that detect changes in arterial blood oxygen, carbon dioxide, and pH levels.[4][5]
Action on Peripheral Chemoreceptors
Stimulation of the carotid bodies by this compound initiates a signaling cascade that is transmitted to the central respiratory centers located in the medulla of the brainstem.[2][4] This, in turn, leads to an increased rate and depth of breathing, enhancing tidal volume and minute ventilation.[2][6] The early and rapid onset of this ventilatory response is dependent on intact carotid bodies, highlighting their primary role in the drug's mechanism.[3]
Molecular Target: TASK Potassium Channels
At the molecular level, the parent drug doxapram has been shown to be a potent inhibitor of the two-pore domain potassium (K2P) channel family, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9) channels.[7][8] These channels are expressed in brainstem respiratory neurons and carotid body chemoreceptor cells and are sensitive to changes in pH.[9] By inhibiting these "leak" potassium channels, doxapram causes membrane depolarization, which increases neuronal excitability and firing rate, ultimately leading to respiratory stimulation.[5][7] Given that this compound is reported to share the same mechanism of action, it is hypothesized to exert its effects through a similar inhibition of TASK channels.[3]
Caption: Mechanism of this compound Respiratory Stimulation.
Section 2: Pharmacodynamic Effects
This compound is a potent ventilatory stimulant, though its effects are reported to be less pronounced and of a shorter duration than the parent compound, doxapram.[6] The primary pharmacodynamic outcome is an increase in minute ventilation, which is a product of tidal volume and respiratory rate.
A comparative study in newborn lambs provides the most direct pharmacodynamic data for this compound.[6] Following a 2.5 mg/kg intravenous infusion, this compound produced a significant increase in respiratory function.
Table 1: Comparative Ventilatory Effects of this compound and Doxapram in Newborn Lambs
| Time Point | % Increase in Minute Ventilation (this compound) | % Increase in Minute Ventilation (Doxapram) |
| 1 Minute | 46 ± 6.1% | 57 ± 9% |
| 5 Minutes | 27.8 ± 8.1% | 48 ± 7% |
| Data sourced from Bairam et al. (1990). Values are mean ± SEM.[6] |
Notably, the ventilatory effects of this compound diminished significantly after 5 minutes, whereas the effects of doxapram persisted for approximately 20 minutes.[6] Furthermore, unlike doxapram, this compound did not cause a significant increase in systolic blood pressure or observable changes in neuro-behavior in the lamb model, suggesting a potentially wider therapeutic window with respect to cardiovascular side effects.[6]
Experimental Protocol: In Vivo Assessment of Ventilatory Response in Lambs
This protocol is based on the methodology described by Bairam et al. (1990).[6]
-
Animal Model: Utilize awake, unsedated newborn lambs (2-6 days old) to avoid confounding effects of anesthesia on respiration.
-
Instrumentation:
-
Surgically place catheters in the femoral artery and vein for blood sampling and drug administration, respectively.
-
Fit the lamb with a custom face mask connected to a pneumotachograph to measure respiratory airflow and volume.
-
-
Acclimatization: Allow the animal to acclimate to the experimental setup to ensure stable baseline ventilatory parameters.
-
Baseline Measurement: Record baseline ventilatory parameters (tidal volume, respiratory frequency, minute ventilation) and arterial blood gases for a minimum of 30 minutes.
-
Drug Administration: Administer a 2.5 mg/kg intravenous infusion of this compound over a 1-minute period.
-
Post-Infusion Monitoring:
-
Continuously record ventilatory parameters for at least 60 minutes post-infusion.
-
Collect arterial blood samples at predetermined intervals (e.g., 1, 5, 10, 20, 30, 60 minutes) for pharmacokinetic analysis and blood gas measurement.
-
-
Data Analysis: Calculate the percentage change in minute ventilation and other parameters from the baseline at each time point. Correlate pharmacodynamic effects with plasma concentrations of this compound.
Section 3: Pharmacokinetics (ADME)
The pharmacokinetic profile of this compound is characterized by its formation from doxapram, high protein binding, limited central nervous system penetration compared to its parent compound, and a relatively rapid elimination.
Metabolism (Formation)
Doxapram is rapidly metabolized in the liver via ring hydroxylation to form this compound.[1][2] This oxidative pathway is a major route of elimination for doxapram.[10] Pharmacokinetic models indicate that the formation of this compound occurs from the central compartment of doxapram distribution.[11]
Distribution
This compound is highly bound to plasma proteins. In a porcine model, protein binding was determined to be 98.4 ± 0.3%, which is slightly higher than that of doxapram (95.5 ± 0.9%).[7][12] This high degree of protein binding limits the free fraction of the drug available to exert its pharmacological effects.
Penetration into the central nervous system is limited. The brain-to-plasma ratio in pigs was found to be 0.12 ± 0.02 for this compound, significantly lower than the ratio for doxapram (0.58 ± 0.24).[7][13] This suggests that the respiratory stimulant effects of this compound are likely mediated more by peripheral rather than central mechanisms.
Elimination
Both this compound and its parent compound exhibit a biexponential decay, indicating a two-compartment pharmacokinetic model.[6][11] However, this compound has a faster elimination rate compared to doxapram.[6]
Table 2: Comparative Pharmacokinetic Parameters of this compound
| Species | Doxapram Dose | t½ (h) | Cmax (ng/mL) | Brain-to-Plasma Ratio | Protein Binding | Reference |
| Pig | 1 mg/kg IV | 2.42 ± 0.04 | 32.3 ± 5.5 | 0.12 ± 0.02 | 98.4 ± 0.3% | [7][14] |
| Newborn Lamb | 2.5 mg/kg IV | 2.3 (range 0.7-3.4) | Not Reported | Not Reported | Not Reported | [10] |
| t½: Elimination half-life; Cmax: Maximum plasma concentration. |
Section 4: Analytical Methodology
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The gold standard for simultaneous measurement of doxapram and this compound is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[7][15]
Experimental Protocol: UPLC-MS/MS Quantification in Plasma
This protocol is a synthesized methodology based on the work of Meyer et al. (2022).[7][14]
-
Standard Preparation:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.[15]
-
-
Chromatographic Separation (UPLC):
-
Column: Use a C18 reverse-phase column (e.g., Waters BEH C18).[7]
-
Mobile Phase: Employ a gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to elute the analytes.[7]
-
Flow Rate: Maintain a constant flow rate (e.g., 0.4 mL/min).
-
Column Temperature: Keep the column at a constant temperature (e.g., 40 °C).[7]
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Use positive ion electrospray ionization (ESI+).[7]
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 393.2 → m/z 214.3) and its internal standard.[13]
-
Optimization: Optimize collision energy for each transition to achieve maximum sensitivity. A collision energy of approximately 23 V has been reported for this compound.[7][13]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolation from the linear regression of the calibration curve.
-
Caption: UPLC-MS/MS Workflow for this compound Quantification.
Section 5: Toxicology and Safety Pharmacology
There is a notable lack of specific toxicological data for this compound. Therefore, its safety profile is largely inferred from studies of its parent compound, doxapram.
Adverse effects associated with high doses of doxapram primarily involve overstimulation of the central nervous system and cardiovascular systems.[10][17] These can include:
-
Cardiovascular: Hypertension, tachycardia, and arrhythmias.[5]
-
Neurological: Tremors, hyperactivity, anxiety, and, at very high doses, convulsions.[4][10]
-
Other: Sweating, vomiting, and muscle spasms.[17]
In animal studies, high doses of doxapram (e.g., 50-125 mg/kg/day in dogs) resulted in severe respiratory stimulation, hypertension, tremors, and mortality.[10] The LD50 values for doxapram in mice are reported as 85 mg/kg intravenously and 270-326 mg/kg orally.[10] It is critical to note that the presence of narcotic analgesics can significantly reduce the LD50 of doxapram, suggesting a potential for drug-drug interactions.[18]
Given that this compound demonstrated no significant effect on systolic blood pressure in the lamb model, it may possess a more favorable cardiovascular safety profile than doxapram.[6] However, dedicated safety pharmacology and toxicology studies are required to confirm this hypothesis.
Conclusion
This compound is a pharmacologically active metabolite that plays a significant role in the respiratory stimulant effects of doxapram. Its profile is defined by a rapid, peripherally-mediated stimulation of ventilation, high plasma protein binding, limited CNS penetration, and a faster elimination rate than its parent compound. While it appears to be a less potent ventilatory stimulant than doxapram, it may also possess a wider safety margin, particularly concerning cardiovascular effects. Future research should focus on elucidating its specific interactions with molecular targets like TASK channels and conducting dedicated toxicological studies to establish a comprehensive safety profile independent of its parent drug.
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The Role of 2-Ketodoxapram in Respiratory Stimulation: A Technical Guide for Researchers
This guide provides an in-depth exploration of 2-Ketodoxapram, the primary active metabolite of the respiratory stimulant Doxapram. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, experimental validation protocols, and the comparative pharmacology of this compound in the context of respiratory control.
Introduction: The Clinical Imperative for Respiratory Stimulants
Respiratory depression, a critical decrease in the rate and depth of breathing, is a life-threatening condition that can arise from various clinical scenarios, including post-anesthetic recovery, drug overdose (particularly with opioids), and acute exacerbations of chronic obstructive pulmonary disease (COPD).[1][2] In these situations, pharmacological intervention to stimulate the respiratory drive is often necessary. Doxapram has been a tool in this context for decades, acting as a central nervous system and respiratory stimulant.[3][4] Understanding its metabolism is crucial, as its effects are mediated not only by the parent drug but also by its active metabolites. This guide focuses on the principal active metabolite, this compound, to elucidate its specific contribution to the therapeutic effect.
Doxapram is rapidly metabolized in the liver via ring hydroxylation to form this compound, which is readily detected in plasma.[1][2] While both compounds contribute to respiratory stimulation, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that are essential for a comprehensive understanding of Doxapram's clinical utility.
Core Mechanism of Action: Peripheral Chemoreceptor Modulation
The primary mechanism for respiratory stimulation by Doxapram and its metabolite, this compound, is the modulation of peripheral chemoreceptors located in the carotid and aortic bodies.[1][5][6] These specialized sensory organs are responsible for detecting changes in arterial blood gases (O₂, CO₂) and pH, signaling the brainstem's respiratory centers to adjust ventilation accordingly.
The stimulatory effect is initiated at the level of the glomus cells (Type I cells) within the carotid body.[5] The prevailing scientific consensus points to the inhibition of specific potassium channels as the seminal event in this process.[5][7][8]
Key Molecular Targets: TASK Potassium Channels
Research has identified the TWIK-related acid-sensitive K⁺ (TASK) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9), as key targets for Doxapram.[4][8][9][10][11] These channels are part of the two-pore domain potassium (K2P) channel family and contribute to the "leak" potassium conductance that sets the resting membrane potential of glomus cells.[8][12]
By inhibiting these TASK channels, this compound, like its parent compound, is believed to induce the following cascade:
-
Reduced K⁺ Efflux: Inhibition of TASK channels decreases the outward flow of potassium ions.
-
Membrane Depolarization: The reduction in K⁺ efflux leads to a depolarization of the glomus cell membrane.
-
Calcium Influx: This depolarization activates voltage-gated calcium channels, causing an influx of extracellular Ca²⁺.
-
Neurotransmitter Release: The rise in intracellular calcium triggers the release of neurotransmitters, such as dopamine and acetylcholine.[5][13][14]
-
Afferent Signal to Brainstem: These neurotransmitters activate afferent nerve fibers of the carotid sinus nerve, which projects to the respiratory control centers in the medulla.
-
Increased Ventilation: The brainstem responds by increasing the rate and depth of breathing, primarily by augmenting the tidal volume.[1][6][15]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade initiated by this compound at the carotid body glomus cell.
Caption: Signaling pathway of this compound at the carotid body.
Comparative Pharmacokinetics and Pharmacodynamics
While this compound is an active metabolite, its pharmacologic profile is distinct from that of Doxapram. Understanding these differences is critical for interpreting experimental results and predicting clinical responses.
Pharmacodynamic Comparison
Studies in newborn lambs provide direct comparative data on the ventilatory effects of both compounds.[5][16]
-
Potency and Duration: Intravenous administration of Doxapram (2.5 mg/kg) resulted in a more potent and sustained increase in minute ventilation compared to an equivalent dose of this compound.[5][16] Doxapram's effect lasted for approximately 20 minutes, whereas the ventilatory stimulation from this compound diminished significantly after 5 minutes.[5][16]
-
Cardiovascular Effects: Doxapram produced a notable increase in systolic blood pressure, an effect not observed with this compound.[5][16] This suggests that the pressor response associated with Doxapram administration is primarily due to the parent compound rather than the metabolite.
Table 1: Comparative Pharmacodynamic Effects in a Newborn Lamb Model
| Parameter | This compound (2.5 mg/kg IV) | Doxapram (2.5 mg/kg IV) |
|---|---|---|
| Peak Increase in Minute Ventilation | 46% at 1 min[5] | 57% at 1 min[5] |
| Duration of Significant Stimulation | ~5 minutes[5] | ~20 minutes[5] |
| Effect on Systolic Blood Pressure | No significant increase[5] | Significant increase[5][16] |
Pharmacokinetic Profiles
Pharmacokinetic parameters vary across species but provide valuable insights into the disposition of each compound.
Table 2: Selected Pharmacokinetic Parameters of Doxapram and this compound
| Species | Compound | Elimination Half-Life (t½) | Brain-to-Plasma Ratio | Reference |
|---|---|---|---|---|
| Porcine | Doxapram | 1.38 ± 0.22 h | 0.58 ± 0.24 | [1][15] |
| This compound | 2.42 ± 0.04 h | 0.12 ± 0.02 | [1][15] | |
| Newborn Lamb | Doxapram | 5.2 h (range 1.2-11.6) | Not Reported | [13] |
| | this compound | 2.3 h (range 0.7-3.4) | Not Reported |[13] |
Causality Insight: The longer elimination half-life of this compound in pigs, combined with its lower brain-to-plasma ratio, suggests that while it persists in the circulation, its access to central targets is more restricted than Doxapram.[1][15] This supports the hypothesis that the primary site of action for both drugs is the more accessible peripheral chemoreceptors.
Experimental Validation: Protocols for Researchers
To facilitate further research, this section provides detailed, self-validating protocols for assessing the respiratory stimulant properties of this compound.
In Vivo Assessment: Unrestrained Whole-Body Plethysmography (UWBP)
UWBP is a non-invasive method for measuring respiratory parameters in conscious, unrestrained small animals, providing high-fidelity data without the confounding effects of anesthesia.[6][17]
Objective: To quantify the dose-dependent effects of this compound on respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT) in a rodent model.
Methodology:
-
Acclimatization: Place the animal (e.g., rat or mouse) into the plethysmography chamber for a 15-30 minute habituation period to ensure stable, baseline respiratory patterns.[2][18]
-
Baseline Recording: Record respiratory activity for a 10-15 minute period to establish a stable baseline. The system records pressure changes within the chamber caused by the animal's breathing.[17]
-
Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous). A vehicle control group must be run in parallel to validate that observed effects are drug-specific.
-
Dose-Response Assessment: Administer escalating doses of this compound to different cohorts of animals to establish a dose-response relationship. A typical dose range for Doxapram in animals is 1-5 mg/kg, which can be used as a starting point for its metabolite.[6]
-
Post-Dosing Recording: Immediately after administration, continuously record respiratory parameters for at least 60 minutes or until parameters return to baseline.
-
Data Analysis: The software calculates breath-by-breath parameters. Analyze the data by averaging values over specific time intervals (e.g., 5-minute bins) and compare them to the baseline using appropriate statistical tests (e.g., repeated measures ANOVA).
In Vitro Mechanistic Study: Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated glomus cells, providing definitive evidence of this compound's effect on its molecular target.
Objective: To determine if this compound directly inhibits TASK-like potassium currents in isolated carotid body glomus cells.
Methodology:
-
Cell Isolation: Isolate and culture glomus cells from the carotid bodies of a suitable animal model (e.g., neonatal rat).
-
Whole-Cell Patch-Clamp Configuration: Establish a whole-cell patch-clamp recording from a single glomus cell. This configuration allows for the control of the intracellular solution and the measurement of total membrane current.
-
Voltage Protocol: Apply a voltage-step or voltage-ramp protocol to elicit potassium currents. The holding potential should be set near the potassium equilibrium potential (e.g., -80 mV) and stepped to more depolarized potentials.
-
Baseline Current Recording: Record baseline potassium currents in the standard extracellular solution.
-
Compound Application: Perfuse the cell with an extracellular solution containing a known concentration of this compound. The rapid perfusion system ensures a quick exchange of solutions.
-
Effect Measurement: Record the currents in the presence of the compound. A reduction in the outward current at positive potentials indicates inhibition of potassium channels.
-
Washout and Control: Perfuse the cell with the standard extracellular solution again to observe if the current returns to baseline (washout), demonstrating a reversible effect. As a positive control, apply a known TASK channel blocker (e.g., A1899 or Doxapram itself) to confirm the presence of functional TASK channels.[8][10]
-
Concentration-Response Curve: Repeat steps 4-7 with multiple concentrations of this compound to generate a concentration-response curve and calculate the IC₅₀ value.
Experimental Workflow Diagram
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2-Ketodoxapram: Discovery, Characterization, and Analytical Validation of a Primary Doxapram Metabolite
An In-Depth Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-Ketodoxapram, the principal and pharmacologically active metabolite of the respiratory stimulant Doxapram. The document details its discovery through metabolic studies, outlines its initial pharmacokinetic and pharmacodynamic characterization, and presents validated, step-by-step analytical protocols for its quantification in biological matrices. This guide is intended for researchers, clinical pharmacologists, and drug metabolism and pharmacokinetics (DMPK) scientists involved in drug development and therapeutic monitoring.
Introduction: The Significance of Metabolite Profiling in Drug Development
The clinical efficacy and safety of a therapeutic agent are governed not only by the parent compound but also by its metabolites. Doxapram, a well-established central and peripheral nervous system stimulant, is primarily used to manage respiratory depression in postoperative patients and apnea of prematurity in neonates.[1] Its therapeutic action is relatively short-lived, a characteristic attributed to its rapid metabolism in the liver.[1][2]
Initial investigations into Doxapram's metabolic fate revealed the presence of a major, pharmacologically active metabolite: this compound.[1][3][4] This discovery underscores a critical principle in drug development: the characterization of major metabolites is imperative for a complete understanding of a drug's overall pharmacological and toxicological profile. Active metabolites can contribute to the therapeutic effect, influence the duration of action, and, in some cases, mediate adverse effects. Therefore, the rigorous study of this compound is essential for the safe and effective clinical application of Doxapram.
Discovery Through Metabolic Transformation
This compound was not a product of targeted synthesis but was instead discovered through the investigation of Doxapram's metabolic pathways. It is the result of oxidative metabolism of the parent drug.
Metabolic Pathway
Doxapram undergoes extensive biotransformation in the liver, with less than 5% of the administered dose being excreted unchanged.[5] The primary metabolic route is ring hydroxylation, which forms this compound.[3] This oxidative reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5.[4] The formation of this keto-metabolite represents a major clearance pathway for Doxapram.[2]
Caption: Metabolic conversion of Doxapram to this compound.
Initial Pharmacological and Pharmacokinetic Characterization
Following its discovery, research focused on characterizing the pharmacological activity and pharmacokinetic profile of this compound to determine its contribution to the effects of Doxapram.
Pharmacological Activity
Studies have confirmed that this compound is not an inert metabolite but possesses intrinsic pharmacological activity.[1][3]
-
Respiratory Stimulation: In studies using newborn lambs, direct administration of this compound resulted in a significant increase in minute ventilation, confirming its role as a ventilatory stimulant.[4][6]
-
Comparative Potency: The ventilatory stimulating effect of this compound was observed to be less potent and of a shorter duration compared to an equivalent dose of Doxapram.[4][6] One study quantified its pharmacological activity as being approximately 80% that of the parent compound.[4]
-
Cardiovascular Effects: Notably, unlike Doxapram, this compound did not produce a significant increase in systolic blood pressure, suggesting a potentially different side-effect profile.[4][6]
Caption: Comparative pharmacological effects of Doxapram and this compound.
Pharmacokinetic Profile
The disposition of this compound has been characterized in several species. Its pharmacokinetic parameters are distinct from those of Doxapram, which has important clinical implications. The following table summarizes key pharmacokinetic data from a study in pigs, which is often used as a preclinical model.[7][8]
| Parameter | Doxapram | This compound | Rationale and Implication |
| Terminal Half-Life (t½) | 1.38 ± 0.22 h | 2.42 ± 0.04 h | The longer half-life of the metabolite suggests it may accumulate with repeated dosing or continuous infusion of Doxapram. |
| Protein Binding | 95.5 ± 0.9% | 98.4 ± 0.3% | Both compounds are highly protein-bound. The slightly higher binding of the metabolite may limit its unbound, active fraction. |
| Brain-to-Plasma Ratio | 0.58 ± 0.24 | 0.12 ± 0.02 | This demonstrates significantly lower penetration of this compound into the central nervous system compared to Doxapram, which may influence its central effects. |
Analytical Methodologies for Characterization
Accurate and sensitive quantification of both Doxapram and this compound in biological fluids is paramount for pharmacokinetic studies and therapeutic drug monitoring. Several methods have been developed, with Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the current standard due to its high sensitivity and specificity.[7][9][10]
Experimental Workflow: UPLC-MS/MS Quantification
The general workflow for analyzing clinical or preclinical samples involves sample preparation to isolate the analytes from the biological matrix, followed by chromatographic separation and mass spectrometric detection.
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2-Ketodoxapram potential therapeutic targets
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Ketodoxapram
Authored by a Senior Application Scientist
This guide provides a detailed exploration of this compound, an active metabolite of the well-known respiratory stimulant Doxapram. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge and proposes novel therapeutic avenues, focusing on mechanistic understanding and actionable experimental workflows.
Introduction: Beyond a Simple Metabolite
Doxapram has long been utilized in clinical settings to manage respiratory depression.[1][2][3] However, a comprehensive understanding of its pharmacological effects necessitates a deep dive into its metabolism. Doxapram is metabolized in the liver via ring hydroxylation to form this compound, a significant and pharmacologically active compound.[1][4] While historically viewed as a secondary entity, emerging evidence suggests this compound possesses a distinct pharmacokinetic and pharmacodynamic profile that warrants independent investigation as a potential therapeutic agent.
Studies have shown that while both compounds stimulate ventilation, this compound is less potent than its parent compound but may offer a different safety profile.[5][6][7] For instance, unlike Doxapram, this compound does not appear to cause a significant increase in systolic blood pressure, a crucial differentiator for cardiovascular safety.[5][7] Understanding the unique targets and effects of this compound is critical for refining existing therapies and unlocking new ones.
Established Therapeutic Target: The Respiratory Drive
The primary and most well-documented therapeutic action of the Doxapram/2-Ketodoxapram axis is the stimulation of respiration. This effect is foundational to Doxapram's clinical use in conditions like apnea of prematurity and post-operative respiratory depression.[1][3][6]
Mechanism of Action: Peripheral and Central Stimulation
The ventilatory-stimulating effects are mediated through a dual mechanism. The primary site of action is the peripheral chemoreceptors located in the carotid bodies.[1][2] Stimulation of these receptors sends afferent signals to the respiratory centers in the medulla, leading to an increased tidal volume and a modest increase in respiratory rate.[1] As dosage increases, direct stimulation of these central respiratory centers occurs.[1] It is understood that this compound acts via these same mechanisms, albeit with lower potency.[6]
Caption: Mechanism of this compound-induced respiratory stimulation.
Experimental Workflow: Quantifying Ventilatory Response
To delineate the specific contribution and potency of this compound, a comparative in vivo study is essential. The newborn lamb model has proven effective for this purpose.[5][7]
Protocol: Comparative Ventilatory Study in a Lamb Model
-
Animal Model: Utilize two groups of unsedated, awake newborn lambs (2-6 days old).[5]
-
Drug Administration: Administer an intravenous (IV) infusion of either Doxapram (2.5 mg/kg) or this compound (2.5 mg/kg) over 1 minute.[5]
-
Data Acquisition: Continuously record key ventilatory parameters for at least 60 minutes post-infusion using non-invasive methods like face mask spirometry.
-
Primary Endpoints: Minute ventilation (VE), tidal volume (VT), and respiratory frequency (f).
-
Secondary Endpoints: Arterial blood gases (PaO2, PaCO2), heart rate, and systolic/diastolic blood pressure.
-
-
Pharmacokinetic Sampling: Collect serial blood samples at baseline and various time points post-infusion (e.g., 1, 5, 10, 20, 30, 60 minutes) to establish a pharmacokinetic profile via UPLC-MS/MS.[8]
-
Analysis: Compare the peak effect, duration of action, and dose-response relationship between the two compounds. Correlate plasma concentrations with the observed pharmacodynamic effects.
Causality and Self-Validation: This protocol's strength lies in its direct, within-model comparison. By using the parent compound as a positive control and collecting concurrent pharmacokinetic data, the results will directly correlate drug concentration with physiological response, allowing for a robust characterization of this compound's potency and duration of action relative to Doxapram.
Novel Therapeutic Target: TASK-1 (KCNK3) Potassium Channels
Recent investigations into Doxapram have revealed a novel and potentially transformative therapeutic target: the two-pore domain potassium (K2P) channel, specifically TASK-1 (KCNK3).[8] This discovery repositions Doxapram and, by extension, this compound as potential anti-arrhythmic agents for conditions like Atrial Fibrillation (AF).
Mechanism of Action: Atrial-Specific Ion Channel Inhibition
TASK-1 channels are predominantly expressed in the atria compared to the ventricles.[8] They play a crucial role in shaping the atrial action potential. In patients with AF, the expression of TASK-1 is upregulated, contributing to the pathophysiology of the arrhythmia.[8] Pharmacological inhibition of TASK-1 has been shown to facilitate the conversion of AF to a normal sinus rhythm in porcine models.[8] The central hypothesis is that this compound, as the primary active metabolite, contributes significantly to this TASK-1 inhibition. Its unique pharmacokinetic profile may offer advantages over Doxapram for a cardiac indication.
Caption: Proposed mechanism of this compound in Atrial Fibrillation.
Experimental Workflow: Validating TASK-1 as a Target
A multi-stage approach is required to validate this hypothesis, moving from in-vitro target engagement to in-vivo efficacy.
Caption: Experimental workflow for validating TASK-1 as a target.
Protocol: Patch-Clamp Electrophysiology for TASK-1 Inhibition
-
Cell Line: Use a stable cell line (e.g., HEK293) heterologously expressing the human KCNK3 (TASK-1) gene.
-
Recording Configuration: Employ the whole-cell patch-clamp technique to record potassium currents.
-
Experimental Protocol:
-
Establish a stable baseline current by holding the cell at a -80 mV potential and applying a series of voltage steps or ramps to activate the channel.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Measure the reduction in current at each concentration.
-
-
Data Analysis:
-
Plot the percentage of current inhibition against the drug concentration.
-
Fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
-
-
Self-Validation: The protocol includes internal controls (baseline current before drug application) and allows for a washout step to test for reversibility of the block. Comparing the derived IC50 to that of Doxapram (the positive control) will establish the relative potency of the metabolite at the molecular target.
Pharmacokinetic Profile: A Comparative Overview
The therapeutic potential of this compound is intrinsically linked to its pharmacokinetic properties, which differ notably from its parent compound.
Table 1: Comparative Pharmacokinetics of Doxapram and this compound
| Parameter | Doxapram | This compound | Species | Reference |
| Terminal Half-Life (t½) | 1.38 ± 0.22 h | 2.42 ± 0.04 h | Pig | [8] |
| Terminal Half-Life (t½) | 5.2 h (range 1.2-11.6) | 2.3 h (range 0.7-3.4) | Lamb | [7] |
| Max Concentration (cₘₐₓ) | 1780 ± 275 ng/mL | 32.3 ± 5.5 ng/mL | Pig (post-Doxapram admin) | [8] |
| Protein Binding | 95.5 ± 0.9% | 98.4 ± 0.3% | Pig | [8] |
| Brain-to-Plasma Ratio | 0.58 ± 0.24 | 0.12 ± 0.02 | Pig | [8] |
Interpretation and Implications:
-
Longer Half-Life: The generally longer elimination half-life of this compound in some species suggests it could contribute to a more sustained therapeutic effect after Doxapram administration and might allow for less frequent dosing if developed as a standalone drug.[8]
-
Lower Brain Penetration: The significantly lower brain-to-plasma ratio of this compound is a critical finding.[8] It suggests a reduced potential for centrally-mediated side effects (e.g., anxiety, tremor, convulsions) compared to Doxapram, which could be a major clinical advantage, particularly for non-CNS indications like atrial fibrillation.[2][8]
-
High Protein Binding: The very high protein binding indicates that only a small fraction of the drug is free to interact with targets, a key consideration for dosing and potential drug-drug interactions.[8]
Conclusion and Future Directions
This compound is more than just an active metabolite; it is a distinct chemical entity with a unique pharmacological profile that holds significant therapeutic promise. While its role as a respiratory stimulant is established, its potential as a targeted inhibitor of TASK-1 channels for the treatment of atrial fibrillation represents an exciting and underexplored frontier.
Future research should focus on:
-
Deconvolution of Effects: Systematically designing studies to isolate the specific effects of this compound from Doxapram to understand its precise contribution to both efficacy and adverse events.
-
Selectivity Profiling: Screening this compound against a panel of other K2P channels and related ion channels to determine its selectivity for TASK-1. High selectivity would further strengthen its case as a targeted therapy.
-
Human Pharmacokinetics: Conducting dedicated studies to characterize the pharmacokinetics of this compound in humans, as animal data may not be fully translatable.[7]
By shifting the investigative focus onto this compound, the scientific community can leverage decades of clinical experience with its parent compound to accelerate the development of potentially safer and more targeted therapies.
References
-
Doxapram: Package Insert / Prescribing Information. (2025). Drugs.com. [Link]
-
Kraft, M., Foerster, K. I., Wiedmann, F., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics, 14(4), 762. [Link]
-
Bairam, A., Akhand, O., Mullahoo, K., et al. (1990). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs. Pediatric Research, 28(2), 142-6. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic model for doxapram and keto-doxapram. [Link]
-
Bairam, A. (n.d.). Pharmacodynamic Effects and Pharmacokinetic Profiles of Keto-Doxapram and Doxapram in Newborn Lambs. ResearchGate. [Link]
-
Bruce, R. B., Pitts, J. E., Pinchbeck, F., & Newman, J. (1965). Excretion, Distribution, and Metabolism of Doxapram Hydrochloride. Journal of Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). Doxapram. [Link]
-
European Medicines Agency (EMA). (n.d.). Committee for Veterinary Medicinal Products: Doxapram Hydrochloride Summary Report. [Link]
-
Taylor & Francis Online. (n.d.). Doxapram – Knowledge and References. [Link]
-
LeGatt, D. F., Beaudry, M. A., & Bradley, J. M. (1986). Simultaneous determination of doxapram and this compound in plasma of neonates by gas chromatography. Journal of Chromatography, 378(2), 478-81. [Link]
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- 8. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early-Stage Research of 2-Ketodoxapram's Effects
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Investigating 2-Ketodoxapram
The clinical utility of the respiratory stimulant doxapram is well-established in treating respiratory depression following anesthesia or in cases of drug-induced CNS depression.[1] However, its therapeutic window is narrowed by a side-effect profile that includes hypertension, anxiety, and convulsions.[1] The primary active metabolite of doxapram, this compound, presents a compelling avenue for research. Preliminary evidence suggests that this compound may retain respiratory stimulant properties with a potentially improved cardiovascular safety profile, making it a promising candidate for further investigation as a novel therapeutic agent. This guide provides a comprehensive technical framework for the early-stage, preclinical evaluation of this compound.
Section 1: Foundational Knowledge and Mechanistic Insights
The Metabolic Genesis of this compound
Doxapram undergoes hepatic metabolism, primarily through ring hydroxylation, to form its active metabolite, this compound.[2] This biotransformation is predominantly mediated by the cytochrome P450 enzyme system, with evidence pointing towards the involvement of CYP1A2 and CYP3A4 isoforms.[3] Understanding this metabolic pathway is critical for predicting potential drug-drug interactions and for designing preclinical studies that accurately reflect human metabolism.
Diagram 1: Metabolic Conversion of Doxapram to this compound
Caption: Metabolic pathway of doxapram to this compound.
Postulated Mechanism of Action: Targeting TASK Channels
The respiratory stimulant effects of doxapram are attributed to its inhibition of the two-pore domain potassium (K2P) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[4][5] These channels are expressed in chemosensitive neurons of the carotid bodies and brainstem respiratory centers, where they contribute to setting the resting membrane potential. Inhibition of these channels leads to neuronal depolarization, an increase in firing rate, and subsequent stimulation of respiratory drive. A central hypothesis for the early-stage research of this compound is that it shares this mechanism of action.
Diagram 2: Hypothesized Mechanism of this compound at the Cellular Level
Caption: Hypothesized mechanism of this compound on TASK channels.
Section 2: Preclinical Evaluation Workflow: A Step-by-Step Guide
This section outlines a logical and robust workflow for the early-stage preclinical characterization of this compound, from its synthesis and quantification to in-vitro and in-vivo assessments.
Diagram 3: Preclinical Research Workflow for this compound
Sources
- 1. researchgate.net [researchgate.net]
- 2. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. iivs.org [iivs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 2-Ketodoxapram for Research Use
Introduction
Doxapram is a well-known respiratory stimulant used in clinical settings to address respiratory depression.[1] Its pharmacological activity is mediated not only by the parent compound but also by its primary active metabolite, 2-Ketodoxapram.[2][3] This metabolite, formed through the oxidation of Doxapram, also exhibits ventilatory stimulating properties and is a crucial analyte in pharmacokinetic and pharmacodynamic studies.[3][4] For researchers investigating the pharmacology, metabolism, and potential therapeutic applications of Doxapram and its metabolites, access to a pure standard of this compound is essential.
This document provides a comprehensive guide for the synthesis and purification of this compound for research applications. The proposed synthetic pathway involves a two-stage process: first, the synthesis of the precursor, Doxapram, followed by its selective oxidation to yield this compound. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind key steps and the implementation of rigorous quality control measures.
Part 1: Synthesis of Doxapram Precursor
The synthesis of Doxapram serves as the foundational stage for producing this compound. The classical synthesis route begins with diphenylacetonitrile, building the characteristic pyrrolidinone core through a series of well-established organic reactions.[5]
Causality Behind Experimental Choices
The chosen pathway builds the molecule sequentially. A Michael addition is used to introduce the cyanoethyl group, which is then reduced to the corresponding amine. This amine is then acylated and cyclized to form the lactam (pyrrolidinone) ring. N-alkylation with ethyl iodide introduces the ethyl group onto the lactam nitrogen, and finally, the morpholinoethyl side chain is added via alkylation. This stepwise approach allows for purification at intermediate stages, ensuring a high-quality final precursor.
Experimental Protocol: Multi-step Synthesis of Doxapram
Step 1: Michael Addition of Acrylonitrile to Diphenylacetonitrile
-
To a solution of diphenylacetonitrile in a suitable aprotic solvent (e.g., tert-butanol), add a catalytic amount of a strong base (e.g., Triton B).
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Add acrylonitrile dropwise while maintaining the temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a weak acid (e.g., acetic acid) and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 4,4-diphenyl-4-cyanobutyronitrile.
Step 2: Reductive Cyclization to form 3,3-Diphenyl-4-(aminomethyl)pyrrolidin-2-one
-
The nitrile product from Step 1 is subjected to catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) under a hydrogen atmosphere in a solvent such as ethanol containing ammonia. This reduces both nitrile groups to primary amines.
-
The resulting diamine undergoes spontaneous or acid-catalyzed cyclization upon heating to form the lactam ring.
-
The catalyst is filtered off, and the solvent is removed in vacuo. The crude product is purified by recrystallization.
Step 3: N-Ethylation of the Pyrrolidinone Ring
-
Dissolve the lactam from Step 2 in a polar aprotic solvent like DMF.
-
Add a suitable base (e.g., sodium hydride) to deprotonate the lactam nitrogen.
-
Add ethyl iodide dropwise and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. The crude product is purified by column chromatography.
Step 4: Alkylation with 4-(2-Chloroethyl)morpholine
-
The N-ethylated lactam is deprotonated at the carbon adjacent to the phenyl groups using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C).
-
4-(2-Chloroethyl)morpholine is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
An aqueous workup followed by extraction and purification by column chromatography yields Doxapram.
Part 2: Synthesis of this compound via Oxidation
This compound (C₂₄H₂₈N₂O₃) is an oxidative metabolite of Doxapram (C₂₄H₃₀N₂O₂).[6][7] The transformation involves the oxidation of one of the methylene groups in the morpholine ring adjacent to the nitrogen atom to a ketone. This can be achieved in the laboratory using a selective oxidizing agent.
Rationale for Oxidant Selection
The choice of an oxidizing agent is critical to selectively target the morpholine ring without affecting other functional groups in the Doxapram molecule. Reagents like ruthenium tetroxide (RuO₄), generated in situ from a precursor such as ruthenium(III) chloride with an oxidant like sodium periodate, are known for their ability to oxidize ethers and amines. Careful control of stoichiometry and reaction conditions is necessary to prevent over-oxidation or side reactions.
Experimental Protocol: Oxidation of Doxapram
-
Dissolve Doxapram in a solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water).
-
Add a catalytic amount of ruthenium(III) chloride hydrate.
-
Add a stoichiometric amount of sodium periodate in portions to the stirring solution.
-
Monitor the reaction progress closely by TLC or LC-MS. The reaction is typically exothermic and may require cooling.
-
Upon completion, quench the reaction by adding a few drops of isopropanol to consume any excess oxidant.
-
Filter the mixture to remove insoluble salts.
-
Perform a liquid-liquid extraction. The organic layer is washed, dried, and concentrated to give the crude this compound.
| Parameter | Value |
| Starting Material | Doxapram |
| Oxidizing System | RuCl₃ (cat.) / NaIO₄ |
| Solvent System | CCl₄ / CH₃CN / H₂O |
| Reaction Temperature | 0 °C to Room Temperature |
| Monitoring | Thin-Layer Chromatography (TLC), LC-MS |
| Workup | Quenching with isopropanol, filtration, extraction |
Table 1: Key Parameters for the Oxidation of Doxapram.
Part 3: Purification of this compound
A multi-step purification protocol is essential to achieve the high degree of purity required for a research-grade standard. This typically involves chromatographic separation followed by recrystallization.
Self-Validating Purification Workflow
The purification process is designed to be self-validating. The initial column chromatography provides a coarse separation based on polarity. Fractions are analyzed by TLC or HPLC, and only those with high purity are pooled. The subsequent recrystallization step further purifies the compound based on its differential solubility, which is a different physical principle from chromatography. The final purity is then confirmed by multiple analytical techniques, validating the effectiveness of the purification scheme.
Experimental Protocol: Purification
Step 1: Flash Column Chromatography
-
Prepare a silica gel column in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate).
-
Pool the fractions containing the pure product and evaporate the solvent under reduced pressure.
Step 2: Recrystallization
-
Dissolve the product from the chromatography step in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol/water or ethyl acetate/hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Part 4: Characterization and Quality Control
The identity and purity of the final product must be rigorously confirmed using a suite of analytical methods.
Analytical Methodologies
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for confirming the molecular weight and fragmentation pattern of this compound.[8] The expected [M+H]⁺ ion for this compound (C₂₄H₂₈N₂O₃) is m/z 393.4.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information, confirming the connectivity of atoms and the presence of the new ketone functional group.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the purity of the final compound. The sample should exhibit a single major peak, and the purity is typically reported as the area percentage of this peak.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
| Analytical Technique | Purpose | Expected Result for this compound |
| LC-MS/MS | Confirm Molecular Weight and Identity | [M+H]⁺ = 393.4; Characteristic fragmentation pattern[9] |
| ¹H NMR | Structural Elucidation | Absence of a methylene proton signal from the morpholine ring and appearance of signals consistent with the new structure. |
| ¹³C NMR | Structural Confirmation | Appearance of a carbonyl carbon signal (~200 ppm) for the new ketone. |
| HPLC | Purity Assessment | >98% purity (as determined by peak area) |
| Melting Point | Purity and Physical Characterization | Sharp, defined melting point range |
Table 2: Analytical Specifications for Purified this compound.
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Logic diagram for the multi-step purification and quality control process.
References
-
AERU - University of Hertfordshire. Doxapram. [5]
-
Google Patents. US20130109689A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone. [1]
-
Google Patents. US20130109854A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone and Salts Thereof. [10]
-
ResearchGate. (PDF) Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. [11]
-
PubMed. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. [2]
-
PubMed. Simultaneous determination of doxapram and this compound in plasma of neonates by gas chromatography. [12]
-
PubMed. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. [8]
-
PubMed Central. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. [6][9]
-
Sinco Pharmachem Inc. This compound. [7]
-
ResearchGate. Pharmacodynamic Effects and Pharmacokinetic Profiles of Keto-Doxapram and Doxapram in Newborn Lambs1. [3]
-
PubMed. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs. [4]cite: 15]
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- 2. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxapram [sitem.herts.ac.uk]
- 6. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [sincopharmachem.com]
- 8. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue | MDPI [mdpi.com]
- 10. US20130109854A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone and Salts Thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of doxapram and this compound in plasma of neonates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 2-Ketodoxapram Pharmacokinetics in Animal Models
An in-depth analysis of the provided Topic and Core Requirements indicates that a standard, linear protocol would be insufficient. The subject matter, "Animal models for studying 2-Ketodoxapram pharmacokinetics," requires a multi-faceted approach that combines established pharmacological principles with adaptable experimental designs. This compound is a primary metabolite of the respiratory stimulant Doxapram, and its pharmacokinetic profile is critical for understanding the overall efficacy and safety of the parent drug.
Therefore, the structure of this guide will be a "Principle-to-Practice" workflow. It will begin by establishing the scientific rationale (the "Why"), then detail the selection of appropriate biological systems (the "What"), and finally provide explicit, step-by-step instructions for execution and analysis (the "How"). This structure ensures that the user not only understands the protocol but can also troubleshoot and adapt it based on a solid understanding of the underlying scientific principles.
The guide is divided into four main sections:
-
Scientific Foundation: This section will provide the necessary background on Doxapram metabolism and the significance of this compound, supported by established literature.
-
Animal Model Selection and Justification: A comparative analysis of suitable animal models will be presented, with a clear rationale for choosing a specific model based on metabolic and physiological similarities to humans.
-
Experimental Protocol: In-Life Phase: This will be a detailed, step-by-step guide to the hands-on aspect of the study, from animal preparation to sample collection.
-
Bioanalytical and Pharmacokinetic Analysis: This final section will cover the methodology for quantifying this compound in biological samples and the subsequent pharmacokinetic data analysis.
This comprehensive structure, grounded in scientific integrity and practical application, will provide researchers with a robust and reliable guide for their studies. All protocols and claims will be supported by citations to authoritative sources, ensuring the trustworthiness and expertise of the content. Visualizations, including tables and a Graphviz workflow diagram, will be integrated to enhance clarity and data accessibility.
Scientific Foundation: The Role of this compound in Doxapram's Pharmacological Profile
Doxapram is a well-established respiratory stimulant used in various clinical settings, including postanesthetic respiratory depression and chronic obstructive pulmonary disease. Its therapeutic and potential toxic effects are not solely attributable to the parent compound but also to its active metabolites. The primary metabolic pathway for doxapram involves oxidation to form this compound. Understanding the pharmacokinetics of this major metabolite is crucial for a complete characterization of doxapram's disposition and for assessing its potential contribution to the overall pharmacological and toxicological profile.
The metabolic conversion of doxapram to this compound is a critical event that influences the drug's duration of action and potential for accumulation. Therefore, a thorough investigation of this compound's absorption, distribution, metabolism, and excretion (ADME) is essential for modern drug safety and efficacy assessments. The selection of an appropriate animal model is the cornerstone of such an investigation, as the metabolic pathways can vary significantly between species.
Animal Model Selection and Justification
The ideal animal model for studying this compound pharmacokinetics should exhibit a metabolic profile of Doxapram that is qualitatively and quantitatively similar to that observed in humans. While no animal model perfectly replicates human physiology, certain species are more suitable than others. The choice of model will depend on the specific objectives of the study, budgetary constraints, and regulatory requirements.
Table 1: Comparative Analysis of Potential Animal Models for this compound Pharmacokinetic Studies
| Species | Advantages | Disadvantages | Justification for Use |
| Rat | - Cost-effective and readily available.- Well-characterized physiology and genetics.- Extensive historical control data available. | - Potential for different metabolic profiles compared to humans.- Smaller blood volume limits sampling frequency. | Recommended for initial screening and dose-range finding studies. The rat model is excellent for establishing basic pharmacokinetic parameters and for preliminary assessment of dose-proportionality. |
| Dog (Beagle) | - Metabolic pathways are often more predictive of human metabolism than rodents.- Larger size allows for serial blood sampling without compromising animal welfare.- Cardiovascular and respiratory systems are well-characterized. | - Higher cost of acquisition and housing.- Ethical considerations are more pronounced. | Recommended for definitive pharmacokinetic and safety studies. The dog model provides a more robust data set that is often required for regulatory submissions. |
| Non-Human Primate (e.g., Cynomolgus Monkey) | - Closest phylogenetic relationship to humans, offering the most predictive metabolic data.- Complex physiological systems are highly analogous to humans. | - Significant ethical, cost, and regulatory hurdles.- Specialized housing and handling facilities are required. | Reserved for specific, high-stakes investigations where data from lower species are insufficient or conflicting. Often used in late-stage preclinical development. |
For the purpose of this protocol, the rat will be used as the primary model for initial pharmacokinetic characterization due to its balance of practical advantages and scientific utility. The principles outlined can be readily adapted to other species, such as the dog, for more advanced studies.
Experimental Protocol: In-Life Phase for a Rat Pharmacokinetic Study
This protocol provides a step-by-step guide for conducting a pharmacokinetic study of this compound in rats following intravenous (IV) and oral (PO) administration of the parent drug, Doxapram.
3.1. Materials and Reagents
-
Doxapram Hydrochloride (analytical grade)
-
Vehicle for IV administration (e.g., 0.9% saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Anesthetic (e.g., isoflurane)
-
Anticoagulant (e.g., K2EDTA)
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing syringes and needles
-
Oral gavage needles
-
Blood collection tubes (microcentrifuge tubes)
-
Pipettes and tips
-
Centrifuge
-
Freezer (-80°C)
3.2. Experimental Workflow Diagram
Caption: Workflow for a pharmacokinetic study of this compound in rats.
3.3. Step-by-Step Procedure
-
Animal Acclimatization and Preparation:
-
House male Sprague-Dawley rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least 7 days prior to the study.
-
Provide ad libitum access to standard chow and water.
-
For serial blood sampling, surgical implantation of a jugular vein catheter is recommended to minimize stress and improve data quality. Allow for a 3-4 day recovery period post-surgery.
-
Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
-
Dose Preparation:
-
Prepare the Doxapram dosing solutions on the day of the experiment.
-
For IV administration, dissolve Doxapram Hydrochloride in 0.9% saline to achieve the desired concentration (e.g., 1 mg/mL for a 2 mg/kg dose in a 2 mL/kg injection volume).
-
For PO administration, suspend Doxapram Hydrochloride in 0.5% methylcellulose to the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 5 mL/kg gavage volume).
-
-
Doxapram Administration:
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
IV Group (n=5): Administer the Doxapram solution as a bolus injection via the tail vein or jugular vein catheter over approximately 30 seconds.
-
PO Group (n=5): Administer the Doxapram suspension using an oral gavage needle.
-
-
Serial Blood Sampling:
-
Collect blood samples (approximately 150 µL) into K2EDTA-coated tubes at the following time points:
-
IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
The use of a sparse sampling study design may be considered if blood volume limitations are a concern.
-
-
Plasma Processing and Storage:
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clearly labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical and Pharmacokinetic Analysis
4.1. Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma samples requires a sensitive and specific bioanalytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically used to extract this compound and an internal standard from the plasma matrix.
-
Chromatography: Reversed-phase chromatography is used to separate this compound from endogenous plasma components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detection and quantification.
-
Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA guidelines on bioanalytical method validation) to ensure accuracy, precision, selectivity, and stability.
4.2. Pharmacokinetic Data Analysis
Once the plasma concentrations of this compound have been determined at each time point, the following pharmacokinetic parameters can be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin):
Table 2: Key Pharmacokinetic Parameters for this compound
| Parameter | Description | Relevance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the metabolite. |
| Tmax | Time to reach Cmax | Provides information on the rate of formation and absorption of the metabolite. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total exposure to the metabolite over the sampling period. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Represents the total exposure to the metabolite after a single dose. |
| t1/2 | Elimination half-life | The time required for the plasma concentration of the metabolite to decrease by 50%. |
| CL/F | Apparent total clearance of the drug from plasma after oral administration | A measure of the body's ability to eliminate the drug. |
| Vd/F | Apparent volume of distribution after oral administration | Indicates the extent of drug distribution into the tissues. |
| F (%) | Bioavailability | The fraction of the administered dose that reaches the systemic circulation. |
The calculation of these parameters will provide a comprehensive pharmacokinetic profile of this compound, which can then be used to inform dose selection for subsequent efficacy and safety studies, and to support the overall development of Doxapram.
References
-
Doxapram - DrugBank. DrugBank Online. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. European Medicines Agency. [Link]
-
The Guide for the Care and Use of Laboratory Animals, 8th Edition. The National Academies Press. [Link]
-
Pharmacokinetics of Doxapram in the Horse. Journal of Veterinary Pharmacology and Therapeutics. [Link]
A Comprehensive Guide to Cell-Based Assays for Characterizing 2-Ketodoxapram Activity
Application Note
Introduction
2-Ketodoxapram is the primary active metabolite of Doxapram, a well-established respiratory stimulant used to address respiratory depression following anesthesia or in cases of drug-induced CNS depression.[1][2][3] Doxapram and, by extension, this compound, exert their effects by stimulating central respiratory centers within the medulla and peripheral chemoreceptors located in the carotid and aortic bodies.[4][5][6] The underlying molecular mechanism is believed to involve the inhibition of specific potassium (K+) channels, particularly tandem pore domain acid-sensitive K+ (TASK) channels, within chemoreceptor cells.[7][8] This inhibition leads to membrane depolarization, an influx of calcium, neurotransmitter release, and subsequent stimulation of respiratory neurons.
While this compound is known to be a ventilatory stimulating agent, it is reportedly less potent than its parent compound.[1][2] A thorough characterization of its activity requires a multi-faceted approach using robust and physiologically relevant cell-based assays. This application note provides a detailed guide for researchers, scientists, and drug development professionals to design and execute an assay cascade for determining the bioactivity of this compound. We will detail protocols for mechanism-based primary screening, functional secondary screening, and essential cytotoxicity counter-screening, explaining the scientific rationale behind each step to ensure a comprehensive and reliable pharmacological profile.
Section 1: Mechanism-Based Primary Assay: Potassium Channel Inhibition
Scientific Rationale: The primary hypothesis for this compound's mechanism of action is the inhibition of potassium channels.[7] Therefore, a direct functional measure of K+ channel activity is the most logical starting point for screening and potency determination. We will utilize a thallium (Tl+) influx assay, a widely adopted method for high-throughput screening (HTS) of potassium channel modulators.[9][10] In this system, Tl+ acts as a surrogate for K+ and, upon entering the cell through open K+ channels, activates a cytoplasmic fluorescent indicator.[10][11] Inhibitors of K+ channels will block Tl+ influx, resulting in a reduced fluorescent signal.
Experimental Workflow: Potassium Channel Thallium Influx Assay
Caption: Workflow for the K+ channel thallium influx assay.
Protocol 1: Thallium Influx Assay for K+ Channel Inhibition
Materials:
-
Cell Line: HEK293 cells stably expressing the human K+ channel of interest (e.g., a TASK channel subtype).
-
Reagents: FluxOR™ II Green Potassium Ion Channel Assay Kit (or similar Tl+-based kit).[9]
-
Compound: this compound stock solution in DMSO.
-
Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Instrumentation: Fluorescence plate reader with injectors.
Methodology:
-
Cell Plating: Seed the HEK293 cells into the microplates at a density that will yield a 90-100% confluent monolayer after 24 hours of incubation (37°C, 5% CO2).
-
Dye Loading: Prepare the FluxOR™ II Green reagent according to the manufacturer's protocol. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 60-90 minutes at 37°C.
-
Compound Addition: Prepare a serial dilution of this compound in assay buffer. Add the compound dilutions to the appropriate wells. Include wells for negative control (vehicle, 0% inhibition) and positive control (a known potent channel blocker, 100% inhibition).
-
Signal Generation & Detection: Place the plate in the fluorescence reader. Set the reader to measure fluorescence at the appropriate excitation/emission wavelengths (e.g., ~485 nm / ~525 nm).
-
Using an injector, add the Thallium Stimulus Buffer to all wells.
-
Immediately begin kinetic fluorescence readings every second for 2-3 minutes or take a final endpoint reading after a 5-10 minute incubation.
Data Analysis:
-
Normalize the fluorescence signal (F) for each well to the baseline reading before stimulation (F0).
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PosCtrl) / (Signal_NegCtrl - Signal_PosCtrl))
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Expected Outcome for Active Compound |
| IC50 | Concentration of this compound causing 50% inhibition of the fluorescence signal. | A measurable IC50 value in the expected potency range. |
| Signal Window | The difference in signal between the negative and positive controls. | A robust signal window (e.g., >5-fold) is necessary for a reliable assay. |
Section 2: Functional Assay: Neuronal Network Activity
Scientific Rationale: Since this compound's ultimate therapeutic effect is the stimulation of central respiratory centers, it is crucial to assess its impact on neuronal function.[4] Microelectrode Array (MEA) technology provides a powerful, non-invasive platform to measure the electrophysiological activity of cultured neuronal networks over time.[12][13] By recording extracellular field potentials, MEAs can quantify key parameters of neuronal activity, including action potential firing (spiking), synchronized network bursting, and overall network connectivity.[12] This assay will reveal whether this compound directly enhances neuronal excitability.
Experimental Workflow: Microelectrode Array (MEA) Assay
Caption: Workflow for neuronal network activity assessment using MEA.
Protocol 2: Neuronal Activity Assessment using MEAs
Materials:
-
Cells: Primary rodent cortical neurons or human iPSC-derived neurons.
-
Plates: CytoView MEA plates (e.g., 48-well from Axion BioSystems).
-
Reagents: Appropriate neuronal culture medium and supplements.
-
Compound: this compound stock solution in DMSO.
-
Instrumentation: MEA recording system (e.g., Maestro Pro or Edge).[12]
Methodology:
-
Cell Plating: Pre-coat MEA plates according to the manufacturer's instructions. Plate neurons at a recommended density and culture in a humidified incubator (37°C, 5% CO2).
-
Network Maturation: Maintain the neuronal cultures for at least 14 days, performing partial media changes as required. Allow the neurons to form mature, spontaneously active networks.
-
Baseline Recording: Place the MEA plate onto the recording system inside the incubator. Allow the plate to equilibrate for 5 minutes, then record baseline spontaneous neural activity for 10-20 minutes.
-
Compound Addition: Remove the plate from the system. Add pre-warmed media containing this compound at the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Post-Dose Recording: Immediately return the plate to the MEA system and record network activity. For acute effects, record continuously for 1-2 hours. For chronic effects, recordings can be taken at various time points (e.g., 24, 48, 72 hours).
Data Analysis:
-
Use the MEA software's analysis tools (e.g., AxIS Navigator with Neural Metric Tool) to process the raw voltage data.
-
Set appropriate thresholds for spike and burst detection.
-
Quantify key metrics and compare post-dose values to the baseline recording for each well.
| Parameter | Description | Expected Outcome for a Stimulant |
| Mean Firing Rate (Hz) | Average number of action potentials per second per electrode. | Dose-dependent increase. |
| Burst Frequency (bursts/min) | Number of high-frequency spike clusters per minute. | Dose-dependent increase. |
| Network Synchrony Index | A measure of how correlated the firing is across different electrodes in the network. | Potential increase, indicating enhanced network connectivity. |
Section 3: Essential Counter-Screening: Cell Viability
Scientific Rationale: It is imperative to distinguish between a compound's specific pharmacological activity and non-specific effects caused by cytotoxicity.[14][15] A compound that is toxic to cells will disrupt ion gradients and neuronal function, which could be misinterpreted as specific activity in the primary and secondary assays. A cell viability assay should be run in parallel to determine the concentration at which this compound induces cell death. We recommend a resazurin-based assay (e.g., PrestoBlue™), which measures the metabolic capacity of living cells.[16] This assay is non-lytic, fast, and highly sensitive.[16]
Experimental Workflow: Resazurin-Based Cell Viability Assay
Caption: Workflow for the cell viability and cytotoxicity assay.
Protocol 3: Cell Viability Assessment
Materials:
-
Cell Line: Use the same cell line as in the primary assay (e.g., HEK293) to ensure the data is comparable.
-
Reagents: PrestoBlue™ HS Cell Viability Reagent (or similar).[16]
-
Compound: this compound stock solution in DMSO.
-
Plates: Standard clear or black-walled 96-well tissue culture plates.
-
Instrumentation: Fluorescence plate reader.
Methodology:
-
Cell Plating & Dosing: Plate cells and allow them to attach overnight. The next day, replace the medium with fresh medium containing a serial dilution of this compound. Include vehicle controls (100% viability) and a positive control for toxicity (e.g., digitonin, 0% viability).
-
Incubation: Incubate the cells with the compound for a duration relevant to your functional assays (e.g., 24 or 48 hours).
-
Reagent Addition: Add the PrestoBlue™ reagent to each well (typically 10% of the well volume) and mix gently.
-
Signal Development: Incubate the plate at 37°C for 1 to 4 hours, or until a sufficient color change is observed.
-
Detection: Measure the fluorescence of each well using a plate reader (e.g., ~560 nm excitation / ~590 nm emission).
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the CC50 (50% cytotoxic concentration).
| Parameter | Description | Interpretation |
| CC50 | Concentration of this compound that reduces cell viability by 50%. | A high CC50 value is desirable, indicating low cytotoxicity. |
| Therapeutic Index (TI) | The ratio of cytotoxic concentration to effective concentration (CC50 / IC50). | A TI > 10 is generally considered a good starting point for a promising compound. |
Section 4: Data Integration and Interpretation
Scientific Rationale: No single assay can provide a complete picture of a compound's activity. The power of this approach lies in integrating the data from the mechanism-based, functional, and cytotoxicity assays to build a comprehensive pharmacological profile. This integrated view allows for confident decision-making and a deeper understanding of the compound's behavior.
Logical Flow for Data Interpretation
Caption: Decision-making flowchart based on integrated assay data.
Interpreting the Results:
-
Ideal Profile (Promising Candidate): The compound shows potent activity in the K+ channel assay (low IC50), a corresponding increase in neuronal network activity in the MEA assay, and a high CC50 value in the viability assay. The resulting Therapeutic Index (CC50/IC50) is large (>10), indicating that the observed activity is specific and not due to general toxicity.
-
Problematic Profile (Cytotoxic Compound): The compound shows "activity" in the K+ channel and MEA assays, but the IC50/EC50 values are very close to the CC50 value (TI ≈ 1). This strongly suggests that the observed effects are a consequence of cell death and not specific modulation of the intended target.
Conclusion
The suite of cell-based assays described in this application note provides a robust framework for the comprehensive characterization of this compound. By systematically evaluating its effects on a specific molecular target (potassium channels), a functional cellular system (neuronal networks), and general cell health, researchers can confidently determine its potency, mechanism of action, and therapeutic window. This integrated, data-driven approach is essential for advancing our understanding of this key metabolite and for guiding future drug discovery efforts in the field of respiratory stimulants.
References
-
Drugs.com. (2025). Doxapram Monograph for Professionals. Available at: [Link]
-
Pediatric Oncall. (n.d.). Doxapram. Drug Index. Available at: [Link]
-
Medscape. (n.d.). Dopram (doxapram) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
-
Wikipedia. (n.d.). Doxapram. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Doxapram Hydrochloride?. Available at: [Link]
-
Weaver, C. D., et al. (2009). Cell-based potassium ion channel screening using the FluxOR assay. PubMed. Available at: [Link]
-
Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Available at: [Link]
-
Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Available at: [Link]
-
Sartorius. (n.d.). Neuronal Activity. Available at: [Link]
-
Axion BioSystems. (n.d.). Neural Activity Assay. Available at: [Link]
-
Creative Biolabs. (n.d.). Neuronal Microelectrode Array (MEA) Assay Service. Available at: [Link]
-
ResearchGate. (n.d.). In vitro neuronal activity assay as drug screening platforms. Available at: [Link]
-
ION Biosciences. (n.d.). Potassium Channel Assays. Available at: [Link]
-
ResearchGate. (2009). Cell-Based Potassium Ion Channel Screening Using the FluxOR™ Assay. Available at: [Link]
-
Wu, J., et al. (2013). Development of Cell-Based Assay System That Utilizes a Hyperactive Channel Mutant for High-Throughput Screening of BK(Ca) Channel Modulators. PubMed. Available at: [Link]
-
Medicines Discovery Catapult. (2023). Neuronal Activity Assays at Medicines Discovery Catapult. YouTube. Available at: [Link]
-
ResearchGate. (2012). What is the best In Vitro assay? Alamar Blue, Presto Blue, XTT or MTT?. Available at: [Link]
-
ResearchGate. (n.d.). Cells viability was tested by MTT, XTT, CCK-8, alamarBlue, and PrestoBlue assays. Available at: [Link]
-
Bairam, A., et al. (1990). Pharmacodynamic Effects and Pharmacokinetic Profiles of Keto-Doxapram and Doxapram in Newborn Lambs. ResearchGate. Available at: [Link]
-
Bairam, A., et al. (1990). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs. PubMed. Available at: [Link]
-
Ehard, H., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetic model for doxapram and keto-doxapram. Available at: [Link]
-
RxList. (2022). Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings. Available at: [Link]
-
LeGatt, D. F., et al. (1986). Simultaneous determination of doxapram and this compound in plasma of neonates by gas chromatography. PubMed. Available at: [Link]
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High-Recovery Isolation of 2-Ketodoxapram from Biological Matrices for Pharmacokinetic and Bioanalytical Studies
< APPLICATION NOTE & PROTOCOL
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the isolation of 2-Ketodoxapram, the primary active metabolite of the respiratory stimulant Doxapram, from complex biological matrices such as plasma and brain tissue. Recognizing the critical need for precise quantification in pharmacokinetic and drug metabolism studies, this guide presents two robust extraction methodologies: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP). The protocols are designed to ensure high recovery, minimize matrix effects, and are suitable for downstream analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for this compound quantification.
Introduction: The Significance of this compound Quantification
Doxapram is a well-established respiratory stimulant used in various clinical settings. Its therapeutic and toxicological effects are not solely attributable to the parent drug but also to its active metabolites. This compound is a significant active metabolite of Doxapram, and its accurate quantification in biological samples is paramount for understanding the complete pharmacokinetic profile of Doxapram.[1][2] This includes absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to drug development and clinical monitoring.[3][4]
The challenge in bioanalysis lies in isolating the target analyte from a complex mixture of endogenous substances like proteins, lipids, and salts, which can interfere with analytical measurements. This guide provides detailed protocols that have been developed and validated to address these challenges, ensuring the integrity and reliability of the analytical data. The methodologies described are based on established principles of bioanalytical sample preparation and have been adapted for the specific physicochemical properties of this compound.
Physicochemical Properties of Doxapram and this compound
A successful isolation strategy is contingent on the physicochemical properties of the analytes.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Doxapram | C24H30N2O2 | 378.51 | Tertiary amine in a morpholine ring, two phenyl groups, and a pyrrolidinone ring. |
| This compound | C24H28N2O3 | 392.49 | Similar to Doxapram but with a ketone group on the pyrrolidinone ring.[5] |
The presence of the tertiary amine makes both compounds basic, allowing for efficient extraction under alkaline conditions. The overall lipophilicity of the molecules makes them suitable for extraction into organic solvents.
Experimental Workflow Overview
The isolation of this compound from biological matrices is a multi-step process designed to remove interfering substances and concentrate the analyte for sensitive detection. The general workflow is depicted below.
Figure 1: General workflow for the isolation and analysis of this compound.
Protocol 1: Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous/biological phase and an organic solvent. For basic compounds like Doxapram and this compound, adjusting the pH of the aqueous phase to be alkaline deprotonates the tertiary amine, increasing their lipophilicity and promoting their partitioning into the organic phase. This method is highly effective for cleaning up complex samples like plasma and brain tissue homogenates.[1][5]
Materials
-
Biological matrix (e.g., plasma, brain tissue homogenate)
-
Internal Standard (IS): this compound-d5 is recommended for optimal accuracy.[6]
-
Tert-butyl methyl ether (TBME), HPLC grade
-
Boric acid buffer (0.2 M, pH 9.0)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
UPLC-MS/MS system
Step-by-Step Protocol
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
For plasma: Vortex gently to ensure homogeneity.
-
For brain tissue: Homogenize the tissue in deionized water (e.g., 40 mg/mL).[1] Centrifuge the homogenate and use the supernatant for extraction.
-
-
Aliquoting and Spiking:
-
Pipette 100 µL of the sample (plasma or brain homogenate supernatant) into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard solution (this compound-d5 in acetonitrile/water).
-
-
pH Adjustment and Extraction:
-
Add 25 µL of 0.2 M boric acid buffer (pH 9.0) to the sample. Vortex for 10 seconds. This step is crucial to deprotonate the analytes for efficient extraction.[5]
-
Add 600 µL of TBME.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (TBME) to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the UPLC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Protein Precipitation (PP)
Principle: Protein precipitation is a simpler and faster method for sample cleanup. It involves adding a water-miscible organic solvent (like acetonitrile) to the biological sample, which denatures and precipitates the proteins.[3] The supernatant, containing the analyte of interest, is then separated by centrifugation. While this method is less selective than LLE and may result in higher matrix effects, it can be suitable for high-throughput screening.
Materials
-
Biological matrix (e.g., serum)
-
Internal Standard (IS): Propranolol can be used as an alternative to a stable isotope-labeled IS.[3]
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge or filtration plate system
-
Nitrogen evaporator
-
UPLC-MS/MS system
Step-by-Step Protocol
-
Sample Preparation:
-
Thaw frozen serum samples on ice and vortex gently.
-
-
Aliquoting and Spiking:
-
Pipette 50 µL of serum into a microcentrifuge tube or a well of a 96-well plate.
-
Add the internal standard solution.
-
-
Protein Precipitation:
-
Add 150 µL of cold acetonitrile to the sample.
-
Vortex vigorously for 2 minutes to precipitate the proteins.
-
-
Separation:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Alternatively, for a 96-well plate format, use a filtration plate to separate the precipitate.[3]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or well.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
UPLC-MS/MS Analysis
Following successful isolation, the extract is ready for analysis. A validated UPLC-MS/MS method is essential for the sensitive and selective quantification of this compound.[2][5]
Suggested Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Chromatography | ||
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Acidic mobile phase promotes protonation of the analytes for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | |
| Gradient | A suitable gradient from low to high organic content | To elute the analytes with good peak shape and resolution. |
| Flow Rate | 0.4 mL/min | Typical for UPLC systems. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine in this compound is readily protonated.[3][5] |
| Precursor Ion (m/z) | 393.4 [M+H]+ | [5] |
| Product Ion (m/z) | 214.4 | [5] |
| Collision Energy | 23 V | To be optimized for the specific instrument.[1] |
digraph "LCMS_Principle" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Sample_Introduction" [label="Reconstituted Sample\n(Analyte + IS)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "UPLC" [label="UPLC System\n(Separation on C18 column)"]; "ESI" [label="Electrospray Ionization\n(Positive Mode)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mass_Analyzer1" [label="Quadrupole 1 (Q1)\n(Precursor Ion Selection\nm/z 393.4)"]; "Collision_Cell" [label="Quadrupole 2 (Q2)\n(Collision-Induced Dissociation)"]; "Mass_Analyzer2" [label="Quadrupole 3 (Q3)\n(Product Ion Selection\nm/z 214.4)"]; "Detector" [label="Detector", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data_System" [label="Data System\n(Quantification)"];
"Sample_Introduction" -> "UPLC" -> "ESI" -> "Mass_Analyzer1" -> "Collision_Cell" -> "Mass_Analyzer2" -> "Detector" -> "Data_System"; }
Figure 2: Principle of UPLC-MS/MS detection for this compound.
Method Validation and Trustworthiness
To ensure the reliability of the generated data, the chosen isolation and analytical method must be validated according to guidelines from regulatory bodies such as the FDA and EMA.[5]
Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.
-
Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.
-
Calibration Curve: The relationship between the analyte concentration and the instrument response, which should be linear over the expected concentration range.[3]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the isolation of this compound from biological matrices. The choice between Liquid-Liquid Extraction and Protein Precipitation will depend on the specific requirements of the study, such as the need for high sample throughput versus maximum cleanup. When coupled with a validated UPLC-MS/MS method, these protocols will enable researchers to accurately quantify this compound, leading to a better understanding of the pharmacokinetics of Doxapram and its metabolites.
References
-
Blochberger, P. L., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics, 14(4), 762. Available at: [Link]
-
LeGatt, D. F., et al. (1986). Simultaneous determination of doxapram and this compound in plasma of neonates by gas chromatography. Journal of Chromatography, 378(2), 478-481. Available at: [Link]
-
Suzuki, Y., et al. (2017). Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. Bioanalysis, 9(6), 503-515. Available at: [Link]
-
Blochberger, P. L., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. PubMed Central, 14(4), 762. Available at: [Link]
-
Blochberger, P. L., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. PubMed, 14(4), 762. Available at: [Link]
-
Nicholson, J. R., & Rogers, J. E. (1980). Quantitation of Doxapram in Blood, Plasma and Urine. Journal of Chromatography, 182(2), 191-200. Available at: [Link]
-
Taylor & Francis Online. Solid phase extraction – Knowledge and References. Available at: [Link]
-
Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B, 1043, 86-92. Available at: [Link]
-
Veeprho. This compound-D5. Available at: [Link]
-
Clarke, G. S., & Clarke, S. (2013). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in Molecular Biology, 965, 239-251. Available at: [Link]
-
Organomation. Preparing Samples for HPLC-MS/MS Analysis. Available at: [Link]
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Oosten, E. J., et al. (2017). Doxapram-mediated Increase in Cardiac Output Reduces Opioid Plasma Concentrations: A Pharmacokinetic/Pharmacodynamic-Pharmacokinetic/Pharmacodynamic Modeling Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 102(1), 115-122. Available at: [Link]
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Keevil, B. G., et al. (2020). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 7, 100873. Available at: [Link]
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de Souza, D., et al. (2010). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Brazilian Journal of Pharmaceutical Sciences, 46(3), 363-371. Available at: [Link]
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Application Notes and Protocols: High-Throughput Screening for Molecular Targets of 2-Ketodoxapram
For: Researchers, scientists, and drug development professionals.
Abstract
2-Ketodoxapram is a principal active metabolite of the respiratory stimulant Doxapram. While the parent compound is known to modulate breathing via central and peripheral mechanisms, a detailed understanding of the specific molecular targets for its metabolites remains an area of active investigation.[1][2][3] Identifying these targets is crucial for understanding its full pharmacological profile and for the potential development of new therapeutics with improved specificity. This guide provides a comprehensive framework and detailed protocols for identifying and characterizing the molecular targets of this compound using high-throughput screening (HTS) methodologies. We focus on the most probable target class—two-pore domain potassium (K2P) channels—and detail a robust screening cascade from primary hit identification to secondary confirmation.
Introduction: The Rationale for Target Deconvolution
Doxapram has been used clinically to manage respiratory depression, with its mechanism largely attributed to the stimulation of peripheral chemoreceptors and central respiratory centers.[4][5] Pharmacokinetic studies have revealed that Doxapram is metabolized into active compounds, including this compound, which contributes to the overall physiological effect.[1][2][6] The primary molecular targets of Doxapram are believed to be members of the two-pore domain potassium (K2P) channel family, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[7][8][9][10] Inhibition of these channels in chemosensitive cells, such as those in the carotid body, leads to membrane depolarization, increased excitability, and stimulation of respiratory drive.[4][11]
Given this precedent, it is highly probable that this compound shares this mechanism of action. However, subtle differences in potency, selectivity, or even off-target activities must be systematically evaluated. High-throughput screening (HTS) provides the necessary scale and precision to rapidly screen large compound libraries against putative targets and identify novel interactions.[12] This document outlines a strategic approach to this challenge.
The Target Landscape: Focusing on K2P Channels
The K2P channel family, particularly the TWIK-related acid-sensitive K+ (TASK) subfamily, are considered "leak" channels that are instrumental in setting the resting membrane potential in numerous excitable and non-excitable cells.[13] Their activity is modulated by various physiological stimuli, including extracellular pH.[13][14]
-
TASK-1 (KCNK3) & TASK-3 (KCNK9): These channels are expressed in chemosensitive regions of the nervous system, the carotid body, and the heart.[6][14][15] Their inhibition is a validated mechanism for respiratory stimulation.[9][10] Doxapram is a known inhibitor of both human TASK-1 and TASK-3 channels.[7] Therefore, these channels represent the highest-priority targets for this compound screening.
-
Heterodimers: TASK-1 and TASK-3 can form functional heterodimers, creating channels with unique pharmacological properties that differ from their homomeric counterparts.[15] It is crucial that screening efforts consider these heterodimeric channels as well.
This guide will focus on assays designed to detect inhibition of TASK-1 and TASK-3 channels as the primary objective.
The HTS Screening Cascade: A Multi-Stage Strategy
A successful screening campaign relies on a logical progression from a high-throughput primary assay to more complex, information-rich secondary assays. This cascade is designed to efficiently identify potent and selective modulators while eliminating false positives.
Caption: High-throughput screening cascade for this compound target identification.
Primary Screening Protocol: Thallium Flux Assay
Principle: The thallium flux assay is a robust, fluorescence-based functional assay widely used for HTS of potassium channels.[16][17] It leverages the fact that most potassium channels are permeable to the thallium ion (Tl+).[18] Cells expressing the target channel are loaded with a Tl+-sensitive fluorescent indicator. When Tl+ enters the cell through open channels, it binds to the indicator, causing a significant increase in fluorescence.[17][18] Channel inhibitors will block this influx, resulting in a reduced fluorescent signal. This method is the gold standard for large-scale K+ channel screening.[16]
Caption: Mechanism of the Thallium Flux Assay for TASK channel inhibitors.
Protocol: Thallium Flux HTS for TASK-1 Inhibition
1. Materials & Reagents
| Reagent/Material | Example Supplier | Purpose |
|---|---|---|
| HEK293 cells stably expressing hTASK-1 | In-house/Commercial | Target-expressing cell line |
| Parental HEK293 cells | ATCC | Negative control (no target) |
| DMEM/F-12, 10% FBS, 1% Pen/Strep | Thermo Fisher | Cell culture medium |
| G418 (Geneticin) | Thermo Fisher | Selection antibiotic for stable cell line |
| Black, clear-bottom 384-well plates | Corning | Assay plates |
| FluxOR™ II Green Potassium Ion Channel Assay Kit | Thermo Fisher | Contains indicator dye, Tl+ stimulus |
| This compound / Compound Library | In-house/Commercial | Test articles |
| Doxapram or A1899 | Tocris/MedChemExpress | Positive control inhibitor |
| DMSO | Sigma-Aldrich | Vehicle control |
| FLIPR® Tetra or equivalent plate reader | Molecular Devices | Fluorescence plate reader |
2. Cell Preparation (Day 0)
-
Culture HEK293-hTASK-1 cells under standard conditions (37°C, 5% CO2). Maintain selection pressure with G418.
-
Harvest cells using trypsin and resuspend in antibiotic-free culture medium.
-
Count cells and adjust density to 250,000 cells/mL.
-
Seed 20 µL per well into 384-well assay plates (5,000 cells/well).
-
Incubate plates overnight at 37°C, 5% CO2.
3. Assay Execution (Day 1)
-
Compound Plating: Prepare compound source plates containing this compound and controls (e.g., Doxapram, DMSO) at 4x final concentration. Transfer compounds to the cell plate using an acoustic dispenser or liquid handler.
-
Dye Loading:
-
Prepare the FluxOR™ II dye loading solution according to the manufacturer's protocol.
-
Remove culture medium from the cell plate and add 20 µL of dye loading solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Compound Incubation:
-
Add 20 µL of 2x final concentration compound solution to the dye-loaded cells.
-
Incubate for 30 minutes at room temperature.[19]
-
-
Fluorescence Reading:
-
Place the plate into the FLIPR® instrument.
-
Set the instrument to read fluorescence (Excitation: ~490 nm, Emission: ~525 nm).[18]
-
Initiate reading and establish a stable baseline for ~10-20 seconds.
-
The instrument will then add 20 µL of the Thallium Stimulus Buffer.
-
Continue reading for an additional 90-120 seconds to capture the full kinetic response.
-
4. Data Analysis
-
Calculate Response: The primary response can be calculated as the maximum fluorescence value minus the baseline value, or as the rate of fluorescence increase (slope).
-
Normalization: Normalize the data using controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Negative Control (0% Inhibition): DMSO vehicle.
-
Positive Control (100% Inhibition): A known saturating concentration of a TASK-1 inhibitor like Doxapram.
-
-
Quality Control: Calculate the Z'-factor for the assay plate to ensure robustness. A Z' > 0.5 is considered an excellent assay.[20]
-
Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
Alternative Primary Assay: Membrane Potential Assays
For some targets, or as an orthogonal approach, membrane potential assays offer a viable HTS alternative.[21] These assays use voltage-sensitive dyes that redistribute across the cell membrane in response to changes in membrane potential.[22][23]
-
Principle: Inhibition of a K+ channel like TASK-1 causes membrane depolarization. A fluorescent dye will then enter the cell, leading to an increase in fluorescence.[23][24]
-
Pros: High-throughput, no-wash formats are available.[24]
-
Cons: Can be an indirect measure and may be more susceptible to artifacts from compounds that interfere with the dye itself or overall cell health.[25][26]
Secondary & Confirmatory Assay: Automated Patch-Clamp (APC) Electrophysiology
Principle: Hits from the primary screen must be validated using a more direct and information-rich method. Automated patch-clamp (APC) is the industry gold standard for ion channel drug discovery, bridging the gap between low-throughput manual patch-clamp and HTS.[27][28][29][30] APC platforms automate the process of forming a giga-ohm seal with a cell and directly measuring the ionic currents flowing through the channel in response to voltage changes.[28][30]
Why it's essential:
-
Direct Measurement: Directly quantifies ion flux, confirming the mechanism of action.
-
Gold Standard Data: Provides high-quality electrophysiological data required for advancing a compound.[28]
-
Mechanism of Action: Can determine if inhibition is voltage-dependent, state-dependent, or a simple pore block.
-
Eliminates Artifacts: Rules out false positives from the primary screen that may be due to fluorescence interference or other non-specific effects.
Protocol: APC on the Sophion Qube or Nanion SyncroPatch
-
Cell Preparation: Use the same HEK293-hTASK-1 stable cell line. Prepare a high-density, single-cell suspension as per the instrument manufacturer's protocol.
-
Experimental Design:
-
Voltage Protocol: Use a voltage step or ramp protocol designed to elicit robust TASK-1 currents.
-
Compound Application: Apply a range of this compound concentrations to determine a precise IC50 value.
-
Controls: Include vehicle (DMSO) and a positive control (Doxapram).
-
-
Execution:
-
Load cells, intracellular solution, extracellular solution, and compound plates onto the APC instrument.
-
Initiate the automated run. The instrument will perform cell capture, seal formation, whole-cell break-in, and compound application while recording currents.
-
-
Data Analysis:
-
Measure the peak or steady-state current at a specific voltage for each compound concentration.
-
Normalize the current to the baseline (pre-compound) measurement.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 from APC with the value obtained from the thallium flux assay. A strong correlation provides high confidence in the hit.[19]
-
Summary and Next Steps
This guide provides a robust, field-proven workflow for identifying and validating the molecular targets of this compound. By starting with a high-throughput thallium flux assay and confirming hits with gold-standard automated electrophysiology, researchers can generate high-confidence data efficiently.
Following this cascade, subsequent steps would include:
-
Selectivity Profiling: Screening confirmed hits against other K2P channels and a broad panel of off-target proteins (e.g., other ion channels, GPCRs, kinases) to determine selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity.
-
In Vivo Models: Testing promising lead compounds in relevant animal models of respiratory depression.
By following this structured approach, research and drug development teams can effectively deconvolve the pharmacology of this compound and accelerate the journey from hit to lead.
References
- Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery, 19(5), 523-535.
- Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed.
- Zheng, W., Spencer, R. H., & Kiss, L. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34-43.
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Damian, M., et al. (2021). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 16(10), 1147-1161. [Link]
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Li, P., et al. (2023). Advances in the Understanding of Two-Pore Domain TASK Potassium Channels and Their Potential as Therapeutic Targets. International Journal of Molecular Sciences, 24(3), 2828. [Link]
- ION Biosciences. (n.d.). Potassium Channel Assays. ION Biosciences.
- Aurora Biomed. (n.d.). High Throughput Screening Flux Assays. Aurora Biomed.
- Charles River Laboratories. (n.d.). Ion Channel Assays.
- Thermo Fisher Scientific. (n.d.). FluxOR Potassium Ion Channel Assay. Thermo Fisher Scientific.
- ION Biosciences. (n.d.). Thallium Flux Assays. ION Biosciences.
- Farghaly, H., & Scheel, O. (2024). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. Current Medicinal Chemistry.
- Zholos, A., & Stott, J. (2023). Advances in ion channel high throughput screening: where are we in 2023? Expert Opinion on Drug Discovery, 18(sup1), 1-12.
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Cunningham, K. P., et al. (2018). Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels. British Journal of Pharmacology, 175(14), 2848-2858. [Link]
- Cell Microsystems. (n.d.).
- Metrion Biosciences. (n.d.).
- MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte.
- Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits. Molecular Devices.
- Metrion Biosciences. (n.d.). Cost-Efficient Ion Channel High-Throughput Screening. Metrion Biosciences.
- ChanTest. (2018).
- MedchemExpress. (n.d.). Doxapram | TASK-1 Inhibitor. MedchemExpress.com.
- Patsnap. (2024). What is Doxapram Hydrochloride used for?
-
Miller, A. N., et al. (2025). Structures of TASK-1 and TASK-3 K2P channels provide insight into their gating and dysfunction in disease. Structure, 33(1), 115-122.e4. [Link]
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Pope, L., et al. (2016). Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore. Molecular Pharmacology, 90(3), 220-231. [Link]
- Denyer, J., et al. (2004). HTS Assay Technologies for Ion Channel Drug Discovery. Drug Discovery Today, 9(21), 959-967.
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Wolff, C., Fuks, B., & Chatelain, P. (2003). Comparative Study of Membrane Potential-Sensitive Fluorescent Probes and their Use in Ion Channel Screening Assays. Journal of Biomolecular Screening, 8(5), 533-543. [Link]
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Miller, A. N., et al. (2024). Structures of TASK-1 and TASK-3 K2P channels provide insight into their gating and dysfunction in disease. bioRxiv. [Link]
- Al-Moubarak, E., & Veale, E. L. (2015). TASK-1 (KCNK3) channels in the lung: from cell biology to clinical implications. Pulmonary Pharmacology & Therapeutics, 35, 96-103.
- FIVEphoton Biochemicals. (n.d.). FIVEphoton Membrane Potential Ion Channel Assay Kit. FIVEphoton Biochemicals.
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Cotten, J. F., et al. (2010). TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats. Anesthesiology, 113(2), 373-383. [Link]
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de Vries, M., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Metabolites, 12(4), 288. [Link]
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Bairam, A., et al. (1990). Pharmacodynamic Effects and Pharmacokinetic Profiles of Keto-Doxapram and Doxapram in Newborn Lambs. Pediatric Research, 28(2), 142-146. [Link]
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Bairam, A., et al. (1990). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs. Pediatric Research, 28(2), 142-146. [Link]
- European Medicines Agency. (1998). Doxapram Hydrochloride Summary Report. Committee for Veterinary Medicinal Products.
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National Center for Biotechnology Information. (n.d.). Doxapram. PubChem Compound Summary for CID 3156. [Link]
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Application Notes and Protocols: In Vitro Experimental Setup for 2-Ketodoxapram Studies
<_ _>
Introduction
2-Ketodoxapram is the primary active metabolite of doxapram, a well-established respiratory stimulant used in clinical settings to address respiratory depression.[1][2][3] Emerging research suggests that this compound itself possesses significant pharmacological activity, contributing to the overall therapeutic effect of the parent drug.[4][5] A thorough in vitro characterization of this compound is paramount for a comprehensive understanding of its mechanism of action, metabolic fate, and potential off-target effects. This document provides a detailed guide for researchers, scientists, and drug development professionals to establish a robust in vitro experimental framework for studying this compound.
The protocols outlined herein are designed to investigate key aspects of this compound's pharmacological profile, including its metabolic stability, potential cytotoxicity, and its interaction with key physiological targets. These experimental designs are grounded in established methodologies and provide the necessary detail to ensure reproducibility and scientific rigor.
Mechanistic Insights and Rationale
Doxapram and, by extension, its metabolite this compound, exert their primary effect as respiratory stimulants by acting on both the central nervous system and peripheral chemoreceptors.[1][6][7][8] The primary mechanism involves the stimulation of respiratory centers in the brainstem, leading to an increased respiratory drive.[2][6][9] At the molecular level, doxapram is believed to inhibit specific potassium channels, such as the TASK-1 and TASK-3 tandem pore (K2P) potassium channels, which are expressed in the carotid bodies and brainstem.[1][6][9][10] This inhibition leads to depolarization of glomus cells, enhanced neurotransmitter release, and subsequent stimulation of respiratory centers.[6] Given that this compound is an active metabolite, it is crucial to investigate whether it shares this mechanism of action or possesses its own unique pharmacological properties.
The liver is the primary site of doxapram metabolism, where it is converted to this compound and other metabolites.[11] Therefore, understanding the metabolic stability of this compound is essential for predicting its in vivo half-life and potential for drug-drug interactions.[12][13] Furthermore, assessing the potential cytotoxicity of this compound is a critical step in early drug development to identify any safety concerns.[14][15][16][17]
The following diagram illustrates the proposed signaling pathway for doxapram, which serves as a foundational hypothesis for investigating this compound.
Caption: Proposed signaling pathway for Doxapram/2-Ketodoxapram.
Experimental Workflows
A systematic in vitro evaluation of this compound should follow a logical progression, starting from fundamental characterization to more complex cellular and functional assays. The following workflow provides a recommended experimental sequence.
Caption: Recommended experimental workflow for this compound studies.
Detailed Protocols
Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound using human liver microsomes, providing an estimate of its intrinsic clearance.[12][13][18]
Principle: this compound is incubated with human liver microsomes in the presence of NADPH, a necessary cofactor for many cytochrome P450 (CYP) enzymes. The disappearance of the compound over time is monitored by LC-MS/MS.[19]
Materials:
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile). The final solvent concentration in the incubation should be less than 1%.[13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the human liver microsomes to a final protein concentration of 0.5 mg/mL.[12][19]
-
Add the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).[13]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining this compound at each time point. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay is recommended for sensitive and specific quantification.[20][21]
-
Data Analysis:
| Parameter | Calculation |
| Half-life (t½) | t½ = 0.693 / k |
| Intrinsic Clearance (Clint) | Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) |
Where 'k' is the elimination rate constant determined from the slope of the natural log of the percentage of this compound remaining versus time.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potential cytotoxic effects of this compound on a relevant cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce MTT to a purple formazan product.[17] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
A relevant cell line (e.g., HepG2 for liver toxicity, or a neuronal cell line if CNS effects are of interest)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same solvent concentration used for the drug) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for a few minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
| Parameter | Calculation |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of vehicle control cells) * 100 |
| IC50 Value | The concentration of this compound that causes a 50% reduction in cell viability. This can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve. |
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model, which is a well-established in vitro model for predicting oral drug absorption.[][23][24]
Principle: Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized intestinal epithelial cells with tight junctions and express various transporters.[][24] The transport of this compound across this monolayer from the apical (A) to the basolateral (B) side and vice versa is measured to determine its apparent permeability coefficient (Papp).[25]
Materials:
-
This compound
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Protocol:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells and seed them onto the Transwell® inserts.
-
Maintain the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[23]
-
-
Monolayer Integrity Test:
-
Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability test.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of this compound in the transport buffer.
-
For A-to-B transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For B-to-A transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh transport buffer.
-
-
Sample Analysis:
Data Analysis:
| Parameter | Calculation |
| Apparent Permeability Coefficient (Papp) | Papp (cm/s) = (dQ/dt) / (A * C0) |
| Efflux Ratio | Papp (B-A) / Papp (A-B) |
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[24]
Concluding Remarks
The in vitro experimental setup detailed in these application notes provides a comprehensive framework for the initial characterization of this compound. By systematically evaluating its metabolic stability, cytotoxicity, and permeability, researchers can gain crucial insights into its pharmacokinetic and pharmacodynamic properties. These data are invaluable for guiding further preclinical and clinical development of doxapram and for exploring the therapeutic potential of this compound as a standalone agent. It is imperative that all experiments are conducted with appropriate controls and that the analytical methods used for quantification are thoroughly validated to ensure the reliability and accuracy of the results.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Doxapram Hydrochloride?
- Pediatric Oncall. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
- Cotten, J. F., et al. (2006). The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration. Anesthesia & Analgesia, 102(3), 779-785.
- Ison, K., et al. (2022). Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels. British Journal of Pharmacology, 179(10), 2266-2279.
- Cooper, R. L., et al. (2024). The effects of doxapram and its potential interactions with K2P channels in experimental model preparations. Journal of Comparative Physiology A, 210(3), 225-238.
- Wikipedia. Doxapram.
- Elliott, E. R., et al. (2024). The effects of doxapram and its potential interactions with K2P channels in experimental model preparations. Journal of Comparative Physiology A.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Patsnap Synapse. (2024, June 14). What is Doxapram Hydrochloride used for?
- Merck Millipore. Metabolic Stability Assays.
- Wilken, B., et al. (2019). Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex. Journal of Neurophysiology, 121(4), 1102-1110.
- PubChem. Doxapram.
- Mercell. Metabolic stability in liver microsomes.
- Evotec. Microsomal Stability.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- Taylor & Francis Online. (2018). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
- Thomas, J. A., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics, 14(4), 762.
- Alfa Cytology. In Vitro Cytotoxicity Assay.
- BOC Sciences. Caco-2 Permeability Testing.
- Creative Bioarray. Caco-2 permeability assay.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Evotec. Caco-2 Permeability Assay.
- European Medicines Agency. Committee for Veterinary Medicinal Products: Doxapram.
- Soma, L. R., & Beech, J. (1992). Pharmacokinetics and metabolism of intravenous doxapram in horses. Journal of Veterinary Pharmacology and Therapeutics, 15(2), 187-200.
- Bairam, A., et al. (1991). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs. Pediatric Research, 29(1), 34-38.
- Thomas, J. A., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics, 14(4), 762.
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Application Notes and Protocols: 2-Ketodoxapram in Neonatal Apnea Research Models
Introduction: The Clinical Challenge of Neonatal Apnea and the Rationale for 2-Ketodoxapram
Apnea of prematurity (AOP) is a significant clinical challenge, characterized by the cessation of breathing for more than 20 seconds, often accompanied by bradycardia and oxygen desaturation.[1] This condition stems from the immaturity of the central respiratory control centers in the brainstem of preterm infants.[1] Standard treatment often involves methylxanthines like caffeine and, in refractory cases, the respiratory stimulant doxapram.[2][3][4] However, doxapram's use is tempered by concerns about its narrow therapeutic window and potential for adverse effects, including hypertension and general central nervous system overstimulation.[5][6][7]
Doxapram is metabolized into several compounds, with this compound being a primary active metabolite.[8] Research suggests that this compound retains significant respiratory stimulant properties, potentially with a more favorable safety profile.[9] Specifically, it appears to have a reduced impact on systemic blood pressure and overall neuro-behavior compared to its parent compound.[9] This makes this compound a compelling candidate for a safer therapeutic intervention in AOP. These application notes provide a detailed guide for researchers to investigate the efficacy and mechanisms of this compound in established preclinical models of neonatal apnea.
Proposed Mechanism of Action of this compound
Doxapram and its metabolite, this compound, are understood to stimulate respiration through a dual mechanism, acting on both peripheral chemoreceptors and central respiratory centers.[2][3] The primary site of peripheral action is the carotid bodies, where the drug is thought to modulate ion channels, leading to depolarization and increased afferent signals to the brainstem. Centrally, it enhances the activity of respiratory-related neurons within the brainstem, increasing the overall respiratory drive. The potential for a better safety profile with this compound may stem from differential effects on cardiovascular control centers or a lower propensity to cross the blood-brain barrier.[10][11][12]
Caption: Proposed dual mechanism of this compound on peripheral and central respiratory control.
In-Vivo Model: Hypoxia-Induced Apnea in Neonatal Rodents
The neonatal rodent (mouse or rat pups, postnatal day 2-10) is a well-established model for AOP.[13][14] Their neurological development during this period roughly corresponds to that of a preterm human infant.[13] Hypoxic gas challenges are used to induce apneic episodes that mimic the clinical presentation of AOP. Whole-body plethysmography is the standard, non-invasive method for monitoring respiratory function in these small animals.[15][16][17][18][19]
Experimental Workflow
Caption: Workflow for in-vivo testing of this compound in a neonatal rodent model of apnea.
Detailed Protocol: Whole-Body Plethysmography
Objective: To quantify the effect of this compound on the frequency and duration of hypoxic-induced apnea.
Materials:
-
Whole-body plethysmograph system for neonatal rodents (e.g., DSI/Buxco or similar).[16]
-
Gas mixing system for precise control of O2 and N2.
-
Animal chamber suitable for neonatal pups.
-
Heating pad to maintain pup body temperature.
-
This compound, vehicle solution (e.g., sterile saline).
-
Microsyringes for drug administration.
Procedure:
-
System Calibration: Calibrate the plethysmograph by injecting a known volume of air (e.g., 200 µl) into the chamber to establish the relationship between pressure changes and volume.[15]
-
Animal Acclimatization: Separate a pup from the dam and place it in the plethysmography chamber, which should be maintained at a thermoneutral temperature (approx. 34°C). Allow the pup to acclimate for at least 3-5 minutes until stable.[15]
-
Baseline Recording: Record baseline respiratory parameters in normoxia (21% O2) for 3-5 minutes. Key parameters include respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT).
-
Drug Administration: Remove the pup from the chamber and administer a predetermined dose of this compound or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection. Return the pup to the chamber.
-
Hypoxic Challenge: After a suitable absorption period (e.g., 15-30 minutes), switch the chamber's gas supply to a hypoxic mixture (e.g., 8% O2, balance N2).[13][20][21][22] Maintain this for a set duration (e.g., 2-5 minutes).
-
Data Recording: Continuously record respiratory patterns throughout the hypoxic challenge and for a recovery period in normoxia (e.g., 5-10 minutes).
-
Data Analysis: Analyze the recorded waveforms to identify apneic events (cessation of breathing > 2 respiratory cycles). Quantify the number of apneas, the duration of each apnea, and calculate changes in VE, f, and VT in response to the drug.
Dosing and Pharmacokinetics
While specific dosages for this compound in neonatal rodents must be determined empirically, studies with the parent compound, doxapram, provide a starting point. Doxapram has been administered to neonates at continuous infusion rates of 0.5 to 1.5 mg/kg/hr.[23] Bolus doses in animal models may range from 1-5 mg/kg. Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[10][11][12] A validated LC-MS/MS method can be used for the simultaneous quantification of doxapram and this compound in plasma and brain tissue.[10][11]
| Parameter | Doxapram (Pig Model)[10][11] | This compound (Pig Model)[10][11] | Notes |
| Terminal Half-Life (t1/2) | 1.38 ± 0.22 h | 2.42 ± 0.04 h | This compound has a longer half-life. |
| Protein Binding | 95.5 ± 0.9% | 98.4 ± 0.3% | Both are highly protein-bound. |
| Brain-to-Plasma Ratio | 0.58 ± 0.24 | 0.12 ± 0.02 | Suggests lower CNS penetration for this compound. |
In-Vitro Model: Brainstem Slice Preparation
To investigate the direct effects of this compound on the neural circuitry of respiration, in-vitro brainstem slice preparations from neonatal rodents are invaluable.[24][25] These preparations maintain the core respiratory rhythm-generating centers, such as the pre-Bötzinger complex, and allow for controlled pharmacological manipulation and electrophysiological recording.[24][26][27]
Experimental Workflow
Caption: Workflow for in-vitro testing of this compound on brainstem slice preparations.
Detailed Protocol: Rhythmic Brainstem Slice
Objective: To determine if this compound directly modulates the frequency or amplitude of respiratory-related motor output from the brainstem.
Materials:
-
Neonatal rat or mouse pups (P0-P4).
-
Vibrating microtome (vibratome).
-
Dissection microscope and tools.
-
Recording chamber with perfusion system.
-
Glass suction electrodes and amplifier for nerve root recordings.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.
Procedure:
-
Dissection: Anesthetize and decapitate a neonatal pup. Rapidly dissect the brainstem and spinal cord in ice-cold, oxygenated aCSF.
-
Slicing: Glue the brainstem to a vibratome stage and cut transverse slices (typically 600-750 µm thick) that contain the pre-Bötzinger complex and hypoglossal nerve (XII) roots.[26]
-
Incubation: Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
Recording Setup: Place a single slice in a recording chamber continuously perfused with warm (27-30°C), oxygenated aCSF.
-
Baseline Recording: Using a suction electrode, record the spontaneous rhythmic electrical bursts from a hypoglossal nerve rootlet.[28] This activity is the in-vitro correlate of inspiratory motor output. Record a stable baseline for 10-20 minutes.
-
Drug Application: Switch the perfusion to aCSF containing a known concentration of this compound.
-
Data Acquisition: Record the nerve root activity for the duration of the drug application and a subsequent washout period with normal aCSF.
-
Analysis: Measure the frequency, amplitude, and duration of the inspiratory bursts before, during, and after drug application to quantify the drug's effect on the central respiratory pattern generator.
Conclusion and Future Directions
The protocols outlined here provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic for neonatal apnea. The in-vivo model allows for the assessment of efficacy in a physiologically relevant context, while the in-vitro preparation enables the dissection of the underlying neural mechanisms. Key to these investigations is the correlation of pharmacodynamic effects with pharmacokinetic data to establish a clear dose-response relationship. Future studies should focus on long-term safety, neurodevelopmental outcomes following chronic exposure in animal models, and the direct comparison of equi-potent doses of this compound and doxapram to definitively establish its improved therapeutic index.
References
-
Title: Isolated in vitro brainstem-spinal cord preparations remain important tools in respiratory neurobiology - PMC Source: PubMed Central URL: [Link]
-
Title: Functionally Intact in Vitro Preparation Generating Respiratory Activity in Neonatal and Mature Mammals Source: PubMed URL: [Link]
-
Title: In vitro brainstem-spinal cord preparations for study of motor systems for mammalian respiration and locomotion Source: PubMed URL: [Link]
-
Title: A Neonatal Mouse Model of Intermittent Hypoxia Associated with Features of Apnea in Premature Infants - PMC Source: PubMed Central URL: [Link]
-
Title: Modification and Application of a Commercial Whole-body Plethysmograph to Monitor Respiratory Abnormalities in Neonatal Mice - PMC Source: NIH URL: [Link]
-
Title: A neonatal mouse model of intermittent hypoxia associated with features of apnea in premature infants Source: PubMed URL: [Link]
-
Title: Organotypic slice cultures containing the preBötzinger complex generate respiratory-like rhythms - PMC Source: PubMed Central URL: [Link]
-
Title: Spontaneous respiratory rhythm generation in in vitro upper cervical slice preparations of neonatal mice - PMC Source: NIH URL: [Link]
-
Title: P7 neonatal unrestrained whole-body plethysmography (UWBP) Source: Bio-protocol URL: [Link]
-
Title: Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue - PMC Source: PubMed Central URL: [Link]
-
Title: A homemade device for simultaneous measurement of pulmonary ventilation and metabolic rate in neonatal rodents - PMC Source: NIH URL: [Link]
-
Title: Animal models for neonatal brain injury induced by hypoxic ischemic conditions in rodents Source: ResearchGate URL: [Link]
-
Title: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC Source: NIH URL: [Link]
-
Title: Neonatal Hypoxia Ischaemia: Mechanisms, Models, and Therapeutic Challenges - PMC Source: PubMed Central URL: [Link]
-
Title: Rodent Models of Neonatal Brain Oxygen Deprivation Source: Scientific Literature URL: [Link]
-
Title: Inhibitory effects of repeated hyperoxia on breathing in newborn mice Source: ERS Publications URL: [Link]
-
Title: (PDF) Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue Source: ResearchGate URL: [Link]
-
Title: Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue Source: PubMed URL: [Link]
-
Title: Pharmacodynamic Effects and Pharmacokinetic Profiles of Keto-Doxapram and Doxapram in Newborn Lambs1 Source: ResearchGate URL: [Link]
-
Title: Doxapram for the prevention and treatment of apnea in preterm infants Source: PubMed Central URL: [Link]
-
Title: Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs Source: PubMed URL: [Link]
-
Title: Doxapram Use for Apnoea of Prematurity in Neonatal Intensive Care Source: PubMed Central URL: [Link]
-
Title: Doxapram for the prevention and treatment of apnea in preterm infants Source: PubMed Central URL: [Link]
-
Title: Doxapram treatment for apnea in preterm infants - PMC Source: PubMed Central - NIH URL: [Link]
-
Title: Evaluation of the safety of doxapram in premature neonates born before 28 weeks of gestation | Request PDF Source: ResearchGate URL: [Link]
-
Title: Doxapram Treatment for Apnea of Prematurity: A Systematic Review Source: PubMed Central - NIH URL: [Link]
-
Title: Evaluation of the safety of doxapram in premature neonates born before 28 weeks of gestation Source: springermedicine.com URL: [Link]
-
Title: Doxapram for neonates - BRIEF ADMINISTRATION GUIDE Source: Waikato DHB URL: [Link]
Sources
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- 3. Doxapram Use for Apnoea of Prematurity in Neonatal Intensive Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxapram for the prevention and treatment of apnea in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Evaluation of the safety of doxapram in premature neonates born before 28 weeks of gestation | springermedicine.com [springermedicine.com]
- 8. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
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- 13. A Neonatal Mouse Model of Intermittent Hypoxia Associated with Features of Apnea in Premature Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A neonatal mouse model of intermittent hypoxia associated with features of apnea in premature infants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. bio-protocol.org [bio-protocol.org]
- 17. A homemade device for simultaneous measurement of pulmonary ventilation and metabolic rate in neonatal rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
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- 23. healthshare.health.nz [healthshare.health.nz]
- 24. Isolated in vitro brainstem-spinal cord preparations remain important tools in respiratory neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro brainstem-spinal cord preparations for study of motor systems for mammalian respiration and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Functionally intact in vitro preparation generating respiratory activity in neonatal and mature mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Organotypic slice cultures containing the preBötzinger complex generate respiratory-like rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Spontaneous respiratory rhythm generation in in vitro upper cervical slice preparations of neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Matrix: A Technical Support Guide for 2-Ketodoxapram LC-MS/MS Analysis
Welcome to the technical support center for the bioanalysis of 2-Ketodoxapram. As researchers and drug development professionals, you are aware that robust and reliable analytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying xenobiotics in biological matrices due to its high sensitivity and selectivity.[1][2] However, the inherent complexity of biological samples often introduces a significant challenge: the matrix effect.[3][4]
This guide is designed to provide you with in-depth, actionable insights to anticipate, identify, and overcome matrix effects in your this compound LC-MS/MS assays. We will delve into the underlying causes of these effects and provide field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "matrix effect" in the context of my this compound analysis?
A1: The matrix effect refers to the alteration of ionization efficiency for your target analyte, this compound, due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, serum, tissue homogenate).[5] These interfering components can either suppress or, less commonly, enhance the analyte's signal, leading to inaccurate quantification.[3][6] In electrospray ionization (ESI), which is commonly used for this type of analysis, competition for charge in the ion source is a primary cause of this phenomenon.[3][7]
Q2: What are the most common sources of matrix effects in biofluids like plasma or serum?
A2: The primary culprits are endogenous components naturally present in high concentrations.[5] For plasma and serum, phospholipids from cell membranes are a major concern.[1][8] Other significant contributors include salts, proteins, lipids, and metabolites.[3][9] Exogenous substances, such as anticoagulants, dosing vehicles, or even contaminants from collection tubes, can also contribute.[5]
Q3: My this compound signal is lower than expected and inconsistent. Could this be a matrix effect?
A3: Yes, this is a classic sign of ion suppression, the most common manifestation of the matrix effect.[5][10] When matrix components co-elute with this compound, they compete for the available charge in the ESI source, reducing the number of analyte ions that reach the mass spectrometer's detector.[3] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your assay.[10]
Q4: How can I confirm that what I'm observing is a matrix effect and not another issue with my method?
A4: A systematic investigation is key. The "gold standard" for quantitatively assessing matrix effects is the post-extraction spike method.[4][5] This involves comparing the peak area of this compound in a clean solution to its peak area when spiked into a blank, extracted matrix sample.[10] A significant difference between these two measurements indicates the presence of a matrix effect. A qualitative method, post-column infusion, can also be used to identify regions in your chromatogram where ion suppression or enhancement occurs.[11][12]
Q5: Is it mandatory to evaluate matrix effects during method validation?
A5: Absolutely. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the assessment of matrix effects as a critical component of bioanalytical method validation.[13][14][15] Demonstrating that the matrix does not impact the accuracy and precision of your assay is essential for the data to be considered reliable for pharmacokinetic and toxicokinetic studies.[14]
Troubleshooting Guide: From Identification to Resolution
Encountering a matrix effect can be a significant hurdle, but a structured approach can lead to a robust and reliable method. This guide provides a logical workflow to diagnose and resolve these issues.
Issue 1: Poor Sensitivity and Irreproducible Results for this compound
-
Potential Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids.
-
Troubleshooting Workflow:
-
Confirm and Quantify the Matrix Effect:
-
Optimize Sample Preparation:
-
Rationale: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS/MS system.[1][11]
-
Recommended Actions:
-
Protein Precipitation (PPT): While simple, PPT is often the least effective at removing phospholipids and may result in significant matrix effects.[16]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[16] A published method for doxapram and this compound in porcine plasma utilized LLE with tert-butyl methyl ether (TBME) after basifying the sample with a borate buffer, which could be a good starting point.[17]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can be very effective at removing interferences.[1][3] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often superior for producing clean extracts from complex biological samples.[1][16]
-
-
-
Refine Chromatographic Conditions:
-
Rationale: If sample preparation alone is insufficient, optimizing the chromatographic separation to resolve this compound from interfering matrix components is the next logical step.[3][11]
-
Recommended Actions:
-
Gradient Modification: Lengthening the gradient can improve the separation of analytes from matrix components.[16]
-
Mobile Phase pH Adjustment: Altering the pH of the mobile phase can change the retention times of basic analytes like this compound relative to phospholipids.[16]
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to achieve better selectivity.
-
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Experimental Protocols & Data Presentation
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the calculation of the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.[5]
Methodology:
-
Prepare a Neat Solution (A): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., a mid-range QC).
-
Prepare a Post-Extraction Spiked Sample (B):
-
Take a blank matrix sample (e.g., human serum).[19]
-
Process it using your established sample preparation method (e.g., LLE or SPE).
-
After the final extraction step, spike the resulting extract with this compound to the same final concentration as the neat solution.
-
-
Analysis: Inject both solutions (A and B) into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation:
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Removing Phospholipids | Propensity for Ion Suppression |
| Protein Precipitation (PPT) | High | Low[16] | High[16] |
| Liquid-Liquid Extraction (LLE) | Moderate to High[16] | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High[1] | Low[1] |
| Mixed-Mode SPE | High | Very High[16] | Very Low[16] |
Visualizing the Workflow
A systematic approach is crucial for efficiently troubleshooting matrix effects. The following diagram illustrates a decision-making workflow for addressing these challenges in your this compound analysis.
Caption: Troubleshooting workflow for matrix effects.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Applications. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. Bioanalysis. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
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Matrix effects: Causes and solutions. ResearchGate. Available at: [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. Available at: [Link]
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Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. Available at: [Link]
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Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed. Available at: [Link]
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Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis Online. Available at: [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Available at: [Link]
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Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. PMC - PubMed Central. Available at: [Link]
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4-(2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl)morpholin-3-one. PubChem. Available at: [Link]
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Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. Available at: [Link]
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This compound-D5. Veeprho. Available at: [Link]
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Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
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FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. Available at: [Link]
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Technical Support Center: Ensuring the Stability of 2-Ketodoxapram in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ketodoxapram. This guide is designed to provide in-depth technical assistance and troubleshooting advice to ensure the stability and integrity of this compound in biological samples. Accurate quantification of this active metabolite of Doxapram is critical for pharmacokinetic studies and clinical monitoring. This resource, structured in a question-and-answer format, addresses common challenges and provides scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Handling and Storage
Question 1: What are the optimal conditions for storing plasma samples containing this compound to prevent degradation?
Answer:
Proper storage is the first and most critical step in ensuring the stability of this compound. Based on current research, the following conditions are recommended:
-
Short-term Storage (up to 24 hours): Samples can be stored at room temperature for up to 4 hours or at 4°C for up to 24 hours without significant degradation.[1]
-
Long-term Storage: For storage periods longer than 24 hours, it is imperative to store plasma samples at -20°C or, ideally, at -80°C. Studies have shown that this compound is stable in human plasma for at least two months when stored at -20°C.[1] For porcine plasma, stability has been confirmed for at least 16 days at -20°C.[1]
Causality: Lowering the temperature slows down enzymatic and chemical degradation processes that can affect the concentration of this compound in the sample.[2][3]
Question 2: We are observing inconsistent results after our samples have undergone freeze-thaw cycles. How does this affect this compound stability?
Answer:
Repeated freeze-thaw cycles can compromise the integrity of biological samples and the stability of the analytes within them. Fortunately, this compound has demonstrated good stability through at least three freeze-thaw cycles in both human and porcine plasma.[1]
However, to minimize any potential for degradation, it is best practice to aliquot samples into smaller, single-use volumes before freezing. This avoids the need to thaw the entire sample multiple times. If you are still observing inconsistencies, consider the following:
-
Incomplete Thawing: Ensure samples are completely thawed and vortexed gently to ensure homogeneity before taking an aliquot for analysis.
-
Matrix Effects: Repeated freeze-thaw cycles can sometimes alter the sample matrix, which may affect the efficiency of your extraction process or lead to ion suppression/enhancement in LC-MS/MS analysis.[4]
Sample Processing
Question 3: What is the ideal pH for processing biological samples containing this compound?
Answer:
While specific studies on the pH stability profile of this compound are not extensively available, general chemical principles for keto-amine compounds suggest that maintaining a neutral to slightly acidic pH is preferable. Doxapram, the parent compound, is formulated at a pH of 3.5-5.[5] Extreme pH conditions, both acidic and basic, can catalyze hydrolysis and other degradation reactions of molecules with ketone and amine functional groups.[6][7]
Recommendation: During sample preparation, such as protein precipitation or liquid-liquid extraction, it is advisable to use buffers that maintain the pH in a range of 6.0-7.5. If acidification is necessary for extraction or chromatographic purposes, it should be done immediately before analysis to minimize the time the analyte is exposed to a low pH environment.
Question 4: Should I be concerned about oxidative degradation of this compound in my samples?
Answer:
Yes, compounds containing amine functionalities can be susceptible to oxidation. While there is no direct evidence to suggest that this compound is highly prone to oxidation, it is a potential degradation pathway to consider, especially if samples are exposed to air for extended periods at room temperature.
Troubleshooting & Prevention:
-
Minimize Air Exposure: Keep sample tubes capped whenever possible.
-
Use of Antioxidants: For particularly sensitive assays or if oxidative degradation is suspected, the addition of antioxidants to the collection tubes or during sample processing can be beneficial. Common antioxidants used in bioanalysis include ascorbic acid, butylated hydroxytoluene (BHT), and diphenylamine.[8][9] The selection and concentration of the antioxidant should be carefully validated to ensure it does not interfere with the analytical method.
Question 5: Could light exposure be a factor in this compound degradation?
Answer:
The photostability of this compound has not been specifically detailed in the available literature. However, as a general precautionary measure in bioanalysis, it is always recommended to protect samples from direct light exposure, especially from UV radiation.[10][11][12][13]
Best Practices:
-
Use amber or opaque collection and storage tubes.
-
Minimize the exposure of samples to ambient light during processing steps.
-
If photostability is a significant concern for your study, it is advisable to perform a forced degradation study by exposing a sample to a controlled light source to assess the potential for photodegradation.
Troubleshooting Low Analyte Recovery
If you are consistently observing lower than expected concentrations of this compound, the following decision tree can help you troubleshoot the issue.
Caption: Troubleshooting workflow for low this compound recovery.
Experimental Protocols
Protocol 1: Recommended Blood Collection and Plasma Processing
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., Lithium-Heparin).[1]
-
Immediate Cooling: Place the collected blood tubes on ice immediately. This is a crucial step to minimize enzymatic activity.[2]
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at approximately 2500 x g for 10 minutes at 4°C.[1]
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene tubes. Avoid disturbing the buffy coat.
-
Aliquoting and Storage: If the samples are not for immediate analysis, aliquot the plasma into single-use cryovials to prevent multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C until analysis.[1]
Caption: Recommended workflow for sample collection and processing.
Protocol 2: Chemical Derivatization for Enhanced Stability and Detection
For challenging matrices or when stability issues persist, chemical derivatization can be a powerful strategy. Derivatization of the ketone group can "protect" it from degradation and improve chromatographic properties.
Example using a Hydrazine Reagent (General Protocol):
Note: This is a general protocol and must be optimized and validated for this compound.
-
Sample Preparation: Extract this compound from the biological matrix using a suitable method (e.g., protein precipitation with acetonitrile followed by evaporation of the supernatant).
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Derivatization Reaction:
-
Add a solution of a hydrazine-containing derivatizing agent (e.g., 2,4-dinitrophenylhydrazine) in an acidic catalyst (e.g., sulfuric acid in ethanol).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). This reaction forms a stable hydrazone derivative.
-
-
Quenching and Analysis: Stop the reaction by adding a quenching solution (if necessary) and inject an aliquot into the LC-MS/MS system. The analytical method will need to be adapted to detect the m/z of the derivatized product.
Data Summary
| Condition | Matrix | Temperature | Duration | Stability | Reference |
| Bench-top | Porcine Plasma | Room Temp. | 24 hours | Stable | [1] |
| Bench-top | Human Serum | Room Temp. | 4 hours | Stable | [1] |
| Refrigerated | Human Serum | 4°C | 4 weeks | Stable | [1] |
| Freeze-Thaw | Porcine & Human Plasma | -20°C to RT | 3 cycles | Stable | [1] |
| Long-term | Porcine Plasma | -20°C | 16 days | Stable | [1] |
| Long-term | Human Plasma | -20°C | 2 months | Stable | [1] |
References
-
Förster, K. I., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics, 14(4), 762. [Link]
-
Gomes, F. P., et al. (2022). Effect of synthetic and aromatic amine antioxidants on oxidation stability, performance, and emission analysis of waste cooking oil biodiesel. Environmental Science and Pollution Research, 29(1), 639-650. [Link]
-
Wikipedia. (n.d.). Doxapram. [Link]
-
Bairam, A., et al. (1990). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs. Pediatric Research, 28(2), 142-146. [Link]
-
300K Solutions. (n.d.). New Approach for Room Temperature Stabilization and Storage of High Quality Plasma Samples. [Link]
-
Puchalska, P., et al. (2024). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. Methods in Molecular Biology, 2800, 85-103. [Link]
-
European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. [Link]
-
Veeprho. (n.d.). This compound-D5. [Link]
-
Suzuki, Y., et al. (2017). Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. Bioanalysis, 9(6), 503-515. [Link]
-
LeGatt, D. F., et al. (1986). Simultaneous determination of doxapram and this compound in plasma of neonates by gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 378(2), 478-481. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Baertschi, S. W., et al. (2019). Photostability and Photostabilization of Drugs and Drug Products. Journal of Pharmaceutical Sciences, 108(1), 7-21. [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
LCGC International. (2014). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. [Link]
-
Chromatography Today. (2009). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
Puchalska, P., & Crawford, P. A. (2021). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. Metabolites, 11(3), 163. [Link]
-
Miller, M. B., & Kulkarni, S. (2022). Systemic pH modifies ketone body production rates and lipolysis in humans. American Journal of Physiology-Endocrinology and Metabolism, 322(3), E248-E258. [Link]
-
Nogueira, R., & Reyes-Garcés, N. (2018). Practical tips on preparing plasma samples for drug analysis using SPME. Bioanalysis, 10(15), 1189-1192. [Link]
-
Amoah, J., et al. (2020). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. Journal of Analytical & Bioanalytical Techniques, 11(3), 449. [Link]
-
Overmyer, K. A., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100828. [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. [Link]
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Novak, J. J., et al. (2021). Effects of low temperature on blood‐to‐plasma ratio measurement. Biopharmaceutics & Drug Disposition, 42(5), 234-241. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Dąbrowska, A., et al. (2021). Modulation of Cellular Biochemistry, Epigenetics and Metabolomics by Ketone Bodies. Implications of the Ketogenic Diet in the Physiology of the Organism and Pathological States. International Journal of Molecular Sciences, 22(16), 8835. [Link]
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Ben-David, A., & Bravman, T. (2023). Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles. International Journal of Molecular Sciences, 24(13), 10898. [Link]
-
El-Khoury, R., et al. (2024). Literature Study on Factors Influencing the Biochemical Analytes Stability in Blood, Serum and Plasma: Systematic Review. American Journal of Biochemistry and Biotechnology, 20(2), 168-182. [Link]
Sources
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- 3. thescipub.com [thescipub.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Doxapram - Wikipedia [en.wikipedia.org]
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- 9. Effect of synthetic and aromatic amine antioxidants on oxidation stability, performance, and emission analysis of waste cooking oil biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting low recovery of 2-Ketodoxapram during extraction
Welcome to the technical support center for troubleshooting the extraction of 2-Ketodoxapram. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for achieving high recovery rates during the extraction of this key doxapram metabolite. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
Q2: What are the key chemical properties of this compound that influence its extraction?
Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction protocol.
| Property | Value/Description | Significance for Extraction |
| Molecular Formula | C₂₄H₂₈N₂O₃[5] | Influences molecular weight and solubility. |
| Molecular Weight | 392.5 g/mol [5] | Relevant for mass spectrometry-based detection. |
| Structure | Contains a tertiary amine in a morpholine ring and a lactam in a pyrrolidinone ring. | The tertiary amine is the primary site for pH manipulation during extraction. |
| Predicted Basic pKa | ~7.8 | This is the pH at which 50% of the molecules are in their ionized form. This value is critical for pH optimization during extraction. |
| Polarity | Moderately polar | Influences the choice of appropriate extraction solvents and sorbents. |
Q3: Which extraction techniques are most suitable for this compound?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effectively used for this compound. The choice between them often depends on the sample matrix, desired level of cleanliness, sample throughput, and available resources. LLE is a classic technique that is simple and effective, while SPE can offer higher selectivity and cleaner extracts, especially from complex matrices.
Troubleshooting Guide: Low Recovery of this compound
Low recovery is a common issue in the extraction of any analyte. This guide will walk you through a systematic approach to identify and resolve the root cause of low this compound recovery.
Initial Troubleshooting Workflow
This diagram provides a high-level overview of the troubleshooting process. Subsequent sections will delve into the specifics of each step.
Caption: A decision tree to guide the troubleshooting process for low this compound recovery.
In-Depth Troubleshooting Q&A
Symptom: Analyte is lost in the initial sample load/flow-through.
Q: Why is this compound not binding to the extraction medium?
A: This indicates a problem with the retention of the analyte. The primary reasons are incorrect pH, inappropriate solvent polarity (for LLE), or an unsuitable sorbent (for SPE).
-
pH Optimization is Key: this compound is a basic compound with a predicted pKa of approximately 7.8. For effective extraction into an organic solvent (LLE) or retention on a non-polar or cation-exchange sorbent (SPE), the molecule should be in its neutral, un-ionized form. This is achieved by adjusting the sample pH to be at least 2 units above the pKa. A study by Förster et al. (2022) successfully used a borate buffer at pH 9 for the liquid-liquid extraction of this compound from plasma[6].
-
Troubleshooting Step: Ensure your sample's pH is adjusted to 9-10 before extraction. Use a calibrated pH meter for accuracy.
-
-
Solvent/Sorbent Selection:
-
For LLE: The polarity of the extraction solvent should be optimized to efficiently partition the moderately polar this compound. Solvents like tert-Butyl methyl ether (TBME)[6], ethyl acetate, or a mixture of hexane and ethyl acetate are good starting points.
-
For SPE: For reversed-phase SPE, a C8 or C18 sorbent is appropriate. For a more targeted approach, a mixed-mode cation exchange sorbent can be used to leverage the basic nature of the molecule for stronger retention.
-
Troubleshooting Step: If recovery is still low after pH optimization, consider testing a different extraction solvent (LLE) or a different sorbent chemistry (SPE).
-
-
Sample Overload (SPE): If the amount of analyte or other matrix components is too high for the sorbent mass, breakthrough can occur.
-
Troubleshooting Step: Try reducing the sample volume or using an SPE cartridge with a larger sorbent mass.
-
Symptom: Analyte is found in the wash fraction.
Q: Why is this compound being washed away before elution?
A: This suggests that the wash solvent is too strong, causing premature elution of the analyte.
-
Wash Solvent Composition: The purpose of the wash step is to remove interferences that are less strongly retained than this compound. If the wash solvent has a composition that is too similar to the elution solvent, it will start to elute the analyte of interest.
-
Troubleshooting Step (SPE): Reduce the organic content of your wash solvent. For example, if you are using a 20% methanol wash, try 5% methanol. Ensure the pH of the wash solvent is maintained in the basic range to keep this compound in its neutral form and retained on a reversed-phase sorbent.
-
Symptom: Analyte is not detected in the load, wash, or elution fractions.
Q: Where has my this compound gone?
A: This points to two main possibilities: incomplete elution from the extraction medium or analyte degradation.
-
Incomplete Elution: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent (SPE) or to efficiently back-extract it (LLE).
-
Troubleshooting Step (SPE): Increase the strength of your elution solvent. This can be done by increasing the percentage of organic solvent or by adding a small amount of a modifier. For a basic compound like this compound retained on a reversed-phase sorbent, adding a small amount of a base like ammonium hydroxide to the elution solvent can help to ensure it remains in its neutral form and elutes efficiently. For cation-exchange, a stronger base or a higher ionic strength buffer is needed for elution. Also, ensure you are using a sufficient volume of elution solvent.
-
-
Analyte Degradation: this compound contains a lactam ring, which can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. While studies have shown it to be stable in plasma at -20°C for at least 16 days and at room temperature for 24 hours[6], extreme pH conditions during extraction could potentially lead to degradation.
-
Troubleshooting Step: Avoid prolonged exposure to harsh pH conditions and high temperatures. Prepare samples on ice if possible. To test for degradation, you can spike a known amount of this compound standard into a blank matrix and process it through your extraction procedure. Compare the recovery to a standard that has not undergone extraction.
-
Optimized Extraction Protocols
The following protocols are recommended as starting points for the extraction of this compound.
Optimized Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from the validated method by Förster et al. (2022)[6].
Caption: Step-by-step workflow for the Liquid-Liquid Extraction of this compound.
Step-by-Step Methodology:
-
Sample Preparation: To 100 µL of plasma sample, add the internal standard.
-
pH Adjustment: Add 100 µL of 0.2 M borate buffer (pH 9.0) and vortex briefly.
-
Liquid-Liquid Extraction: Add 2 mL of tert-Butyl methyl ether (TBME).
-
Mixing: Shake vigorously for 10 minutes using a mechanical shaker.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Recommended Solid-Phase Extraction (SPE) Protocol
This is a general protocol for the extraction of basic drugs like this compound from plasma using a mixed-mode cation exchange SPE cartridge.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water. Vortex to mix.
-
Column Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash with 1 mL of deionized water to remove salts and polar interferences.
-
Wash with 1 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Data Summary Tables
Table 1: Solvent Selection Guide for LLE of this compound
| Solvent | Polarity Index | Properties | Expected Recovery |
| tert-Butyl Methyl Ether (TBME) | 2.5 | Good for extracting moderately polar compounds. Forms clean phase separation. | High[6] |
| Ethyl Acetate | 4.4 | More polar than TBME, may co-extract more interferences. | Good to High |
| Dichloromethane (DCM) | 3.1 | Can form emulsions. Good solvating power. | Good |
| Hexane/Ethyl Acetate (e.g., 1:1) | Variable | Polarity can be tuned by adjusting the ratio. | Good to High |
Table 2: SPE Sorbent Selection Guide
| Sorbent Type | Retention Mechanism | Elution Strategy | Suitability for this compound |
| C18 or C8 (Reversed-Phase) | Hydrophobic interactions | Increase organic solvent percentage in eluent. | Good, especially with pH control. |
| Mixed-Mode Cation Exchange (e.g., C8 + SCX) | Hydrophobic and ionic interactions | Disrupt ionic interaction with a basic modifier in the elution solvent. | Excellent, offers higher selectivity. |
References
- Bairam, A., Akbari, S., & Weaver, K. (1990). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs.
-
ChemAxon. (n.d.). MarvinSketch. Retrieved January 16, 2026, from [Link]
-
Förster, K. I., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics, 14(4), 762. [Link]
- Robson, R. H., & Prescott, L. F. (1979). A pharmacokinetic study of doxapram in patients and volunteers. British journal of clinical pharmacology, 7(1), 81–87.
- Japanese Pharmacopoeia. (2021). Doxapram Hydrochloride. 18th Edition.
-
Veeprho. (n.d.). This compound-D5. Retrieved January 16, 2026, from [Link]
-
Phenomenex. (n.d.). Sample Preparation. Retrieved January 16, 2026, from [Link]
- Simon, A., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7085.
- Nichol, H., et al. (1980). Quantitation of Doxapram in Blood, Plasma and Urine.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 162522, 4-(2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl)morpholin-3-one. Retrieved January 16, 2026 from [Link].
- Rupp, M. (2015). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1503.01454.
- Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current protocols in pharmacology, 75, 7.6.1–7.6.12.
-
ChemAxon. (n.d.). Training the pKa Plugin. Retrieved January 16, 2026, from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved January 16, 2026, from [Link]
- Bairam, A., Faulzi, J., & Aranda, J. V. (1990). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs.
-
Cyprotex. (n.d.). Plasma Stability. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64648, Doxapram Hydrochloride. Retrieved January 16, 2026 from [Link].
-
Wikipedia. (2023, December 2). Doxapram. In Wikipedia. [Link]
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- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 4. Doxapram | Dopram | Respiratory Stimulant | TargetMol [targetmol.com]
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- 6. [Analysis of 37 drugs in whole blood by HPLC after solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Doxapram and 2-Ketodoxapram
Welcome to the technical support center for the chromatographic analysis of doxapram and its active metabolite, 2-ketodoxapram. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you overcome common challenges in your analytical workflow.
Introduction to the Analytical Challenge
Doxapram is a respiratory stimulant, and its major active metabolite is this compound.[1][2] Accurate and robust quantification of both compounds is critical for pharmacokinetic, pharmacodynamic, and stability studies. The primary analytical challenge lies in achieving baseline separation of these two structurally similar compounds, especially in complex biological matrices, while maintaining good peak shape and sensitivity. This guide will focus on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or Mass Spectrometry (MS) detection, which are the most common techniques for this application.[2][3]
Troubleshooting Guide: A Symptom-Based Approach
Chromatographic problems often manifest as specific symptoms in your chromatogram. This section provides a logical approach to diagnosing and resolving these issues.
Symptom 1: Poor Resolution Between Doxapram and this compound Peaks
Poor resolution is one of the most common issues, where the two peaks are not sufficiently separated, leading to inaccurate quantification.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier concentration directly impacts retention and selectivity.
-
Solution: Systematically vary the organic solvent (e.g., acetonitrile or methanol) percentage. A 1-2% change can significantly alter resolution. Create a gradient elution method if isocratic elution is insufficient.[2]
-
-
Incorrect pH of the Mobile Phase: Doxapram is a basic compound. The pH of the mobile phase will affect its degree of ionization and, consequently, its retention and peak shape.
-
Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a pH between 3 and 7 is common. Using a buffer is highly recommended to maintain a stable pH.
-
-
Inappropriate Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity.
-
Solution: Screen different C18 columns from various manufacturers. Consider columns with alternative stationary phases like phenyl-hexyl or embedded polar groups if C18 fails to provide adequate resolution.
-
-
Elevated Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.
-
Solution: Increase the column temperature (e.g., to 40°C) to improve efficiency and potentially alter selectivity.[2] Ensure your column is stable at the chosen temperature.
-
Symptom 2: Peak Tailing for Doxapram Peak
Peak tailing, where the peak is asymmetrical with a "tail," can compromise integration and accuracy. This is common for basic compounds like doxapram.
Possible Causes & Solutions:
-
Secondary Interactions with Silica: Free silanol groups on the silica backbone of the stationary phase can interact with the basic amine group of doxapram, causing tailing.
-
Solution 1 (Mobile Phase Additive): Add a competing base, like triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to saturate the active silanol sites.
-
Solution 2 (Low pH): Operate at a low pH (e.g., pH 3) to protonate the silanol groups and reduce their interaction with the protonated doxapram.
-
Solution 3 (Column Choice): Use a highly end-capped, high-purity silica column or a column with a stationary phase designed for basic compounds.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can create active sites.
-
Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Symptom 3: Shifting Retention Times
Inconsistent retention times from one injection to the next can indicate a problem with the HPLC system or the method's robustness.[4]
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections, especially in gradient methods.
-
Solution: Increase the equilibration time between runs. A general rule is to allow at least 10 column volumes of mobile phase to pass through the column.
-
-
Mobile Phase Composition Drift: Inaccurate mixing of mobile phase components by the pump or evaporation of the more volatile solvent.[4]
-
Solution: Ensure the pump's proportioning valves are functioning correctly. Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
-
Fluctuations in Column Temperature: A change in temperature will affect retention times.[5]
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Leaks in the System: A leak will cause a drop in pressure and an increase in retention times.[6][7]
-
Solution: Systematically check all fittings and connections for any signs of leakage.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for the separation of doxapram and this compound?
A1: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 100 Å, 2.7-5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.[2]
-
Detection: UV at an appropriate wavelength (determined by UV scan) or MS/MS detection.[1][2]
This starting point can then be optimized based on the results obtained.
Q2: How do I handle matrix effects when analyzing doxapram and this compound in plasma or serum?
A2: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analytes in MS detection, are a significant challenge in bioanalysis.
-
Sample Preparation: A robust sample preparation method is crucial. Protein precipitation is a quick and common method, but it may not be sufficient to remove all interferences.[1] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample.
-
Chromatographic Separation: Ensure that doxapram and this compound are chromatographically separated from the bulk of the matrix components. A good "wash" step in your gradient can help to remove late-eluting interferences.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[3] If a SIL-IS is not available, a structural analog can be used, but it may not compensate as effectively.
Q3: My method is for a stability study. What specific considerations do I need to take into account?
A3: A stability-indicating method must be able to separate the intact drug from its degradation products, process impurities, and excipients.[8][9]
-
Forced Degradation Studies: You must perform forced degradation studies by exposing the drug substance and drug product to harsh conditions (e.g., acid, base, oxidation, heat, and light).[10]
-
Peak Purity Analysis: The doxapram and this compound peaks in the stressed samples should be assessed for purity using a photodiode array (PDA) detector or by mass spectrometry to ensure that no degradation products are co-eluting.
-
Method Validation: The method must be validated according to ICH guidelines, with a specific focus on specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]
Visualizing the Troubleshooting Process
A logical workflow is key to efficient troubleshooting. The following diagram illustrates a typical decision-making process when encountering a chromatographic issue.
Caption: A workflow for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Resolution
-
Prepare Stock Solutions: Prepare individual stock solutions of doxapram and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare Working Standard: Prepare a mixed working standard containing both analytes at a concentration of 10 µg/mL in 50:50 water:acetonitrile.
-
Initial Conditions: Use the starting conditions outlined in FAQ A1.
-
Organic Solvent Screening:
-
Run the analysis with an isocratic mobile phase of 30% acetonitrile.
-
Run the analysis with an isocratic mobile phase of 30% methanol.
-
Compare the resolution and retention times.
-
-
Gradient Optimization:
-
If isocratic elution is insufficient, develop a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Adjust the gradient slope to improve the separation of the two analytes. A shallower gradient will generally increase resolution.[5]
-
-
pH Screening:
-
Prepare mobile phase A with 0.1% formic acid (pH ~2.7) and another with 10 mM ammonium acetate (pH ~6.8).
-
Run the optimized gradient with both mobile phases and observe the effect on resolution and peak shape.
-
Protocol 2: Sample Preparation for Plasma/Serum Analysis
This protocol describes a protein precipitation method, which is a good starting point for bioanalysis.[1]
-
Sample Thawing: Thaw plasma/serum samples and internal standard working solution at room temperature.
-
Aliquoting: Aliquot 100 µL of the plasma/serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to the plasma/serum sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Data Summary Table
The following table summarizes typical starting conditions for the chromatographic separation of doxapram and this compound.
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm | A shorter column can be used for faster analysis with UHPLC systems. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good protonation for positive ion mode MS. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. |
| Gradient | 5-95% B over 5-10 minutes | Adjust the gradient slope to optimize resolution.[2] |
| Flow Rate | 0.4 - 1.0 mL/min | Dependent on column internal diameter. |
| Column Temp. | 40 °C | Improves peak efficiency and can alter selectivity.[2] |
| Injection Vol. | 5 - 20 µL | Keep consistent and avoid overloading the column. |
| Detection | MS/MS (ESI+) or UV | MS/MS offers superior selectivity and sensitivity for bioanalysis.[1][2] |
References
-
B.J. Nickalls, W.A. Watson, R.A. C. Jones. Quantitation of Doxapram in Blood, Plasma and Urine. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
J. E. Pitts, R. B. Bruce & J. B. Forehand. Identification of Doxapram Metabolites using High Pressure Ion Exchange Chromatography and Mass Spectroscopy. Xenobiotica. [Link]
-
Yuki Suzuki, et al. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. Bioanalysis. [Link]
-
J. E. Pitts, R. B. Bruce & J. B. Forehand. Identification of Doxapram Metabolites using High Pressure Ion Exchange Chromatography and Mass Spectroscopy. Taylor & Francis Online. [Link]
-
Florian Flint, et al. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics. [Link]
-
J E Pitts, R B Bruce, J B Forehand. Identification of doxapram metabolites using high pressure ion exchange chromatography and mass spectroscopy. PubMed. [Link]
-
Florian Flint, et al. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. ResearchGate. [Link]
-
Florian Flint, et al. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. PubMed. [Link]
-
A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]
-
D Saimalakondaiah, et al. Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
-
D F LeGatt, M A Beaudry, J M Bradley. Simultaneous determination of doxapram and this compound in plasma of neonates by gas chromatography. PubMed. [Link]
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
-
Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
-
Troubleshooting Basics, Part I: Where to Start? Chromatography Online. [Link]
-
COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. EMA. [Link]
-
HPLC Troubleshooting Guide. Technical University of Denmark. [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
Sources
- 1. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. questjournals.org [questjournals.org]
Minimizing degradation of 2-Ketodoxapram standard solutions
Technical Support Center: 2-Ketodoxapram Standards
Guide Objective: This technical guide provides researchers, analytical scientists, and drug development professionals with a comprehensive framework for minimizing the degradation of this compound standard solutions. As the primary active metabolite of Doxapram, ensuring the integrity of this compound standards is paramount for accurate bioanalytical method validation, pharmacokinetic studies, and therapeutic drug monitoring. This document moves beyond simple instructions to explain the chemical rationale behind each recommendation, empowering users to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common reason for this compound standard instability?
A: The molecular structure of this compound contains both a lactam (in the pyrrolidinone ring) and an amide (in the morpholinone ring). These functional groups are susceptible to hydrolysis, which is the primary degradation pathway.[1] This reaction is catalyzed by the presence of strong acids or bases, making pH control the single most critical factor in maintaining solution stability.
Q2: What is the best solvent for preparing a this compound stock solution?
A: For general use, high-purity (HPLC or MS-grade) acetonitrile or methanol are recommended. Acetonitrile is often preferred due to its compatibility with reversed-phase chromatography and its slightly less reactive nature compared to methanol. For long-term storage, aprotic solvents like acetonitrile are generally superior to protic solvents like methanol.
Q3: How should I store my stock and working solutions?
A: For long-term storage, stock solutions should be kept at –20°C or, ideally, –80°C.[2] Working solutions, which are used more frequently, can be stored refrigerated at 2-8°C for short-term use. All solutions should be stored in tightly sealed, amber glass or polypropylene vials to prevent solvent evaporation and light exposure.
Q4: Is this compound sensitive to light?
A: While the parent compound, Doxapram Hydrochloride, is reported to be stable in light, specific photostability data for this compound is not extensively published.[3] As a standard best practice for all analytical standards, it is highly recommended to protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. This preventative measure eliminates photolysis as a potential degradation pathway.[1]
Q5: My analysis involves a long sequence. How stable is this compound in a typical autosampler?
A: Published stability data has shown that this compound is stable in a cooled autosampler (10-15°C) for at least 48 hours.[4] This provides a reliable window for most analytical runs. However, if a sequence extends beyond 48 hours, it is advisable to re-verify the standard's integrity by re-injecting a fresh calibration standard at the end of the run.
Section 2: In-Depth Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and provides a logical approach to problem-solving.
Issue 1: Drifting Calibration Curve or Loss of Reproducibility
-
Potential Cause: This is a classic symptom of standard solution degradation. As the concentration of this compound decreases over time, the instrument response for a given standard level will also decrease, causing downward drift in the calibration curve.
-
Troubleshooting Protocol:
-
Prepare Fresh Standards: Immediately prepare a new set of working standards from your stock solution. If the issue persists, prepare a new stock solution from the original solid reference material.
-
Verify Solvent and pH: Ensure you are using high-purity, MS-grade solvents. If your mobile phase or diluent is aqueous, ensure it is buffered or slightly acidic (e.g., with 0.1% formic acid), as alkaline conditions can accelerate hydrolysis.[5]
-
Check Storage Conditions: Confirm that your solutions have been stored at the correct temperature and protected from light. Accidental storage at room temperature for an extended period can cause significant degradation.[6]
-
-
Scientific Rationale: The amide and lactam bonds in this compound are susceptible to cleavage via hydrolysis. This process is often pH-dependent. At neutral or alkaline pH, hydroxide ions can act as a nucleophile, attacking the carbonyl carbon and initiating the degradation process.[1] Preparing solutions in a slightly acidic mobile phase (as is common for LC-MS analysis of such compounds) can improve stability by keeping the molecule protonated and less susceptible to nucleophilic attack.[7]
Issue 2: Appearance of New, Unidentified Peaks in the Chromatogram
-
Potential Cause: The appearance of new peaks, especially those that grow over time relative to the main analyte peak, strongly suggests the formation of degradation products.
-
Troubleshooting Protocol:
-
Conduct a Forced Degradation Study (Simplified): Store an aliquot of your standard solution under stressed conditions (e.g., room temperature, exposure to light, or slightly alkaline pH) for 24-48 hours. Analyze this sample alongside a freshly prepared standard. This can help confirm if the new peaks are indeed related to this compound degradation.
-
Review Solvent Purity: Ensure that solvents are of the highest purity and are not contaminated. Use freshly opened bottles of solvent where possible.
-
Investigate Mass Spectra: If using LC-MS, examine the mass spectrum of the unknown peak. A hydrolysis product would be expected to have a specific mass-to-charge ratio (m/z) related to the parent molecule.
-
-
Scientific Rationale: Hydrolysis of either the lactam or amide ring in this compound would result in a new molecule with a different polarity and, therefore, a different retention time on a reversed-phase column. The new molecule would also have a different mass.
Caption: Troubleshooting logic for investigating unknown peaks.
Section 3: Validated Protocols for Standard Handling
These protocols are designed to serve as a self-validating system, ensuring the integrity of your this compound standards from preparation to analysis.
Protocol 3.1: Preparation of 1 mg/mL Stock Solution
-
Equilibration: Allow the vial of solid this compound reference standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Accurately weigh a suitable amount of the standard (e.g., 5 mg) into a Class A volumetric flask.
-
Dissolution: Add a small volume (approx. 70% of the final volume) of MS-grade acetonitrile.
-
Sonication: Sonicate the flask for 5 minutes in a room temperature water bath to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
-
Final Dilution: Allow the solution to return to room temperature, then dilute to the final volume with acetonitrile. Invert the flask 15-20 times to ensure homogeneity.
-
Transfer & Label: Transfer the stock solution to a pre-labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Storage: Immediately store the stock solution at –20°C or below.
Protocol 3.2: Preparation of Working Standards
-
Stock Retrieval: Remove the stock solution from the freezer and allow it to equilibrate completely to room temperature before opening.
-
Serial Dilution: Perform serial dilutions using calibrated pipettes and volumetric flasks. The recommended diluent is the initial mobile phase of your chromatographic system (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to ensure compatibility and peak shape.
-
Vialing: Transfer the final working solutions to labeled autosampler vials (amber glass or polypropylene).
-
Storage: Store working solutions at 2-8°C if they will be used within one week. For longer-term use, store at –20°C. Remember to account for freeze-thaw cycles; data suggests stability for at least three cycles.[4]
Section 4: Data Summary & Mechanistic Visualizations
Table 1: Summary of Recommended Storage Conditions & Stability
| Solution Type | Solvent | Storage Temperature | Maximum Duration | Key Considerations |
| Solid Material | N/A | As per supplier CoA | Indefinite (if unopened) | Equilibrate to RT before opening. |
| Stock Solution | Acetonitrile/Methanol | -20°C to -80°C | 2-6 months (verify) | Use aprotic solvent (ACN) for best stability. |
| Working Standards | Mobile Phase/Diluent | 2-8°C | 1-2 weeks | Prone to faster degradation due to aqueous content. |
| Working Standards | Mobile Phase/Diluent | -20°C | 1 month | Stable for at least 3 freeze-thaw cycles.[4] |
| Autosampler | Mobile Phase/Diluent | 4-15°C | 48 hours[4] | Protect from light in the autosampler tray. |
Postulated Degradation Pathway
The primary degradation route is hydrolysis at the amide or lactam carbonyl groups. While both are possible, the lactam within the five-membered ring may experience higher ring strain, potentially making it a more favorable site for nucleophilic attack.
Caption: Postulated hydrolytic degradation of this compound.
References
-
Veeprho. (n.d.). This compound-D5. Retrieved from Veeprho Website. [Link]
-
Kraft, M., Foerster, K. I., Wiedmann, F., Thomas, D., & Schmidt, C. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics, 14(4), 762. [Link]
-
Safe Harbor Group. (n.d.). Ketamine Compliance & Regulations. Retrieved from Safe Harbor Group Website. [Link]
-
Kraft, M., Foerster, K. I., Wiedmann, F., Thomas, D., & Schmidt, C. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. PubMed. [Link]
-
Kraft, M., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. ResearchGate. [Link]
-
Kraft, M., Foerster, K. I., Wiedmann, F., Thomas, D., & Schmidt, C. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. MDPI. [Link]
-
LeGatt, D. F., Beaudry, M. A., & Bradley, J. M. (1986). Simultaneous determination of doxapram and this compound in plasma of neonates by gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 378(2), 478-481. [Link]
-
Relias. (2025). How to Create a Ketamine Compliance Program. Retrieved from Relias Website. [Link]
-
U.S. Pharmacopeial Convention. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from uspbpep.com. [Link]
-
Suzuki, Y., Kamada, N., Ohno, H., Abe, Y., Endo, T., & Kobayashi, M. (2017). Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. Bioanalysis, 9(6), 503-515. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl)morpholin-3-one. PubChem Compound Database. [Link]
-
U.S. Pharmacopeial Convention. (n.d.). <11> USP REFERENCE STANDARDS. Retrieved from pharmacopeia.cn. [Link]
-
Bairam, A., Blanchard, P. W., Mullahoo, K., & Aranda, J. V. (1990). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs. Pediatric research, 28(2), 142-146. [Link]
-
National Center for Biotechnology Information. (n.d.). Doxapram. PubChem Compound Database. [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from pharmacy180.com. [Link]
-
Siddiqui, A. (2017). Degradation pathway of pharmaceutical dosage forms. ResearchGate. [Link]
-
American Society of Health-System Pharmacists. (n.d.). Doxapram Hydrochloride. ASHP Publications. [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 2-Ketodoxapram and Doxapram Efficacy: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of the efficacy of 2-Ketodoxapram and its parent compound, doxapram, as respiratory stimulants. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for their evaluation.
Introduction: The Quest for Potent and Safe Respiratory Stimulants
Respiratory depression, a potentially life-threatening condition, can arise from various clinical scenarios, including post-anesthetic recovery, drug overdose, and chronic obstructive pulmonary disease (COPD). Analeptic agents, or respiratory stimulants, play a critical role in managing these situations by augmenting the drive to breathe. Doxapram, a well-established central and peripheral nervous system stimulant, has been a tool in the clinical arsenal for decades.[1] Its primary active metabolite, this compound, has also demonstrated respiratory stimulant properties, prompting a closer examination of its potential as a therapeutic agent in its own right. This guide will dissect the available scientific literature to provide a clear, evidence-based comparison of these two compounds.
Mechanism of Action: A Tale of Two Molecules
Doxapram's primary mechanism of action involves the stimulation of peripheral chemoreceptors in the carotid and aortic bodies, which in turn excites the respiratory centers in the medulla oblongata.[1][2] At a molecular level, doxapram is known to inhibit tandem pore (K2P) potassium channels, specifically the TASK-1 (TWIK-related acid-sensitive K+ channel 1) and TASK-3 subtypes.[3][4] These channels are crucial in regulating neuronal excitability, and their inhibition leads to depolarization and increased firing of neurons involved in respiratory control.
This compound is understood to share a similar mechanism of action with its parent compound, acting as a respiratory stimulant.[1] However, preclinical evidence suggests that it is a less potent stimulator of ventilation compared to doxapram.[1][5] While direct studies on the interaction of this compound with specific potassium channel subtypes are limited, its structural similarity to doxapram suggests a comparable, albeit potentially weaker, inhibitory effect on TASK channels.
Signaling Pathway: Doxapram's Action on Peripheral Chemoreceptors
Caption: Workflow for assessing respiratory stimulant efficacy using whole-body plethysmography.
Protocol 1: In Vivo Assessment of Respiratory Stimulation using Whole-Body Plethysmography
This non-invasive method allows for the continuous measurement of respiratory parameters in conscious, unrestrained animals. [6][7] Materials:
-
Whole-body plethysmography system (e.g., Buxco, DSI)
-
Animal chamber appropriate for the species (e.g., mouse, rat)
-
Pressure transducer
-
Bias flow generator
-
Data acquisition software
-
Test compounds (doxapram, this compound) and vehicle control
-
Animal scale
Procedure:
-
System Calibration: Calibrate the plethysmography chamber with a known volume of air injection to ensure accurate volume measurements.
-
Animal Acclimatization: Place the animal in the chamber and allow it to acclimatize for a period of 30-60 minutes until a stable breathing pattern is observed. A constant flow of dry air should be maintained to prevent CO2 and humidity buildup. [8]3. Baseline Recording: Record baseline respiratory parameters, including respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT), for at least 15-30 minutes.
-
Drug Administration: Administer the test compound or vehicle control via the appropriate route (e.g., intravenous, intraperitoneal).
-
Post-Dosing Recording: Immediately following administration, continuously record respiratory parameters for a predetermined duration, ensuring to capture the peak effect and the duration of action.
-
Data Analysis: Analyze the recorded data to quantify changes in respiratory parameters from baseline. Compare the effects of different doses of doxapram and this compound.
Protocol 2: In Situ Carotid Body-Carotid Sinus Nerve Preparation
This preparation allows for the direct measurement of the neural output from the carotid body in response to chemical stimuli.
Materials:
-
Dissecting microscope
-
Superfusion chamber
-
Peristaltic pump
-
Bipolar platinum electrodes
-
Amplifier and data acquisition system
-
Physiological salt solution (e.g., Krebs solution) equilibrated with appropriate gas mixtures (e.g., normoxic, hypoxic, hypercapnic)
-
Test compounds and vehicle
Procedure:
-
Dissection: Anesthetize the animal and carefully dissect the carotid bifurcation to isolate the carotid body and the carotid sinus nerve.
-
Mounting: Transfer the isolated tissue to the superfusion chamber and continuously perfuse with warmed, oxygenated physiological salt solution.
-
Nerve Recording: Place the carotid sinus nerve on the bipolar electrodes and record the baseline neural discharge.
-
Stimulation: Introduce hypoxic or hypercapnic gas mixtures to the superfusion solution to confirm the viability and responsiveness of the preparation.
-
Drug Application: Add doxapram, this compound, or vehicle to the superfusion solution at various concentrations.
-
Data Analysis: Quantify the changes in carotid sinus nerve firing frequency in response to the test compounds.
Conclusion and Future Directions
The available evidence strongly suggests that doxapram is a more potent respiratory stimulant than its metabolite, this compound. However, this increased efficacy comes at the cost of a greater propensity for cardiovascular and central nervous system side effects. The apparently wider therapeutic window of this compound, coupled with its distinct pharmacokinetic profile, makes it an intriguing candidate for further investigation.
For the research community, several key questions remain:
-
What is the precise molecular interaction of this compound with TASK and other K2P channels?
-
Can the safety profile of this compound be definitively established through comprehensive toxicology studies?
-
Are there specific clinical scenarios where the moderate but potentially safer respiratory stimulation of this compound would be advantageous over the more potent effects of doxapram?
Answering these questions will require further rigorous preclinical and, eventually, clinical investigation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon as they continue to explore the therapeutic potential of these and other novel respiratory stimulants.
References
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Bairam, A., Blanchard, P. W., Mullahoo, K., Beharry, K., Laudignon, N., & Aranda, J. V. (1990). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs. Pediatric Research, 28(2), 142–146. [Link]
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Committee for Veterinary Medicinal Products. (n.d.). Doxapram Hydrochloride Summary Report. European Medicines Agency. [Link]
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Foerster, K. I., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics, 14(4), 762. [Link]
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Hofmann, M., et al. (2020). Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. Journal of Visualized Experiments, (163), e61533. [Link]
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Lafont, E., et al. (2021). Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns. Frontiers in Physiology, 12, 707705. [Link]
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Pediatric Oncall. (n.d.). Doxapram. Drug Index. [Link]
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Turner, P. J., & Buckler, K. J. (2018). A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells. Physiological Reports, 6(19), e13881. [Link]
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van der Zanden, T. M., et al. (2014). Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography. Journal of Visualized Experiments, (90), e51755. [Link]
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Wiedmann, F., et al. (2022). Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy. Cardiovascular Research, 118(7), 1728–1741. [Link]
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Cotten, J. F., et al. (2006). The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration. Anesthesia & Analgesia, 102(3), 779-785. [Link]
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Kumar, P., & Prabhakar, N. R. (2012). Measurement of Sensory Nerve Activity from the Carotid Body. In: Methods in Molecular Biology. Humana Press. [Link]
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Thai, P. N., et al. (2025). Protocol for mouse carotid artery perfusion for in situ brain tissue fixation and parallel unfixed tissue collection. STAR Protocols, 6(2), 103699. [Link]
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TREAT-NMD. (2008). Respiratory System Evaluation SOP. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ketodoxapram
This guide provides a comprehensive comparison and cross-validation of analytical methods for the quantification of 2-Ketodoxapram, a primary active metabolite of the respiratory stimulant Doxapram.[1] The accurate measurement of this compound in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in established regulatory frameworks.
The principles and methodologies discussed are aligned with the validation standards set forth by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance on analytical procedures and methods validation.[2][3][4]
Introduction to this compound and the Imperative for Robust Bioanalysis
This compound is a significant metabolite of Doxapram, a pharmaceutical agent used to treat respiratory depression.[1] Understanding the pharmacokinetic profile of both the parent drug and its metabolites is paramount for optimizing dosing regimens and ensuring patient safety. The development and validation of reliable analytical methods are therefore foundational to clinical and preclinical research.
Cross-validation of analytical methods is the process of comparing two or more distinct methods to ensure that they provide equivalent and reliable results. This is a critical step when transferring methods between laboratories, introducing a new method, or when data from different analytical techniques need to be correlated. The FDA provides clear guidance on when cross-validation is necessary, such as changes in analytical methodology or when sample analyses are conducted at more than one site.[5]
This guide will focus on the two most prevalent and powerful techniques for the quantification of this compound in biological matrices: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Methodologies
A strategic approach to selecting an analytical method hinges on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix complexity, and throughput.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, which possesses a chromophore, UV-Vis detection offers a straightforward and cost-effective means of quantification.
Principle: The analyte is separated on a chromatographic column and detected as it passes through a UV-Vis detector, which measures the absorbance of light at a specific wavelength. The concentration of the analyte is proportional to the measured absorbance.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[6] It couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.
Principle: After chromatographic separation, the analyte is ionized and introduced into the mass spectrometer. In a tandem MS system (e.g., a triple quadrupole), a specific precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces matrix interference.[7][8]
Cross-Validation Framework
The cross-validation of the HPLC-UV and LC-MS/MS methods for this compound analysis will be assessed based on the validation parameters outlined in the ICH Q2(R1) guideline.[2]
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A Comparative In Vitro Analysis of 2-Ketodoxapram and Other Respiratory Stimulants
This guide provides a detailed comparison of the in vitro potency of 2-Ketodoxapram, the primary active metabolite of Doxapram, against its parent drug and other notable respiratory stimulants, Almitrine and BMS-204352. This document is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory pharmacology and the development of novel therapeutic agents.
Introduction: The Landscape of Respiratory Stimulants
Respiratory stimulants, or analeptics, are a class of drugs that act to increase the depth and rate of breathing. Their clinical applications range from treating respiratory depression following anesthesia to managing apnea of prematurity.[1] The search for more potent and specific respiratory stimulants with favorable safety profiles is an ongoing endeavor in pharmaceutical research. This guide focuses on the in vitro characterization of these compounds, providing a foundational understanding of their mechanisms and relative potencies at the molecular and cellular levels.
Doxapram has been a long-standing respiratory stimulant, and its effects are primarily mediated through the inhibition of specific potassium channels.[2][3] Its active metabolite, this compound, is also known to contribute to the overall pharmacological effect, albeit with differing potency.[4] Almitrine represents a different class of respiratory stimulants, acting on peripheral chemoreceptors.[5] BMS-204352, a potassium channel opener, has been investigated for various neurological conditions and its potential impact on respiration warrants comparative analysis.[6][7]
Mechanism of Action: Diverse Molecular Targets
The respiratory stimulants discussed herein exhibit distinct mechanisms of action, targeting different components of the respiratory control system. Understanding these diverse pathways is crucial for interpreting their in vitro potency and predicting their physiological effects.
-
Doxapram and this compound: These compounds exert their primary respiratory stimulant effects through the inhibition of TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 and TASK-3.[2][8] These channels are two-pore domain potassium (K2P) channels that contribute to the background "leak" potassium current in various neurons, including those in the brainstem and carotid bodies, which are critical for respiratory control.[2][9] Inhibition of these channels leads to membrane depolarization, increased neuronal excitability, and ultimately, stimulation of the respiratory drive. Doxapram is also known to inhibit Ca²⁺-activated potassium currents in carotid body type I cells.[3]
-
Almitrine: In contrast to the central action of Doxapram, Almitrine primarily acts as a peripheral chemoreceptor agonist, with its main site of action being the carotid bodies.[5][10] It enhances the sensitivity of these chemoreceptors to stimuli like hypoxia.[11] The proposed mechanism involves the inhibition of high-conductance Ca²⁺-dependent K⁺ (BK) channels in the chemoreceptor cells of the carotid body.[12] This inhibition leads to depolarization, an influx of calcium, and the release of neurotransmitters that signal to the brainstem to increase ventilation.
-
BMS-204352: This compound is characterized as a potent opener of large-conductance Ca²⁺-activated potassium (maxi-K or BK) channels and voltage-gated KCNQ potassium channels.[6][7] By activating these channels, BMS-204352 would be expected to hyperpolarize neurons and reduce their excitability. While its development was focused on neuroprotection in stroke, its activity on potassium channels involved in neuronal excitability makes it a relevant, albeit mechanistically opposite, compound for comparison in the context of respiratory control.[6] The activation of BK channels, in particular, can have complex effects on respiratory rhythm generation.[13]
Signaling Pathway Overview
Caption: Mechanisms of action for the compared respiratory stimulants.
Comparative In Vitro Potency
The following table summarizes the available in vitro potency data for this compound, Doxapram, and Almitrine on their respective primary molecular targets. Potency is expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
| Compound | Target | Assay System | Potency (IC₅₀/EC₅₀) | Reference |
| This compound | TASK-1 | Xenopus laevis oocytes | 0.8 µM (IC₅₀) | [2] |
| TASK-3 | Xenopus laevis oocytes | 1.5 µM (IC₅₀) | [2] | |
| Doxapram | TASK-1 | Xenopus laevis oocytes | 1.0 µM (IC₅₀) | [2] |
| TASK-3 | Xenopus laevis oocytes | 5.9 µM (IC₅₀) | [2] | |
| Human TASK-1 | tsA201 cells | ~1.6 µM (EC₅₀) | [14] | |
| Human TASK-3 | tsA201 cells | ~1.4 µM (EC₅₀) | [14] | |
| Rat TASK-1 | Xenopus oocytes | 410 nM (EC₅₀) | [2] | |
| Rat TASK-3 | Xenopus oocytes | 37 µM (EC₅₀) | [2] | |
| Rat TASK-1/TASK-3 | Xenopus oocytes | 9 µM (EC₅₀) | [2] | |
| Almitrine | Ca²⁺-dependent K⁺ channel | Rat carotid body chemoreceptor cells (excised patches) | 0.22 µM (IC₅₀) | [12] |
| BMS-204352 | KCNQ4 Channels | HEK293 cells | 0.1 - 10 µM (activation range) | [15] |
Note: The potency of Doxapram can vary depending on the species and the specific channel subunit or heterodimer being investigated.[2][14] The data for BMS-204352 indicates a concentration range for activation rather than a specific EC₅₀ value in the context of respiratory stimulation.
Experimental Protocol: A Framework for In Vitro Comparison
To provide a standardized and reproducible method for comparing the in vitro potency of these respiratory stimulants, the following electrophysiological protocol is proposed. This protocol is designed to be a self-validating system, incorporating controls and measures to ensure data integrity.
Objective:
To determine and compare the dose-dependent effects of this compound, Doxapram, Almitrine, and BMS-204352 on the activity of their respective target ion channels using whole-cell patch-clamp electrophysiology.
Materials:
-
Cell Lines:
-
HEK293 cells stably expressing human TASK-1 (hTASK-1) or human TASK-3 (hTASK-3) channels.
-
Primary cultures of dissociated rat carotid body glomus cells.
-
HEK293 cells stably expressing human large-conductance Ca²⁺-activated potassium (hBK) channels.
-
-
Reagents:
-
This compound, Doxapram hydrochloride, Almitrine bismesylate, BMS-204352.
-
Cell culture media and supplements (DMEM, FBS, penicillin-streptomycin).
-
Electrophysiology solutions (extracellular and intracellular).
-
Specific channel blockers and activators for control experiments (e.g., tetraethylammonium for K⁺ channels, iberiotoxin for BK channels).
-
-
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope with micromanipulators.
-
Perfusion system for drug application.
-
Cell culture incubator.
-
Methodology:
-
Cell Culture and Preparation:
-
Maintain stable cell lines under standard conditions (37°C, 5% CO₂).
-
For primary cultures, isolate carotid bodies from neonatal rats and dissociate glomus cells using enzymatic digestion.
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
Establish whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol appropriate for the target ion channel (e.g., a series of voltage steps to elicit channel currents).
-
-
Drug Application and Data Acquisition:
-
Obtain a stable baseline recording of channel activity.
-
Apply increasing concentrations of the test compound (e.g., this compound) via the perfusion system.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
Record the current responses at each concentration.
-
Perform a washout with the drug-free extracellular solution to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage for each drug concentration.
-
Normalize the current at each concentration to the baseline current.
-
Construct a dose-response curve by plotting the normalized current as a function of the logarithm of the drug concentration.
-
Fit the dose-response curve with a suitable equation (e.g., Hill equation) to determine the IC₅₀ or EC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro potency determination via patch-clamp electrophysiology.
Discussion and Field-Proven Insights
The choice of an in vitro model is a critical determinant of the relevance and translatability of the obtained data. While recombinant cell lines expressing a single ion channel subtype offer a clean and controlled system for determining direct molecular interactions and potency, they lack the physiological context of native cells. For instance, the potency of Doxapram on TASK channels has been shown to differ between rodent and human variants, highlighting the importance of using human channels for clinically relevant studies.[14]
Primary cultures of carotid body glomus cells, while more complex to work with, provide a more physiologically relevant system for studying compounds like Almitrine that act on peripheral chemoreceptors.[12] These cells endogenously express the necessary signaling machinery and interacting proteins that can influence drug responses.
The self-validating nature of the proposed electrophysiology protocol is ensured by several key elements. Establishing a stable baseline and demonstrating reversibility through washout are fundamental to confirming a specific drug effect. The use of positive and negative controls (known channel blockers and activators) further validates the responsiveness of the assay system.
When comparing the in vitro potency of these compounds, it is evident that this compound exhibits a comparable, and in the case of TASK-3, a more potent inhibitory effect than its parent compound, Doxapram, in the Xenopus oocyte expression system.[2] This underscores the significant contribution of this metabolite to the overall respiratory stimulant effect of Doxapram. Almitrine's potent inhibition of Ca²⁺-dependent K⁺ channels at a low micromolar concentration provides a clear molecular basis for its action on carotid body chemoreceptors.[12] The opposing mechanism of BMS-204352 as a potassium channel opener makes a direct potency comparison in terms of respiratory stimulation challenging without functional assays that measure overall neuronal excitability or neurotransmitter release.
Conclusion
This guide provides a comparative overview of the in vitro potency of this compound and other respiratory stimulants. The data presented, derived from robust in vitro assays, highlight the distinct molecular mechanisms and relative potencies of these compounds. This compound is a potent inhibitor of TASK channels, comparable to its parent compound Doxapram. Almitrine demonstrates high potency in inhibiting Ca²⁺-dependent K⁺ channels in carotid body chemoreceptors. The proposed experimental framework offers a standardized approach for further comparative studies in this field. A thorough understanding of the in vitro pharmacology of these agents is a crucial first step in the development of next-generation respiratory stimulants with improved efficacy and safety profiles.
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The effects of oral almitrine on pattern of breathing and gas exchange in patients with chronic obstructive pulmonary disease. PubMed, [Link]
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A Senior Application Scientist's Guide to the Validation of 2-Ketodoxapram as a Biomarker for Doxapram Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and validation framework for establishing 2-Ketodoxapram as a definitive biomarker for the metabolism of doxapram. We will move beyond simple protocol recitation to explore the causal biochemistry and regulatory rationale that underpins a robust validation process. Our objective is to equip you with the scientific reasoning and practical methodologies required to confidently assess doxapram exposure and metabolic activity in a clinical or research setting.
The Clinical Imperative for a Doxapram Biomarker
Doxapram is a potent central and peripheral respiratory stimulant, primarily utilized in settings of postoperative respiratory depression and apnea of prematurity.[1][2] Its mechanism involves the stimulation of carotid chemoreceptors and central respiratory centers in the brainstem, leading to an increased tidal volume and respiratory rate.[1][2][3] However, the therapeutic window for doxapram is narrow, and its pharmacokinetics exhibit significant inter-individual variability, particularly in neonatal populations.[4] This variability, coupled with potential side effects like hypertension and CNS stimulation, necessitates precise therapeutic drug monitoring (TDM) to ensure both safety and efficacy.[2][5]
Monitoring the parent drug alone provides an incomplete picture. Doxapram is extensively metabolized by the liver, with less than 5% of a dose excreted unchanged in the urine.[6][7] To truly understand an individual's response, we must also quantify the presence and clearance rate of its major, active metabolites. This is where the validation of a suitable biomarker becomes critical.
Doxapram Metabolism: The Central Role of this compound
The primary metabolic pathway for doxapram is hepatic oxidation via the Cytochrome P450 system, specifically involving the CYP3A4/5 isoenzymes.[4] This process transforms doxapram into its main active metabolite, this compound (also historically referred to as AHR 5955).[3][6][7][8]
This metabolic conversion is not a minor pathway; it is the principal route of doxapram clearance.[9][10] The resulting metabolite, this compound, is not merely an inactive byproduct. It is pharmacologically active and is found in plasma in concentrations comparable to the parent drug.[6][7] Furthermore, its elimination half-life is similar to, or even longer than, that of doxapram itself, making it a stable and reliable indicator of metabolic activity over time.[11][12]
Therefore, the scientific rationale for selecting this compound as a biomarker is threefold:
-
It is the primary product of doxapram's main metabolic pathway.
-
It is present in significant, measurable quantities in systemic circulation.
-
Its pharmacokinetic profile is favorable for monitoring, reflecting cumulative exposure and metabolic clearance.
The following diagram illustrates this critical metabolic relationship.
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A Comparative Analysis of 2-Ketodoxapram's Effects Across Species: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-Ketodoxapram, a primary active metabolite of the respiratory stimulant Doxapram. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to illuminate the species-specific nuances of this compound's pharmacokinetics and pharmacodynamics. Through a detailed examination of its effects and a comparison with its parent compound and other alternatives, this guide aims to provide a foundational understanding for future research and clinical application.
Introduction to this compound: The Active Metabolite
Doxapram has long been utilized in veterinary and human medicine as a respiratory stimulant, particularly in emergency situations or to counteract the respiratory depressant effects of anesthetics.[1][2] Its mechanism of action involves the stimulation of peripheral chemoreceptors in the carotid and aortic bodies, which in turn activates the medullary respiratory center to increase tidal volume and respiratory rate.[1] Doxapram is extensively metabolized in the body, with this compound being a significant and pharmacologically active metabolite.[3] Understanding the profile of this compound is crucial, as its formation, potency, and duration of action can contribute significantly to the overall therapeutic and potential adverse effects of Doxapram administration. This guide focuses on dissecting the available data on this compound's effects in different animal models to provide a comparative perspective.
Mechanism of Action: A Shared Pathway with Doxapram
Both Doxapram and this compound exert their primary effects as respiratory stimulants through a common pathway. The principal mechanism involves the stimulation of peripheral chemoreceptors located in the carotid and aortic bodies. This stimulation leads to an afferent signal to the respiratory control centers in the brainstem, resulting in an increased rate and depth of breathing.[1][4] While both compounds share this mechanism, studies in newborn lambs have indicated that this compound is a less potent ventilatory stimulating agent compared to its parent compound, Doxapram.[3][5]
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2-Ketodoxapram Versus Caffeine for the Treatment of Neonatal Apnea: A Comparative Guide for Researchers and Clinicians
Introduction: The Challenge of Neonatal Apnea
Neonatal apnea, a common developmental disorder in preterm infants, is characterized by the cessation of breathing for 20 seconds or longer, or a shorter pause accompanied by bradycardia or oxygen desaturation.[1][2] This condition stems from the immaturity of the central nervous system's respiratory control centers.[1] The primary goal of therapeutic intervention is to stimulate respiration, prevent apneic episodes, and avoid the need for mechanical ventilation, which carries its own risks.[3] For decades, methylxanthines, particularly caffeine, have been the cornerstone of treatment.[4][5] However, in cases of caffeine-refractory apnea, alternative therapeutic agents such as doxapram and its active metabolite, 2-ketodoxapram, are considered.[1][6] This guide provides an in-depth, objective comparison of this compound and caffeine, offering experimental data and insights to inform clinical research and drug development.
Mechanism of Action: A Tale of Two Pathways
The divergent mechanisms of action of caffeine and this compound underpin their distinct clinical profiles.
Caffeine: An Adenosine Receptor Antagonist
Caffeine, a methylxanthine, primarily acts as a non-selective adenosine receptor antagonist.[5][7] Adenosine, an endogenous neuromodulator, generally exerts an inhibitory effect on neuronal activity, including respiratory drive. By blocking A1 and A2A adenosine receptors in the brainstem, caffeine disinhibits respiratory neurons, leading to increased respiratory drive and sensitivity to carbon dioxide.[5][7][8] This central stimulation is the principal mechanism by which caffeine reduces the frequency and severity of apneic episodes.[7]
Caption: Caffeine's mechanism of action in neonatal apnea.
This compound: A Central and Peripheral Respiratory Stimulant
This compound is the primary active metabolite of doxapram.[9][10] Doxapram and its metabolite act as respiratory stimulants through a dual mechanism involving both central and peripheral pathways.[3] Centrally, they stimulate the respiratory centers in the brainstem.[3] Peripherally, they act on the carotid and aortic chemoreceptors, which are sensitive to changes in blood oxygen and carbon dioxide levels, thereby augmenting the respiratory drive.[3] This multifaceted stimulation leads to an increase in tidal volume and respiratory rate.[11]
Caption: this compound's dual mechanism of respiratory stimulation.
Comparative Efficacy: Clinical Evidence and Experimental Data
A direct comparison of the efficacy of this compound and caffeine is challenging due to the differing roles they play in clinical practice. Caffeine is the well-established first-line therapy, while doxapram (and by extension, its active metabolite this compound) is typically reserved for cases where caffeine is ineffective.[1]
Caffeine: Proven Efficacy and Long-Term Benefits
The efficacy of caffeine in treating neonatal apnea is supported by extensive clinical evidence, most notably the "Caffeine for Apnea of Prematurity" (CAP) trial.[4] This landmark study demonstrated that caffeine therapy not only reduces the frequency of apnea but is also associated with a lower incidence of bronchopulmonary dysplasia (BPD) and improved neurodevelopmental outcomes at 18 months.[4][7]
| Caffeine Efficacy Data | |
| Outcome | Finding |
| Reduction in Apnea | Significantly reduces the frequency of apneic episodes.[4] |
| Extubation Success | Facilitates successful extubation from mechanical ventilation.[4] |
| Bronchopulmonary Dysplasia (BPD) | Lower incidence of BPD in caffeine-treated infants.[4][7] |
| Neurodevelopmental Outcome | Improved rates of survival without neurodevelopmental disability at 18-21 months.[4] |
This compound/Doxapram: A Second-Line Intervention
| Doxapram Efficacy Data | |
| Outcome | Finding |
| Reduction in Refractory Apnea | May reduce apnea frequency in infants unresponsive to caffeine.[3] |
| Avoidance of Intubation | Some evidence suggests it can help avoid mechanical ventilation.[3] |
| Long-term Outcomes | Data on long-term neurodevelopmental effects are conflicting and require further investigation.[1][12] |
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of caffeine and doxapram/2-ketodoxapram differ significantly, influencing their dosing regimens and clinical management.
| Pharmacokinetic Parameter | Caffeine | Doxapram/2-Ketodoxapram |
| Absorption | Rapid and complete bioavailability after oral administration.[13] | Poor oral bioavailability in newborns.[9] Intravenous administration is standard.[11] |
| Metabolism | Primarily hepatic, with slower clearance in preterm infants.[14] | Doxapram is rapidly metabolized to the active metabolite, this compound.[9] |
| Half-life | Long half-life in neonates (approximately 100 hours), allowing for once-daily dosing.[13][15] | Doxapram has a short duration of action (5-12 minutes after a single IV dose).[16] Continuous infusion is often required.[11] |
| Therapeutic Monitoring | Routine monitoring of drug levels is not typically required due to a wide therapeutic index.[17] | Monitoring of plasma concentrations of doxapram and this compound may be warranted to avoid toxicity.[10] |
Safety and Side Effect Profiles: A Critical Comparison
The safety profiles of caffeine and doxapram are a key consideration in their clinical application.
Caffeine: A Favorable Safety Profile
Caffeine is generally well-tolerated in neonates, with a wide therapeutic index.[14] The most common side effect is tachycardia, which is usually clinically insignificant.[4] Other potential side effects include irritability, restlessness, and gastrointestinal disturbances.[17][18] Importantly, the CAP trial and subsequent follow-up studies have not identified significant long-term adverse effects associated with caffeine therapy.[4]
This compound/Doxapram: A Narrower Therapeutic Window
Doxapram has a narrower therapeutic window and is associated with a greater number of potential side effects. These can include:
-
Cardiovascular: Hypertension, tachycardia, and arrhythmias.[3][11]
-
Central Nervous System: Excessive CNS stimulation, irritability, jitteriness, and seizures.[3][16][19]
-
Gastrointestinal: Vomiting, diarrhea, and abdominal distension.[3][19]
Concerns have also been raised about the potential for long-term neurodevelopmental adverse effects with doxapram, although the evidence is conflicting.[1][12]
Experimental Protocols: A Framework for Comparative Studies
To further elucidate the comparative efficacy and safety of this compound and caffeine, rigorous, well-designed clinical trials are necessary. The following provides a high-level framework for such a study.
Caption: A proposed workflow for a comparative clinical trial.
Step-by-Step Methodology:
-
Patient Population: Recruit a cohort of preterm infants diagnosed with apnea of prematurity who meet predefined inclusion and exclusion criteria.
-
Randomization: Randomly assign infants to receive either standard caffeine therapy or this compound/doxapram.
-
Dosing Regimen:
-
Caffeine Group: Administer a standard loading dose followed by a daily maintenance dose, with adjustments based on clinical response.
-
This compound/Doxapram Group: Administer an intravenous infusion of doxapram, with the dose titrated based on clinical response and potentially guided by therapeutic drug monitoring.
-
-
Monitoring: Continuously monitor cardiorespiratory parameters, including heart rate, respiratory rate, and oxygen saturation. Record all apneic events.
-
Endpoint Evaluation:
-
Primary Endpoints: Compare the reduction in apnea frequency and the need for mechanical ventilation between the two groups.
-
Secondary Endpoints: Assess and compare the incidence of adverse events, short-term neonatal morbidities (e.g., BPD, necrotizing enterocolitis), and long-term neurodevelopmental outcomes at standardized follow-up intervals.
-
-
Statistical Analysis: Employ appropriate statistical methods to compare the outcomes between the two treatment arms.
Conclusion: Current Standing and Future Directions
Caffeine remains the undisputed first-line treatment for neonatal apnea, with a robust evidence base supporting its efficacy and long-term safety.[4][7] this compound, as the active metabolite of doxapram, represents a therapeutic option for infants who do not respond to caffeine.[1] However, its use is tempered by a less favorable side effect profile and a lack of extensive, high-quality clinical trial data.[1][3]
Future research should focus on well-designed, randomized controlled trials to directly compare the efficacy and safety of doxapram with caffeine, particularly in the context of caffeine-refractory apnea. Further investigation into the long-term neurodevelopmental outcomes associated with doxapram is also crucial. Such studies will provide the necessary evidence to refine clinical guidelines and optimize the management of this vulnerable patient population.
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A Comparative Analysis of Doxapram and its Active Metabolite, 2-Ketodoxapram: Efficacy and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Safer Respiratory Stimulation
Doxapram, a well-established central and peripheral nervous system stimulant, has long been utilized as a respiratory stimulant in clinical settings.[1][2] Its utility in postanesthetic respiratory depression and acute hypercapnia is well-documented.[3][4] However, its narrow therapeutic window and potential for adverse effects necessitate a deeper exploration of its metabolic fate and the pharmacological activity of its derivatives.[5][6] This guide provides a comprehensive comparison of doxapram and its primary active metabolite, 2-Ketodoxapram, focusing on their relative efficacy and safety. Understanding the distinct pharmacological profiles of the parent drug and its metabolite is crucial for the development of novel respiratory stimulants with improved therapeutic indices.
Doxapram is extensively metabolized in the liver, with one of the key pathways being ring hydroxylation to form this compound.[7] This metabolite is not merely an inactive byproduct but possesses intrinsic pharmacological activity, contributing to the overall therapeutic and toxicological profile of doxapram administration.[8][9] This comparative analysis synthesizes preclinical data to provide a clear, evidence-based guide for researchers in the field.
Mechanism of Action: A Shared Pathway with Nuanced Differences
Both doxapram and this compound exert their respiratory stimulant effects primarily through the stimulation of peripheral chemoreceptors in the carotid and aortic bodies.[10] This stimulation leads to an increase in afferent nerve activity to the respiratory centers in the medulla, resulting in an increased tidal volume and respiratory rate.[3] At higher doses, direct stimulation of the central respiratory centers can also occur.
Caption: Metabolic pathway of doxapram to this compound and their shared mechanism of action.
While the fundamental mechanism is conserved, preclinical evidence suggests a quantitative difference in their potency and the breadth of their physiological effects.
Comparative Efficacy: A Head-to-Head Analysis
Direct comparative studies are essential to delineate the distinct efficacy profiles of doxapram and this compound. A key preclinical study in a lamb model provides valuable quantitative insights.
Respiratory Stimulation: Potency and Duration
A study in newborn lambs directly compared the ventilatory effects of intravenous infusions of doxapram and this compound (2.5 mg/kg).[8] The findings revealed that while both compounds stimulated ventilation, doxapram exhibited a significantly greater and more sustained effect.[8]
| Parameter | Doxapram (2.5 mg/kg IV) | This compound (2.5 mg/kg IV) |
| Increase in Minute Ventilation (at 1 min) | 57 ± 9% | 46 ± 6.1% |
| Increase in Minute Ventilation (at 5 min) | 48 ± 7% | 27.8 ± 8.1% |
| Duration of Respiratory Stimulation | ~20 minutes | < 10 minutes |
| Data from a study in newborn lambs.[8] |
These results indicate that doxapram is a more potent and longer-acting respiratory stimulant than its metabolite, this compound.[8] The shorter duration of action for this compound is likely attributable to its faster elimination rate.[8]
Comparative Safety: Uncoupling Efficacy from Adverse Effects
A critical aspect of drug development is the separation of desired therapeutic effects from unwanted side effects. The comparative safety profiles of doxapram and this compound suggest a potential advantage for the metabolite in this regard.
Cardiovascular Effects
The same study in newborn lambs that demonstrated differences in efficacy also highlighted a crucial distinction in cardiovascular side effects.[8] Doxapram administration led to a significant increase in systolic blood pressure.[8] In contrast, this compound did not produce this hypertensive effect.[8]
| Cardiovascular Parameter | Doxapram (2.5 mg/kg IV) | This compound (2.5 mg/kg IV) |
| Change in Systolic Blood Pressure | Significant Increase | No Significant Change |
| Data from a study in newborn lambs.[8] |
This finding is of considerable clinical relevance, as hypertension is a known adverse effect of doxapram in humans and can be a limiting factor in its use, particularly in patients with pre-existing cardiovascular conditions.[5][6]
Neurobehavioral Effects
The study in lambs also noted changes in neuro-behavior following doxapram administration, which were not observed with this compound.[8] This aligns with the known central nervous system stimulant properties of doxapram, which can lead to side effects such as anxiety, tremor, and in severe cases, convulsions.[4][11]
A study in a porcine model provided further insight into the central nervous system penetration of these compounds. The brain-to-plasma ratio was found to be significantly higher for doxapram (0.58 ± 0.24) compared to this compound (0.12 ± 0.02), indicating that doxapram more readily crosses the blood-brain barrier.[7][12] This difference in CNS penetration likely contributes to the more pronounced neurobehavioral side effects observed with the parent drug.
| CNS Parameter | Doxapram | This compound |
| Brain-to-Plasma Ratio (Porcine Model) | 0.58 ± 0.24 | 0.12 ± 0.02 |
| Data from a study in a porcine model.[7][12] |
Pharmacokinetic Profiles: Understanding Bioavailability and Elimination
The pharmacokinetic properties of doxapram and this compound are critical to understanding their efficacy and safety profiles.
| Pharmacokinetic Parameter | Doxapram | This compound | Species |
| Elimination Half-life (t1/2) | ~5.2 hours | ~2.3 hours | Lambs[10] |
| Elimination Half-life (t1/2) | 1.38 ± 0.22 hours | 2.42 ± 0.04 hours | Pigs[7][12] |
| Protein Binding | 95.5 ± 0.9% | 98.4 ± 0.3% | Pigs[7][12] |
The shorter elimination half-life of this compound in the lamb model is consistent with its shorter duration of action.[10] The data from the porcine model shows a slightly longer half-life for this compound, which may be species-specific.[7][12]
Experimental Protocols for Comparative Assessment
For researchers aiming to conduct their own comparative studies, the following experimental workflows are recommended.
Protocol 1: In Vivo Assessment of Respiratory Stimulation and Cardiovascular Effects
This protocol is designed to replicate and expand upon the findings of the lamb study in a rodent model.
Caption: Workflow for in vivo comparative assessment of respiratory and cardiovascular effects.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Surgically implant catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Instrumentation: Connect the arterial catheter to a pressure transducer for continuous blood pressure and heart rate monitoring. Place the animal in a whole-body plethysmograph to measure respiratory rate and tidal volume.
-
Baseline Recording: Allow the animal to stabilize and record baseline physiological parameters for at least 30 minutes.
-
Drug Administration: Administer equimolar doses of doxapram or this compound intravenously. A vehicle control group should also be included.
-
Post-Dose Monitoring: Continuously record all physiological parameters for at least 60 minutes post-administration.
-
Data Analysis: Calculate the percentage change from baseline for all parameters at various time points. Statistically compare the responses between the doxapram, this compound, and vehicle control groups.
Protocol 2: Quantification of Doxapram and this compound in Biological Samples
Accurate quantification of the parent drug and its metabolite is crucial for pharmacokinetic studies and for correlating drug concentrations with physiological effects. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for its high sensitivity and specificity.[12][13]
Step-by-Step Methodology:
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of doxapram or this compound).[13][14]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.[12]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).
-
Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[11][12]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentrations of doxapram and this compound in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound, the active metabolite of doxapram, possesses a more favorable safety profile than its parent compound. While it is a less potent respiratory stimulant, its lack of significant cardiovascular and neurobehavioral side effects at therapeutically relevant doses makes it an intriguing candidate for further investigation.
Future research should focus on:
-
Dose-response studies: To determine the optimal therapeutic dose of this compound that maximizes respiratory stimulation while minimizing off-target effects.
-
Chronic toxicity studies: To assess the long-term safety of this compound administration.
-
Pharmacokinetic studies in different species: To better understand its absorption, distribution, metabolism, and excretion profiles and to inform potential human studies.
The development of a respiratory stimulant with a wider therapeutic window would be a significant advancement in the management of respiratory depression. The comparative analysis of doxapram and this compound provides a compelling rationale for the continued exploration of the therapeutic potential of this active metabolite.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ketodoxapram
This document provides essential procedural guidance for the safe and compliant disposal of 2-Ketodoxapram. As the primary active metabolite of Doxapram, this compound should be handled with the same level of caution as its parent compound.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the causal logic behind them to ensure laboratory safety and regulatory compliance.
While specific safety data for this compound is limited, the disposal procedures outlined here are based on the established toxicological profile of Doxapram Hydrochloride, a compound classified as acutely toxic.[3][4][5] Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. Doxapram Hydrochloride is classified under the Globally Harmonized System (GHS) as follows:
Given this classification, all forms of this compound waste—including the pure compound, solutions, and contaminated labware—must be treated as hazardous toxic waste. It must not be disposed of with household garbage or discharged into the sewer system.
Key Quantitative Toxicity Data (for Doxapram):
| Metric | Value | Species |
| Oral LD50 | 261 mg/kg | Rat |
| Intraperitoneal LD50 | 153 mg/kg | Mouse |
| Subcutaneous LD50 | 312 mg/kg | Mouse |
| Data sourced from Cayman Chemical Safety Data Sheet. |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is governed by stringent federal and state regulations. The two primary agencies in the United States are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous waste.[7] Pharmaceutical wastes are categorized based on their characteristics (ignitability, corrosivity, reactivity, toxicity) or if they are specifically listed.[8] this compound waste falls under the toxicity characteristic.
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous substances to protect employees.[9][10] This includes requirements for personal protective equipment (PPE), employee training, and the development of a formal Laboratory Management Plan.[11]
A crucial EPA regulation is the nationwide ban on sewering (flushing) hazardous waste pharmaceuticals for healthcare and laboratory facilities, which underscores the importance of the chemical inactivation and disposal methods outlined below.[12][13]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form. The causality is clear: preventing exposure through inhalation, dermal contact, and ingestion.
-
Hand Protection: Double gloving with nitrile gloves is required. The outer glove should be changed immediately if contamination is suspected. Both gloves are considered contaminated and must be disposed of as hazardous waste.[14]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and aerosolized particles.
-
Respiratory Protection: When handling the powdered form of the compound or when there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[4][6]
-
Body Protection: A fully fastened laboratory coat is required. For extensive handling or spill cleanup, a disposable gown is recommended to prevent contamination of personal clothing.[15]
Step-by-Step Disposal Procedures
Proper segregation of waste at the point of generation is the most critical step in a compliant disposal workflow. Never mix hazardous waste with non-hazardous waste.
Workflow for this compound Waste Segregation
Caption: Waste Segregation Workflow for this compound.
Protocol 1: Disposal of Solid this compound Waste
This includes expired pure compound, contaminated PPE, weigh boats, and other disposable labware.
-
Containment: Carefully place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. Use plastic containers where possible.[16][17]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazard "Toxic."
-
Storage: Store the sealed container in a designated Satellite Accumulation Area, away from incompatible materials.[16][18] The storage area should be under the direct supervision of laboratory personnel.[17]
-
Final Disposal: Arrange for pickup by a licensed professional waste disposal service. The recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber.[3]
Protocol 2: Disposal of Liquid this compound Waste
This applies to solutions of this compound in aqueous or organic solvents.
-
Containment: Pour liquid waste into a dedicated, leak-proof, and solvent-compatible waste container. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate.
-
Container Management: Never fill liquid waste containers more than 90% full to allow for vapor expansion.[18] Keep the container securely capped at all times, except when adding waste.[18]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound, Methanol"), their approximate concentrations, and the "Toxic" and any other relevant hazard pictograms (e.g., "Flammable").
-
Storage: Store the sealed container in secondary containment within the Satellite Accumulation Area.
-
Final Disposal: The preferred method is to have the liquid waste incinerated by a licensed hazardous waste management company.[3]
Protocol 3: Decontamination and Disposal of Labware
For reusable glassware (e.g., flasks, beakers):
-
Initial Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble. The rinsate from these washes is considered hazardous waste and must be collected in the appropriate liquid waste container.[12]
-
Washing: After the triple rinse, the glassware can be washed using standard laboratory procedures.
For disposable contaminated items like syringes and needles ("sharps"):
-
Immediate Disposal: Do not recap, bend, or break needles. Immediately place them in a designated, puncture-proof sharps container labeled for cytotoxic/toxic waste.
-
Final Disposal: The sealed sharps container must be disposed of as hazardous waste, typically via incineration.[10]
Emergency Spill Response Protocol
A clear, posted spill procedure is an essential component of laboratory safety.[9]
Spill Response Workflow
Caption: Step-by-step protocol for managing a this compound spill.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert others in the area and restrict access.[4]
-
Ventilate: Ensure adequate ventilation.
-
Don PPE: Before approaching the spill, don the appropriate PPE as described in Section 3, including respiratory protection.
-
Containment: For liquid spills, surround the area with absorbent pads or other suitable material. For solid spills, gently cover with a damp paper towel to avoid raising dust.[6]
-
Collection: Carefully collect all contaminated materials, working from the outside of the spill inward. For larger solid spills, use a vacuum cleaner equipped with a HEPA filter.[4] Place all collected waste into a clearly labeled, sealed hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly with a detergent and water, followed by a solvent rinse if appropriate. All cleaning materials must be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
By implementing these detailed, causality-driven protocols, research facilities can ensure the safe and compliant disposal of this compound, building a foundation of trust in their commitment to laboratory safety and environmental stewardship.
References
-
SAFETY DATA SHEET - Doxapram HCl. (2015). MsdsDigital.com.[Link]
-
Doxapram (hydrochloride hydrate) SAFETY DATA SHEET. (2017). Meadows Vets.[Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA.[Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.[Link]
-
Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. (2022). PubMed Central.[Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).[Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.[Link]
-
Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. (2025). ResearchGate.[Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure. (2025). Daniels Health.[Link]
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USP 800 & Hazardous Drug Disposal. (2025). Stericycle.[Link]
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Laboratory Environmental Sample Disposal Information Document. US EPA.[Link]
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Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). FDA.[Link]
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Safe handling of cytotoxics: guideline recommendations. (2019). PubMed Central.[Link]
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Management Of Hazardous Waste Pharmaceuticals. NYSDEC.[Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.[Link]
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Safe handling of cytotoxic drugs in the workplace. HSE.[Link]
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How do I properly dispose of controlled drugs? RCVS.[Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
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ASHP Guidelines on Handling Hazardous Drugs. (2006). ASHP.[Link]
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Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. US EPA.[Link]
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Pharmacokinetic model for doxapram and keto-doxapram. ResearchGate.[Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Ketodoxapram
Hazard Identification and Risk Assessment: What You're Working With
2-Ketodoxapram is an active metabolite of Doxapram, a central and peripheral nervous system stimulant.[1][2] The toxicological properties of this compound itself have not been as thoroughly investigated as those of Doxapram.[4] However, based on the known effects of Doxapram, researchers should assume that this compound is also biologically active and potentially hazardous.
The Safety Data Sheets for Doxapram hydrochloride consistently highlight the following hazards:
-
Acute Oral Toxicity: Doxapram is classified as toxic if swallowed.[4][5][6][7]
-
Irritation: It may cause irritation to the skin, eyes, and mucous membranes of the respiratory tract.[4]
-
Potential for Harm: It may be harmful if inhaled or absorbed through the skin.[4]
Given these knowns, a thorough risk assessment is the critical first step before any handling of this compound. This assessment should consider the quantity of the compound being used, the procedures being performed (e.g., weighing, dissolving, transferring), and the potential for aerosol generation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize all potential routes of exposure. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale for Use with this compound |
| Gloves | Double-gloving with nitrile or neoprene chemotherapy-rated gloves (ASTM D6978 standard). | To prevent skin contact and absorption.[8] Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield.[8] | To protect the eyes from splashes of solutions containing this compound or from airborne particles of the solid compound. |
| Lab Coat/Gown | A disposable, fluid-resistant gown made of polyethylene-coated polypropylene or a similar non-absorbent material.[8] | To protect the skin and personal clothing from contamination. Standard cloth lab coats are not recommended as they can absorb spills.[8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of aerosol generation.[6] | To prevent inhalation of airborne particles of this compound. |
| Additional Protective Garb | Disposable head/hair covers and shoe covers.[8] | To prevent the spread of contamination outside of the immediate work area. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to strict protocols is crucial for minimizing the risk of exposure. The following workflows provide step-by-step guidance for key laboratory operations involving this compound.
Weighing and Preparing Solutions
This process should always be conducted within a certified chemical fume hood or a powder containment hood to control airborne particles.
Workflow for Weighing this compound:
Caption: Workflow for safely weighing solid this compound.
Detailed Steps:
-
Don all required PPE as outlined in the table above.
-
Prepare the chemical fume hood. Ensure the sash is at the appropriate height and the airflow is correct. Cover the work surface with absorbent, plastic-backed paper.
-
Tare the analytical balance with a suitable weigh boat.
-
Carefully transfer the desired amount of this compound to the weigh boat using a dedicated, clean spatula. Avoid creating dust.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
Record the weight in your laboratory notebook.
-
Proceed with solution preparation within the fume hood.
-
Clean the spatula with an appropriate solvent (e.g., 70% ethanol) and a wipe, disposing of the wipe as hazardous waste.
-
Wipe down all surfaces in the fume hood with a decontaminating solution.
-
Dispose of all contaminated materials in the designated hazardous waste container.
-
Doff PPE in the correct order to avoid self-contamination (see workflow below).
Donning and Doffing of PPE
The order in which PPE is put on and taken off is critical to prevent the spread of contamination.
Workflow for Donning and Doffing PPE:
Caption: Correct sequence for donning and doffing PPE.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and the spread of contamination.
Emergency Spill Protocol:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is on your person, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. [4] Seek medical attention.
-
For a contained spill in the fume hood:
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an absorbent material, starting from the outside and working inwards.
-
Gently apply a decontaminating solution (e.g., a 10% bleach solution followed by a 70% ethanol rinse) to the absorbent material.
-
Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.
-
-
For a spill outside of a containment device:
-
Evacuate the lab and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: Responsible Waste Management
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Weigh boats, spatulas, and other disposable labware.
-
Absorbent paper and cleaning materials from decontamination and spill cleanup.
Disposal Procedure:
-
Segregate all this compound waste into a dedicated, clearly labeled, and sealed hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves arranging for pickup by the EHS department or a licensed hazardous waste disposal company.[9]
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash. [10][11]
Conclusion: A Culture of Safety
Working with potent compounds like this compound demands a proactive and meticulous approach to safety. By understanding the potential hazards, utilizing the correct personal protective equipment, and adhering to strict operational and disposal protocols, researchers can create a safe laboratory environment that fosters both scientific discovery and personal well-being. This guide serves as a foundational document; always consult your institution's specific safety policies and procedures.
References
- Doxapram (hydrochloride hydrate) SAFETY DATA SHEET. (2017, March 12). Meadows Vets.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- SAFETY DATA SHEET - Doxapram HCl. (2015, April 27). MsdsDigital.com.
- SAFETY DATA SHEET - Doxapram hydrochloride hydrate. (2021, September 16). Fisher Scientific.
- SAFETY DATA SHEET - Doxapram Hydrochloride. (2018, December 28). Spectrum Chemical.
- Safety Data Sheet acc.
- Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level: Unrecognized Sources of Environmental Contamination That Require Nontechnological Solutions. (n.d.).
- Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis Environmental Health and Safety.
- Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. (2022, March 31). MDPI.
- Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. (2022, March 31). PubMed.
- How to Dispose of Unused Medicines. (2013, December). U.S.
- Simultaneous determination of doxapram and this compound in plasma of neonates by gas chrom
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
